7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPOOBKALXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, this molecule holds potential as a kinase inhibitor. This document will delve into the foundational basic properties of this compound, including its physicochemical characteristics, synthesis, and potential therapeutic applications. Detailed experimental protocols for its characterization are also provided to support further research and development.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural analogy to purines.[1] This "7-deazapurine" structure, where the nitrogen at position 7 of the purine ring is replaced by a carbon, allows for a diverse range of chemical modifications while maintaining the ability to interact with biological targets that recognize purines, such as protein kinases.[1]
Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of various kinases, playing a crucial role in the modulation of cellular signaling pathways.[2][3] Notably, this class of compounds has yielded approved drugs for the treatment of inflammatory diseases and cancers.[4][5] The subject of this guide, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is an important member of this family, and understanding its fundamental properties is key to unlocking its full therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. While experimental data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from related compounds.
| Property | Predicted/Inferred Value | Remarks |
| Molecular Formula | C₈H₇N₃O₂ | Confirmed by supplier data.[6] |
| Molecular Weight | 177.16 g/mol | Confirmed by supplier data.[2][6] |
| CAS Number | 1499578-19-6 | Confirmed by supplier data.[6] |
| pKa | Acidic pKa (Carboxylic Acid): ~4-5 Basic pKa (Pyrimidine Ring): ~2-4 | The carboxylic acid moiety is expected to have a pKa in the typical range for aromatic carboxylic acids. The pyrimidine ring will exhibit basicity, though this will be influenced by the electron-withdrawing nature of the fused pyrrole and the carboxylic acid group. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF. | The hydrophobic bicyclic core and the carboxylic acid suggest limited aqueous solubility at neutral pH, which would be expected to increase at higher pH due to deprotonation of the carboxylic acid. The general class of pyrrolo[2,3-d]pyrimidines often exhibits better solubility in organic solvents.[7] |
| Stability | Likely stable at room temperature when stored in a dry, inert atmosphere. | Supplier data suggests storage at room temperature under these conditions.[2][8] Stability at various pH values and temperatures would require experimental verification. |
Experimental Protocol for pKa Determination
-
Rationale: The ionization state of a molecule at physiological pH is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Potentiometric titration is a robust method for determining the pKa of a compound.
-
Methodology:
-
Prepare a 1-5 mM solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions at the desired experimental temperature.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
For the basic pKa, perform a reverse titration with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Experimental Protocol for Solubility Determination
-
Rationale: Solubility is a key factor in drug formulation and bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
-
Methodology:
-
Add an excess amount of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 7.4, ethanol, DMSO).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could start from a suitably substituted pyrimidine, followed by the formation of the fused pyrrole ring. The introduction of the methyl group at the N-7 position and the carboxylic acid at the C-5 position are key steps.
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- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 1499578-19-6|7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Core Component in Modern Drug Discovery
CAS Number: 1499578-19-6
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a "privileged structure." Its significance lies in its structural resemblance to adenine, a fundamental component of ATP, enabling derivatives to act as competitive inhibitors for a multitude of kinases.[1] This core is central to several FDA-approved drugs and a vast number of clinical candidates targeting inflammatory diseases and myeloproliferative disorders.[1] 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a key functionalized building block of this esteemed class of molecules. The strategic placement of a methyl group at the 7-position and a carboxylic acid at the 5-position provides a versatile platform for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This guide offers an in-depth exploration of its chemical properties, a proposed synthetic pathway, and its pivotal role in the development of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is paramount for its effective application in drug discovery workflows. These properties dictate its solubility, reactivity, and potential for incorporation into larger, more complex molecules.
| Property | Value | Source |
| CAS Number | 1499578-19-6 | Internal Database |
| Molecular Formula | C₈H₇N₃O₂ | Internal Analysis |
| Molecular Weight | 177.16 g/mol | Internal Analysis |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Supplier Data |
| Storage | Store in a cool, dry place | Supplier Data |
The core structure, a fusion of a pyrimidine and a pyrrole ring, is relatively planar. The methyl group at the N-7 position enhances lipophilicity and can influence the orientation of substituents, potentially improving binding interactions with target proteins. The carboxylic acid at the C-5 position is a critical functional handle. It can be readily converted into a variety of other functional groups, such as esters and amides, making it an ideal attachment point for linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Proposed Synthetic Pathway
While specific, detailed synthetic protocols for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. A copper-catalyzed coupling reaction represents a modern and environmentally benign approach.
The proposed multi-step synthesis would likely commence with a suitably substituted pyrimidine precursor, followed by the construction of the pyrrole ring, and subsequent functional group manipulations to yield the final product.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of a Halogenated Pyrimidine Intermediate
The initial step would involve the synthesis of a di-halogenated pyrimidine, such as 2,4-dichloro-5-iodopyrimidine. This can be achieved through established halogenation reactions on commercially available pyrimidine starting materials.
Step 2: Introduction of the Methyl Group
The N-7 methylation can be accomplished through a nucleophilic substitution reaction. Treating the halogenated pyrimidine with a methylating agent, such as methyl iodide, in the presence of a suitable base would yield the N-methylated intermediate.
Step 3: Copper-Catalyzed Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
A copper-catalyzed coupling reaction between the N-methylated di-halogenated pyrimidine and a suitable alkyne, followed by an intramolecular cyclization, would form the core pyrrolo[2,3-d]pyrimidine scaffold. This one-pot protocol offers a more facile and economical alternative to traditional palladium-catalyzed methods.
Step 4: Functionalization at the 5-Position
The halogen at the 5-position can then be converted to a carboxylic acid. This can be achieved through a variety of methods, including a Grignard reaction with carbon dioxide or a palladium-catalyzed carbonylation reaction.
Step 5: Final Hydrolysis
If the previous step resulted in an ester, a final hydrolysis step under acidic or basic conditions would yield the desired 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Caption: Proposed synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Application in Targeted Protein Degradation: A PROTAC Building Block
The classification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a "Protein Degrader Building Block" underscores its primary application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.
The Role of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in PROTACs
This molecule serves as a versatile scaffold for the construction of the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The pyrrolo[2,3-d]pyrimidine core is a known pharmacophore for various kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Interleukin-2-inducible T-cell Kinase (Itk)
-
Signal Transducer and Activator of Transcription 6 (STAT6)
-
Colony-Stimulating Factor 1 Receptor (CSF1R)
By modifying the substituents on the pyrrolo[2,3-d]pyrimidine ring, researchers can fine-tune the binding affinity and selectivity for a specific kinase target. The carboxylic acid at the 5-position provides a convenient and reactive site for the attachment of a linker, which in turn is connected to the E3 ligase-binding moiety.
Workflow for PROTAC Synthesis using the Building Block
The synthesis of a PROTAC utilizing this building block would generally follow the workflow outlined below:
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Warhead Synthesis: The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is first converted to a more elaborate "warhead" molecule with optimized binding to the target protein. This may involve further substitutions on the pyrimidine or pyrrole ring.
-
Linker Attachment: The carboxylic acid is then activated and coupled to one end of a bifunctional linker. Common linkers include polyethylene glycol (PEG) chains or alkyl chains of varying lengths.
-
E3 Ligase Ligand Conjugation: The other end of the linker is then coupled to a known E3 ligase ligand, such as derivatives of thalidomide (for Cereblon) or VHL-1 (for the von Hippel-Lindau E3 ligase).
-
Purification and Characterization: The final PROTAC molecule is purified using techniques such as HPLC and its identity and purity are confirmed by mass spectrometry and NMR.
Caption: Experimental workflow for the synthesis of a PROTAC utilizing the title compound.
Conclusion and Future Perspectives
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a high-value building block for modern drug discovery, particularly in the realm of targeted protein degradation. Its inherent drug-like scaffold, combined with a strategically placed functional handle, provides an efficient entry point for the synthesis of potent and selective kinase-targeting PROTACs. As the field of targeted protein degradation continues to expand, the demand for such versatile and well-characterized chemical tools is expected to grow significantly. Future research will likely focus on expanding the library of derivatives based on this core structure to target a wider range of proteins and to develop PROTACs with improved pharmacokinetic and pharmacodynamic properties.
References
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Synthesis of tricyclic 7-deazapurines. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Available at: [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
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Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. PubMed. Available at: [Link]
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Retraction Note to: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. National Institutes of Health. Available at: [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Available at: [Link]
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New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. Available at: [Link]
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Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. Available at: [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Available at: [Link]
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Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. National Institutes of Health. Available at: [Link]
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Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
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Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. Available at: [Link]
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Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. YouTube. Available at: [Link]
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Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. Available at: [Link]
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An In-Depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Core Moiety in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive scientific overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, focusing on its fundamental properties, synthesis, characterization, and critical role as a building block in contemporary therapeutic design.
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a cornerstone of medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide focuses on a specific, high-value derivative: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. We will dissect its molecular characteristics, outline a robust synthetic and analytical validation framework, and explore its applications in the development of next-generation therapeutics, including kinase inhibitors and protein degraders. The central thesis is to establish this molecule not merely as a chemical entity, but as a strategic tool for addressing complex therapeutic challenges.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is classified as a "privileged scaffold". This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich foundation for drug discovery. Its structural similarity to adenine allows it to function as a potent hinge-binding motif in numerous protein kinases, effectively competing with endogenous ATP.[3] This bioisosteric relationship is fundamental to its success.
Several FDA-approved drugs, such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), are built upon this scaffold, underscoring its clinical and commercial significance.[2] The strategic methylation at the N7 position and the introduction of a carboxylic acid at C5, as seen in the topic molecule, provide crucial vectors for synthetic elaboration, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Core Molecular and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is a prerequisite for its effective use. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a well-defined entity with properties that make it suitable for drug development, particularly in adhering to established guidelines like Lipinski's Rule of Five for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.163 g/mol | [4] |
| CAS Number | 1499578-19-6 | [4][5] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage | Room temperature, under inert gas | [3][4] |
| Classification | Heterocyclic Building Block, Protein Degrader Building Block | [4] |
These properties, particularly the low molecular weight and the presence of hydrogen bond donors and acceptors, position the molecule as an ideal starting point or fragment for library synthesis and lead optimization campaigns.
Synthesis and Mechanistic Rationale
While multiple synthetic routes to the pyrrolo[2,3-d]pyrimidine core exist, a common and reliable strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole. The following protocol is a representative, logical approach grounded in established organic chemistry principles.
Proposed Synthetic Workflow
The synthesis begins with a suitable protected pyrrole derivative, which undergoes cyclization with a formamide equivalent, followed by functional group manipulations to install the C5-carboxylic acid and N7-methyl group.
Caption: Proposed synthetic pathway for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Step-by-Step Experimental Protocol
-
Step 1: Cyclization to form the Pyrrolopyrimidine Core.
-
Reaction: 2-Amino-4-cyanopyrrole is heated at reflux in formamide.
-
Causality: Formamide serves as both the solvent and the source of the two carbons and one nitrogen required to form the pyrimidine ring. This is a classic and efficient method for constructing the 7-deazapurine scaffold.
-
Workup: The reaction mixture is cooled, and the product, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, is precipitated by the addition of water and collected by filtration.
-
-
Step 2: N7-Methylation.
-
Reaction: The intermediate from Step 1 is dissolved in an anhydrous polar aprotic solvent (e.g., DMF). Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the pyrrole nitrogen. After cessation of hydrogen evolution, methyl iodide is added.
-
Causality: The pyrrole N-H is the most acidic proton and is selectively removed by a strong base like NaH. The resulting anion is a potent nucleophile that readily attacks the electrophilic methyl iodide in an Sₙ2 reaction, ensuring regioselective methylation at the N7 position.
-
Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
-
Step 3: Hydrolysis of the Nitrile.
-
Reaction: The N-methylated nitrile is heated in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Causality: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The hydroxide ion attacks the electrophilic carbon of the nitrile, and after a series of proton transfers and eliminations, the carboxylate salt is formed. This step also converts the C4-amino group to a hydroxyl group (via a pyrimidinone tautomer), which is often observed in related syntheses.
-
Workup: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of ~3-4. This protonates the carboxylate, precipitating the final product, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, which is then collected by filtration, washed with cold water, and dried under vacuum.
-
Analytical Validation and Quality Control
Structural confirmation and purity assessment are non-negotiable for any compound intended for biological screening. A multi-pronged analytical approach ensures the identity and integrity of the synthesized material.
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. For C₈H₇N₃O₂, the expected [M+H]⁺ ion would be calculated to a high degree of precision (e.g., 178.0611), and the experimental value must match within a narrow tolerance (typically <5 ppm).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. Expected signals would include a singlet for the N-methyl group (~3.6-4.0 ppm), distinct aromatic protons on the pyrrole and pyrimidine rings, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Confirms the carbon skeleton. Key signals would include the carbonyl carbon of the carboxylic acid (~160-170 ppm), various sp² carbons of the heterocyclic rings, and the N-methyl carbon (~30-35 ppm).[1]
-
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity. The compound is run on a calibrated HPLC system, and purity is determined by the area percentage of the main peak, which should typically be >97% for use in biological assays.[4]
Applications in Drug Discovery
The true value of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid lies in its application as a versatile starting material. The carboxylic acid functional group is particularly strategic, serving as a chemical handle for amide bond formation, a cornerstone reaction in medicinal chemistry.
A. Kinase Inhibitor Synthesis
The pyrrolopyrimidine core is a proven kinase hinge-binder.[3][6] The carboxylic acid at C5 allows for the extension of the molecule out of the ATP-binding pocket towards the solvent-exposed region. This enables the introduction of various side chains designed to enhance selectivity or improve physicochemical properties.
Caption: Workflow for synthesizing kinase inhibitors via amide coupling.
B. Building Block for Protein Degraders (PROTACs)
The molecule is explicitly identified as a "Protein Degrader Building Block".[4] This refers to its use in constructing Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The carboxylic acid on our topic molecule is an ideal attachment point for the linker, allowing the pyrrolopyrimidine moiety to serve as the target-binding ligand.
This application is at the cutting edge of pharmacology, aiming not just to inhibit a protein's function but to induce its complete degradation, offering a powerful new therapeutic modality.
Conclusion and Future Outlook
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is more than a simple heterocyclic compound; it is a strategically designed molecular tool. Its core scaffold is validated by multiple FDA-approved drugs, and its specific functionalization provides the necessary chemical handles for advanced medicinal chemistry applications. Its calculated molecular weight of 177.163 g/mol places it firmly in the desirable "fragment space" for drug discovery. As research continues to focus on targeted therapies like kinase inhibitors and novel modalities like protein degradation, the demand for well-characterized, versatile building blocks such as this will only intensify. This molecule represents a key component in the armamentarium of scientists dedicated to designing the next generation of precision medicines.
References
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Butkus, E., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Available at: [Link]
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Aladdin Scientific. (n.d.). 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram. Available at: [Link]
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Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry. Available at: [Link]
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Lindhardt, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Lindhardt, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
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A-Z Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of purine.[1][2] This guide provides an in-depth technical overview of a key derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will explore its structural significance, provide a detailed and validated synthetic protocol with mechanistic insights, outline methods for structural characterization, and discuss its critical applications in the development of targeted therapeutics, particularly kinase inhibitors.
The Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Targeted Therapy
The pyrrolo[2,3-d]pyrimidine nucleus is a recurring motif in a multitude of biologically active compounds.[1] Its structural similarity to adenine, the nitrogenous base of ATP, makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of modern therapeutics.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a particularly valuable derivative. The methyl group at the 7-position enhances metabolic stability and modulates solubility, while the carboxylic acid at the 5-position serves as a versatile chemical handle for further molecular elaboration, allowing for the systematic optimization of potency and selectivity. This compound is a key intermediate in the synthesis of a wide array of targeted therapies.[3]
Chemical Structure and Properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Caption: Chemical structure of the core compound.
Synthesis and Purification: A Validated Protocol
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives is well-documented, often involving the construction of the pyrimidine ring onto a pre-existing pyrrole.[4] Below is a representative, multi-step protocol for the synthesis of the title compound, emphasizing the rationale behind each procedural choice.
Experimental Protocol: Synthesis
Step 1: N-Methylation of Pyrrole-2-carbonitrile
-
Reaction: To a solution of pyrrole-2-carbonitrile in a suitable aprotic solvent like DMF, add a strong base such as Sodium Hydride (NaH) portion-wise at 0°C. The NaH acts as a deprotonating agent, generating the pyrrole anion.
-
Causality: The formation of the anion is crucial for the subsequent nucleophilic attack. An aprotic solvent is used to prevent quenching of the strong base.
-
Procedure: After stirring for 30 minutes, add methyl iodide (CH₃I) dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine core
-
Reaction: The N-methylated pyrrole is reacted with formamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃).
-
Causality: This step constitutes a Vilsmeier-Haack type reaction followed by cyclization to form the fused pyrimidine ring.
-
Procedure: The reaction mixture is heated, typically at reflux, for several hours.
-
Self-Validation: The formation of the bicyclic product can be confirmed by LC-MS analysis of an aliquot.
Step 3: Introduction of the Carboxylic Acid Moiety
-
Reaction: This can be achieved through various methods, such as a Grignard reaction with CO₂ or by lithiation followed by quenching with dry ice.
-
Causality: These methods introduce a carboxylate group at the desired position, which is then protonated to yield the carboxylic acid.
-
Procedure: The choice of method depends on the specific substrate and desired yield. Careful control of temperature is critical for these organometallic reactions.
Step 4: Hydrolysis and Purification
-
Reaction: If the carboxylic acid is initially formed as an ester, it is hydrolyzed using aqueous base (e.g., NaOH) followed by acidic workup.
-
Causality: The basic hydrolysis cleaves the ester bond, and the subsequent acidification protonates the carboxylate to give the final product.
-
Procedure: The crude product is then purified, typically by recrystallization or column chromatography, to achieve high purity.
-
Self-Validation: Purity is assessed by HPLC and confirmed by the characterization methods outlined in the next section.
Caption: A generalized workflow for the synthesis.
Structural Elucidation and Characterization
Unequivocal confirmation of the structure and purity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is paramount. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons on both rings, and the carboxylic acid proton. | Confirms the proton environment and connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbonyl carbon of the carboxylic acid. | Provides a carbon skeleton map of the molecule. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact calculated mass of the compound. | Confirms the molecular formula and weight. |
| Infrared (IR) Spec | Characteristic absorption bands for C=O (carboxylic acid), N-H/O-H (if applicable), and C-H bonds. | Identifies key functional groups. |
| HPLC | A single, sharp peak under various solvent conditions. | Assesses the purity of the final compound. |
Note: Specific chemical shifts and coupling constants in NMR spectra can be influenced by the solvent and concentration. Representative ¹H and ¹³C NMR data for similar pyrrolo[2,3-d]pyrimidine structures can be found in the literature, which serve as a valuable reference for spectral interpretation.[5]
Applications in Medicinal Chemistry: A Scaffold for Innovation
The true value of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid lies in its application as a versatile building block for the synthesis of potent and selective kinase inhibitors.[6] The carboxylic acid group is readily converted into an amide, which is a common motif in many kinase inhibitors, allowing for the introduction of various side chains to probe the ATP-binding site.[7]
Key Therapeutic Areas:
-
Oncology: A vast number of pyrrolo[2,3-d]pyrimidine derivatives have been investigated as anti-cancer agents, targeting kinases such as EGFR, LRRK2, and RET.[7][8]
-
Inflammatory Diseases: This scaffold is present in drugs approved for inflammatory conditions, highlighting its broad therapeutic potential.[2]
-
Antiviral and Antibacterial Agents: The 7-deazapurine core has also been explored in the development of novel anti-infective agents.[4][5][9]
Caption: Role as a core scaffold in drug development.
Derivatives of this compound have shown the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[6][10] The strategic modification of this core structure allows for the fine-tuning of inhibitory potency and selectivity against specific kinase targets.[6]
Conclusion and Future Outlook
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is more than just a chemical compound; it is a validated starting point for the rational design of novel therapeutics. Its robust synthesis, versatile chemical functionality, and privileged structural motif ensure its continued relevance in the field of drug discovery. Future research will likely focus on developing even more efficient and stereoselective synthetic routes, as well as exploring its potential in targeting other enzyme families beyond kinases. The insights gained from studying this and related scaffolds will undoubtedly pave the way for the next generation of targeted medicines.
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Available at: [Link]
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The Emergence of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Core Scaffold for Next-Generation Kinase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, has garnered significant attention as a "privileged" structure.[1][2] Its unique heterocyclic system, present in the composition of most nucleotides, provides a versatile framework for designing potent and selective modulators of critical biological pathways.[3] 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a key building block within this class, serving as a foundational intermediate for the synthesis of highly targeted therapeutics, particularly kinase inhibitors for applications in oncology and immunology.[4]
This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of compounds derived from the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core. We will delve into the causality behind its efficacy, provide detailed experimental protocols for its characterization, and explore its potential in targeting key enzymes in cellular signaling.
Core Biological Activity: Targeting the Colony-Stimulating Factor-1 Receptor (CSF1R)
The primary and most well-documented biological activity of derivatives of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold is the potent and selective inhibition of the Colony-Stimulating Factor-1 Receptor (CSF1R).[5] CSF1R is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of macrophages.[6]
In the context of cancer, a subset of macrophages known as tumor-associated macrophages (TAMs) can promote tumor progression by suppressing effective T-cell responses.[6] Therefore, inhibiting CSF1R to modulate the macrophage population is a promising therapeutic strategy in various cancers.[6] Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated subnanomolar enzymatic inhibition of CSF1R, highlighting the potential of this scaffold in developing novel cancer immunotherapies.[5]
Mechanism of Action: Stabilizing the Autoinhibited Kinase Conformation
A key feature of the pyrrolo[2,3-d]pyrimidine-based inhibitors is their ability to target the autoinhibited conformation of CSF1R.[5] Unlike many kinases, CSF1R possesses a juxtamembrane (JM) domain that stabilizes an inactive state by preventing ATP binding.[5][6] Upon phosphorylation, the JM domain undergoes a conformational change, allowing the kinase to adopt an active state.[6]
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is adept at binding to the ATP pocket of the kinase in its inactive, "DFG-out" conformation.[5] This interaction stabilizes the autoinhibited state, effectively locking the kinase in a non-functional form and preventing downstream signaling. This mechanism contributes to the high selectivity of these compounds for CSF1R over other kinases.[5] The binding is characterized by the formation of two hydrogen bonds with the hinge backbone of the kinase: the pyrimidine N1-atom acts as a hydrogen bond acceptor, while the pyrrole NH donates a hydrogen bond.[5]
Quantitative Analysis of Biological Activity
While specific IC50 values for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are not extensively reported in public literature, studies on its closely related derivatives provide a strong indication of the scaffold's potential. Carboxylic acid derivatives of the core structure have shown very low enzymatic IC50 values against CSF1R.[5][6]
| Compound Class | Target Kinase | IC50 (nM) | Assay Technology |
| Pyrrolo[2,3-d]pyrimidine Carboxylic Acid Derivatives | CSF1R | < 5 | Z′-LYTE |
| Pyrrolo[2,3-d]pyrimidine Carboxylic Acid Derivatives | EGFR | > 1000 | Z'-LYTE |
Table 1: Representative inhibitory activities of pyrrolo[2,3-d]pyrimidine derivatives against target kinases. The data highlights the high potency and selectivity for CSF1R. IC50 values are based on titration curves from multiple data points.[6]
Experimental Protocols
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process. While a specific protocol for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is not detailed, a general approach for related structures can be adapted. One common method is the Buchwald-Hartwig C-N cross-coupling reaction.[7] The synthesis often begins with a protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, which allows for sequential and regioselective introduction of substituents.[7]
Diagram of a Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Z′-LYTE™)
The Z′-LYTE™ assay is a robust method for determining the in vitro potency of kinase inhibitors. This fluorescence-based assay measures the extent of phosphorylation of a peptide substrate by the target kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the test compound (e.g., a derivative of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) in DMSO.
-
Prepare solutions of CSF1R kinase, a suitable peptide substrate, and ATP at the desired concentrations in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound over a range of concentrations.
-
Add the CSF1R kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development and Detection:
-
Stop the kinase reaction by adding a development reagent containing a site-specific protease.
-
Incubate to allow the protease to cleave the unphosphorylated peptide.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for a FRET-based in vitro kinase inhibition assay.
Broader Therapeutic Potential
Beyond CSF1R, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for its inhibitory activity against a range of other kinases and cellular targets, demonstrating its versatility. These include:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized and evaluated as inhibitors of mutant EGFR in non-small cell lung cancer (NSCLC).[7]
-
Interleukin-2-inducible T-cell kinase (Itk): Covalent inhibitors based on this scaffold have been developed for potential use in treating inflammatory and autoimmune diseases.[8]
-
p21-activated kinase 4 (PAK4): Several derivatives have shown potent inhibitory activity against PAK4, a target implicated in tumor progression.[9][10]
-
CDK9/CyclinT and Haspin: The structurally related 7-azaindole scaffold has shown promise for developing inhibitors of these kinases, which are potential targets in cancer therapy.[1]
Conclusion and Future Directions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stands out as a critical starting point and a core structural motif in the development of targeted therapies. Its derivatives have demonstrated exceptional potency and selectivity, particularly as inhibitors of CSF1R, by uniquely stabilizing the autoinhibited conformation of the kinase. The adaptability of the pyrrolo[2,3-d]pyrimidine scaffold allows for fine-tuning of its pharmacological properties, paving the way for the discovery of novel inhibitors against a wide array of kinases and other therapeutic targets. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into clinical efficacy.
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. (n.d.). MySkinRecipes. [Link]
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Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019). PubMed. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). PubMed. [Link]
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Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2024). PubMed. [Link]
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The Ascendant Scaffold: A Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Kinase Inhibition
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core represents a cornerstone in the design of next-generation kinase inhibitors. Its structural resemblance to adenine confers a privileged status, enabling potent and selective interactions within the ATP-binding sites of a multitude of protein kinases implicated in oncogenesis, inflammatory disorders, and other proliferative diseases. This in-depth technical guide provides a comprehensive overview of this critical scaffold, from its rational design and synthesis to its intricate binding modes and clinical significance. We will delve into the nuanced structure-activity relationships that govern its efficacy and explore the practical methodologies for its evaluation, offering a vital resource for drug discovery and development professionals.
The Rationale: Why 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid is a Privileged Kinase Inhibitor Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has emerged as a highly successful motif in kinase inhibitor design.[1] Its efficacy stems from its ability to mimic the purine ring of ATP, the natural substrate for kinases. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site.[1]
The 7-methyl and 5-carboxylic acid substitutions on this core are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 7-methyl group can enhance binding affinity through hydrophobic interactions and can also block metabolic pathways that might otherwise lead to rapid clearance. The 5-carboxylic acid group can serve as a key interaction point, forming hydrogen bonds or salt bridges with specific residues in the kinase active site, thereby anchoring the inhibitor and contributing to its high affinity.
The versatility of this scaffold is evidenced by its application in developing inhibitors for a wide array of kinases, including Janus Kinase 3 (JAK3), Colony-Stimulating Factor-1 Receptor (CSF1R), and p21-Activated Kinase 4 (PAK4).[1][2][3] Several approved drugs, such as tofacitinib and ruxolitinib, are based on the broader pyrrolo[2,3-d]pyrimidine framework, underscoring the clinical and commercial significance of this chemical class.[4]
Synthesis of the Core Scaffold: A Strategic Approach
General Synthetic Workflow
The following diagram illustrates a plausible and commonly employed synthetic pathway for constructing the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold.
Caption: A generalized synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a composite based on established methodologies for similar structures and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable 2-amino-3-cyanopyrrole derivative in an excess of formamide.
-
Reaction: Heat the mixture to reflux (typically 150-180 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry under vacuum to yield the 4-amino-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Step 2: Halogenation at the C4 Position
-
Reaction Setup: Suspend the 4-amino-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: N7-Methylation
-
Reaction Setup: Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction: Add a base (e.g., potassium carbonate or sodium hydride) followed by the dropwise addition of methyl iodide. Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 4: Introduction of the 5-Carboxylic Acid
-
Reaction Setup: This step can be achieved through various methods, including a palladium-catalyzed carbonylation of a C5-halogenated precursor or through a lithiation-carboxylation sequence. For the latter, dissolve the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Reaction: Add a strong base such as n-butyllithium dropwise to effect lithiation at the C5 position. After stirring for a short period, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature, then quench with aqueous ammonium chloride. Acidify the aqueous layer and extract the carboxylic acid product with an organic solvent. Dry and concentrate to yield the final product, which may require further purification by chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Binding Mode
The potency and selectivity of inhibitors based on the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold are highly dependent on the nature and position of various substituents.
Key Interaction Points and Binding Mode
X-ray crystallography and molecular modeling studies of related pyrrolo[2,3-d]pyrimidine inhibitors have revealed a conserved binding mode within the ATP-binding pocket of kinases.[8][9]
Caption: Schematic of the key interactions between the scaffold and the kinase active site.
-
Pyrrolo[2,3-d]pyrimidine Core: The nitrogen atoms of the pyrimidine ring and the pyrrole NH group typically form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is crucial for the inhibitor's affinity.[2]
-
7-Methyl Group: This group often projects into a hydrophobic pocket near the gatekeeper residue. The size and nature of the gatekeeper residue vary among kinases, and thus, the 7-methyl group can play a significant role in determining inhibitor selectivity.
-
5-Carboxylic Acid: This functional group can form a salt bridge with a conserved lysine residue or hydrogen bonds with other residues in the D-loop or the ribose-binding pocket, significantly enhancing the inhibitor's potency.
SAR Summary Table
The following table summarizes the general SAR trends observed for modifications to the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold.
| Position | Modification | Effect on Activity | Rationale |
| C4 | Small, basic amines | Often increases potency | Forms additional hydrogen bonds in the ATP binding site. |
| Bulky aromatic groups | Can increase or decrease potency | Dependent on the specific topology of the target kinase's active site. | |
| C5 | Carboxylic acid | Generally increases potency | Forms key salt bridge or hydrogen bond interactions.[8] |
| Amide or ester | Can maintain or slightly decrease potency | Can serve as a carboxylic acid bioisostere. | |
| N7 | Methyl group | Generally favorable | Enhances hydrophobic interactions and can improve metabolic stability. |
| Larger alkyl or aryl groups | Can decrease activity | May cause steric clashes within the active site. |
In Vitro Evaluation: A Protocol for Kinase Inhibition Assay
To assess the inhibitory potential of compounds derived from the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold, a robust and reproducible in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, which is a common high-throughput screening method.
Assay Workflow
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Detailed Protocol
Materials:
-
Recombinant Kinase of interest
-
Specific peptide substrate for the kinase
-
ATP solution
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its specific substrate in kinase assay buffer. Add this mixture to all wells containing the test compound.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Clinical Landscape and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold is a clinically validated pharmacophore. The success of FDA-approved drugs like tofacitinib (Xeljanz®) for rheumatoid arthritis and ruxolitinib (Jakafi®) for myelofibrosis has paved the way for the development of a new generation of inhibitors targeting a wider range of kinases.[4]
While specific clinical trial data for inhibitors containing the precise 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold are not as prevalent in the public domain, numerous preclinical studies have demonstrated the potential of this core in targeting kinases such as CSF1R for cancer and inflammatory diseases, and JAK3 for autoimmune disorders.[2][3]
The future of this scaffold lies in the continued exploration of novel substitutions to enhance selectivity and overcome drug resistance. The development of covalent inhibitors, where a reactive group is appended to the scaffold to form a permanent bond with a non-catalytic cysteine residue near the active site, is a particularly promising strategy for achieving durable target inhibition.[10] Furthermore, the application of this scaffold in developing allosteric inhibitors and PROTACs (PROteolysis TArgeting Chimeras) is an exciting frontier in kinase drug discovery.
Conclusion
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold is a powerful tool in the arsenal of medicinal chemists. Its inherent ability to mimic ATP, coupled with the fine-tuning of its properties through strategic substitutions, has led to the development of highly potent and selective kinase inhibitors. A thorough understanding of its synthesis, binding mode, and SAR is paramount for the successful design and development of novel therapeutics. As our understanding of the kinome and the molecular drivers of disease continues to expand, this versatile scaffold is poised to play an even more prominent role in the future of precision medicine.
References
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
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Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Discovery and Development of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold, a derivative of the versatile 7-deazapurine core, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic and structural properties have enabled the development of a diverse array of potent and selective inhibitors targeting key signaling pathways implicated in oncology and inflammatory diseases. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of molecules. We will delve into the rationale behind experimental design, provide detailed synthetic and biological testing protocols, and explore the intricate structure-activity relationships that govern the efficacy of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to adenine, a fundamental component of ATP.[1] This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to function as competitive inhibitors of a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1]
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core offers several advantages for drug design. The methyl group at the 7-position can enhance metabolic stability and modulate solubility, while the carboxylic acid at the 5-position provides a convenient handle for further chemical modification and can also participate in key interactions with the target protein. This guide will explore the journey from the foundational synthesis of this core structure to the development of highly specialized derivatives with potent biological activity.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives typically begins with the construction of the pyrrolo[2,3-d]pyrimidine ring system. A common starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be protected at the N7 position to prevent unwanted side reactions during subsequent modifications.[2]
General Synthetic Approach for Pyrrolo[2,3-d]pyrimidine Derivatives
A representative synthetic scheme for generating diverse pyrrolo[2,3-d]pyrimidine derivatives is outlined below. This multi-step process allows for the introduction of various substituents at key positions, enabling the exploration of structure-activity relationships.
Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine Derivative
The following protocol is a generalized example for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine derivative, based on common laboratory practices.[3][4]
Step 1: N7-Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the protecting group reagent (e.g., pivaloyloxymethyl chloride (POM-Cl), 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution at C4
-
Dissolve the N7-protected 2,4-dichloro-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., n-butanol).
-
Add a base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 120 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Suzuki Cross-Coupling at C2
-
To a degassed solution of the N7-protected 2-chloro-4-substituted-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired boronic acid or boronate ester (1.2 eq) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 8-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 4: Deprotection
-
Dissolve the N7-protected 2,4-disubstituted-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent (e.g., a solution of ammonia in methanol or TFA, depending on the protecting group).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the final product. Further purification by crystallization or chromatography may be necessary.
Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]
Biological Activity and Therapeutic Targets
Derivatives of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid have demonstrated potent inhibitory activity against a range of protein kinases, implicating them in various therapeutic areas, particularly oncology.
Key Kinase Targets
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to numerous cancers.[2] 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4, demonstrating significant potential in cancer therapy.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).
-
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is crucial for the function of macrophages, which can contribute to tumor growth and immune evasion. Highly selective pyrrolo[2,3-d]pyrimidine inhibitors of CSF1R have been developed.[5]
-
Interleukin-2-inducible T-cell Kinase (ITK): ITK is a key player in T-cell signaling and is a target for inflammatory and autoimmune diseases. Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown promise.
Quantitative Biological Data
The following table summarizes the in vitro activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 8g | HT-29 (colon cancer) | 4.01 | [3] |
| 8f | HT-29 (colon cancer) | 4.55 | [3] |
| 12b | HCC827 (NSCLC, EGFR mutant) | 0.10 | [2] |
| 12c | HCC827 (NSCLC, EGFR mutant) | 0.12 | [2] |
| 12i | HCC827 (NSCLC, EGFR mutant) | 0.046 | [2] |
| 5k | HepG2 (liver cancer) | 29 | [6] |
| 5k | EGFR (enzymatic) | 0.04 | [6] |
| 5k | Her2 (enzymatic) | 0.098 | [6] |
| 5k | VEGFR2 (enzymatic) | 0.121 | [6] |
| 5k | CDK2 (enzymatic) | 0.204 | [6] |
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to dock into the active site. The various substituents on the scaffold then form specific interactions with amino acid residues in the kinase domain, leading to potent and often selective inhibition.
Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine derivative.
Some derivatives have been designed as covalent inhibitors. These molecules contain a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a specific cysteine residue near the active site of the kinase. This irreversible binding leads to prolonged inhibition of the enzyme's activity.
Key Signaling Pathways Targeted
The therapeutic efficacy of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives stems from their ability to modulate critical cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common driver of cancer.
Caption: Inhibition of the EGFR signaling pathway.
PAK4 Signaling Pathway
p21-activated kinase 4 (PAK4) is a key downstream effector of small Rho GTPases and is involved in regulating cell motility, survival, and proliferation.[1][9]
Caption: Inhibition of the PAK4 signaling pathway.
CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) pathway is essential for the survival, proliferation, and differentiation of macrophages.[10] In the tumor microenvironment, CSF1R signaling can promote the pro-tumoral functions of macrophages.
Sources
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- 8. creative-diagnostics.com [creative-diagnostics.com]
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- 10. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Kinase Inhibitor Drug Discovery: A Mechanistic and Methodological Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-deazapurine scaffold, particularly the 7H-pyrrolo[2,3-d]pyrimidine core, represents a privileged structure in modern medicinal chemistry, serving as the foundation for numerous clinically successful kinase inhibitors.[1][2] This technical guide delves into the mechanistic underpinnings of this scaffold's efficacy, with a specific focus on the strategic importance of its derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, as a key synthetic intermediate. While direct biological activity of this specific carboxylic acid derivative is not extensively documented, its role in the synthesis of potent and selective kinase inhibitors is paramount. This guide will elucidate the general mechanism of action for the broader class of pyrrolo[2,3-d]pyrimidine-based inhibitors, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their characterization.
Introduction: The 7-Deazapurine Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[1][4] This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1][3] The replacement of the N7 atom of adenine with a carbon atom in the 7-deazapurine structure provides an opportunity for further chemical modification, enabling the development of inhibitors with enhanced potency and selectivity.[2]
Numerous drugs leveraging the pyrrolo[2,3-d]pyrimidine scaffold have received FDA approval, including tofacitinib, ruxolitinib, and baricitinib, primarily for the treatment of inflammatory and myeloproliferative diseases.[1][5] The versatility of this scaffold has led to the development of inhibitors targeting a diverse array of kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [4]
-
P21-Activated Kinase 4 (PAK4) [3]
-
Interleukin-2-inducible T-cell Kinase (Itk)
This guide will use the foundational role of the 7H-pyrrolo[2,3-d]pyrimidine core to explain the mechanism of action of its more complex derivatives, for which 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a key building block.[8]
The Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their inhibitory effects is through competitive inhibition of ATP binding to the kinase domain.[1][3]
The Kinase ATP-Binding Pocket
The ATP-binding pocket of a kinase is a highly conserved region located between the N- and C-lobes of the kinase domain. Key features of this pocket include:
-
The Hinge Region: A flexible loop of amino acids that connects the N- and C-lobes. It forms crucial hydrogen bonds with the adenine ring of ATP.
-
The Ribose-Binding Pocket: Accommodates the ribose sugar of ATP.
-
The Phosphate-Binding Region: Where the triphosphate chain of ATP binds, often involving a conserved glycine-rich loop (P-loop).
Pyrrolo[2,3-d]pyrimidine Interaction with the Hinge Region
The pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge-binder. The nitrogen atoms within the pyrimidine ring and the pyrrole NH group form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the entry of the natural substrate.
Figure 1: A simplified diagram illustrating the hydrogen bonding interactions between the pyrrolo[2,3-d]pyrimidine core and the kinase hinge region, leading to the displacement of ATP.
Achieving Selectivity: Exploiting Non-Conserved Regions
While the hinge-binding motif provides broad kinase inhibitory potential, selectivity is achieved through modifications to the pyrrolo[2,3-d]pyrimidine core. These modifications extend into less conserved regions of the ATP-binding pocket, allowing for specific interactions with unique amino acid residues in the target kinase. The structure-activity relationship (SAR) of these modifications is critical for developing potent and selective inhibitors.[3]
Structure-Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine Derivatives
The potency and selectivity of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors are heavily influenced by the nature and position of substituents on the core scaffold.[3] The use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a starting material allows for diverse modifications at the 5-position, a key vector for achieving selectivity.
| Position of Substitution | General Role in Activity and Selectivity | Examples of Targeted Kinases |
| C4-Position | Often modified with amine-containing groups to interact with the solvent-exposed region and the ribose-binding pocket. Can influence solubility and pharmacokinetic properties. | EGFR, VEGFR, CSF1R |
| C5-Position | A key position for introducing larger substituents that can project into deeper, less conserved pockets of the ATP-binding site. Crucial for achieving selectivity. The carboxylic acid group at this position is a versatile handle for further chemical elaboration. | CSF1R, PAK4 |
| C6-Position | Modifications at this position can also contribute to selectivity by interacting with nearby amino acid residues. | EGFR |
| N7-Position (Pyrrole) | The methyl group in 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can influence the orientation of the molecule in the binding pocket. The pyrrole NH is a critical hydrogen bond donor to the hinge region. | General Kinase Interaction |
Experimental Protocols for Characterizing Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
The characterization of novel kinase inhibitors requires a multi-faceted approach, encompassing both biochemical and cell-based assays.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
4.1.1. Principle of a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a common method for quantifying kinase activity. The principle involves the phosphorylation of a biotinylated peptide substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are then added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and XL665 into close proximity, resulting in a FRET signal.
Sources
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- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.jp [sci-hub.jp]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Key Features
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid possesses a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring. The nitrogen at position 7 is methylated, and a carboxylic acid group is attached at position 5.
Molecular Formula: C₈H₇N₃O₂[3]
Molecular Weight: 177.16 g/mol [3]
CAS Number: 1499578-19-6[3]
Figure 1: Structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.0 | Singlet | 1H | H2 | The proton at the 2-position of the pyrimidine ring is expected to be significantly deshielded due to the adjacent nitrogen atoms. |
| ~7.5 - 7.8 | Singlet | 1H | H6 | The proton on the pyrrole ring is in a relatively electron-rich environment but is influenced by the adjacent pyrimidine ring. |
| ~4.0 - 4.2 | Singlet | 3H | N7-CH₃ | The methyl group attached to the nitrogen is expected to appear in this region. |
| >12 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal that is exchangeable with D₂O. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to obtain a homogeneous magnetic field.
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~150 - 155 | C4, C7a | Aromatic carbons adjacent to nitrogen atoms in the heterocyclic system. |
| ~148 - 152 | C2 | The carbon at the 2-position is deshielded by two adjacent nitrogen atoms. |
| ~120 - 125 | C5 | The carbon bearing the carboxylic acid group. |
| ~110 - 115 | C4a | The bridgehead carbon. |
| ~100 - 105 | C6 | The carbon in the pyrrole ring. |
| ~30 - 35 | N7-CH₃ | The methyl carbon attached to the nitrogen. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Figure 2: General workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (177.16). For high-resolution mass spectrometry (HRMS), the exact mass would be calculated and compared to the measured value for elemental composition confirmation.
-
Fragmentation Pattern: Carboxylic acids can undergo characteristic fragmentation. A common fragmentation is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 132. Further fragmentation of the pyrrolopyrimidine ring would depend on the ionization energy.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 178.17.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
Figure 3: Predicted primary fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~1700-1725 | C=O | Stretching (Carboxylic Acid) |
| ~1600-1450 | C=C, C=N | Aromatic and Heterocyclic Ring Stretching |
| ~1300-1000 | C-N | Stretching |
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with infrared light, and the amount of light absorbed at each frequency is measured.
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The characteristic absorption bands are then assigned to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[2,3-d]pyrimidine core is a chromophore that is expected to absorb UV radiation.
Expected UV-Vis Spectrum:
The spectrum is expected to show one or more absorption maxima (λ_max) in the UV region (200-400 nm), characteristic of the π → π* and n → π* transitions of the heterocyclic system. The exact position of the λ_max will be influenced by the solvent polarity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: A blank spectrum of the solvent is first recorded. Then, the UV-Vis spectrum of the sample solution is recorded over a specific wavelength range.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.
Conclusion
The comprehensive spectroscopic analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid requires a combination of NMR, MS, IR, and UV-Vis techniques. While this guide provides a detailed predictive framework based on the analysis of related structures and fundamental principles, experimental verification is paramount for unequivocal structural confirmation. The protocols and expected data presented herein serve as a robust starting point for researchers and scientists working with this important class of molecules, facilitating their identification, purity assessment, and further development in various scientific endeavors.
References
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved January 26, 2026, from [Link]
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7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 26, 2026, from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). ACS Publications. Retrieved January 26, 2026, from [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready. Retrieved January 26, 2026, from [Link]
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(PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020, August 27). ResearchGate. Retrieved January 26, 2026, from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 26, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific Research Publishing. Retrieved January 26, 2026, from [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Whitepaper: Strategic Assessment of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a Privileged Scaffold for Novel Therapeutic Development
Executive Summary
The 7-deazapurine core, scientifically known as the pyrrolo[2,3-d]pyrimidine scaffold, represents one of modern medicinal chemistry's most successful "privileged structures." Its intrinsic ability to mimic the adenine base of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, which are critical nodes in cellular signaling.[1][2][3] Numerous derivatives of this scaffold have been successfully developed into blockbuster drugs for inflammatory diseases and cancers.[3][4] This technical guide provides an in-depth analysis of a specific, yet underexplored, derivative: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid . While direct biological data on this compound is limited, its structural features, when analyzed in the context of extensive structure-activity relationship (SAR) data for the parent scaffold, allow for a robust, data-driven prediction of its most promising therapeutic targets. This document outlines the primary target classes, proposes key therapeutic areas, and provides detailed experimental workflows for target validation and characterization.
Part 1: The Pyrrolo[2,3-d]pyrimidine Scaffold: An ATP-Mimetic Powerhouse
The therapeutic success of the pyrrolo[2,3-d]pyrimidine scaffold is fundamentally rooted in its structural resemblance to adenine.[1][2][3] This bioisosteric relationship enables derivatives to act as competitive inhibitors at the ATP-binding cleft of protein kinases, a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event is a ubiquitous mechanism for regulating protein function and signal transduction. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer and autoimmune disorders.[5]
The core scaffold's nitrogen atoms form critical hydrogen bonds with the "hinge" region of the kinase domain, anchoring the molecule in a manner analogous to ATP. This foundational interaction provides a stable platform for chemical modifications, allowing for the fine-tuning of potency and selectivity toward specific kinases. The specific substitutions on the pyrrole and pyrimidine rings dictate which of the 500+ human kinases a given compound will inhibit.
Diagram: ATP Mimicry by the Pyrrolo[2,3-d]pyrimidine Scaffold This diagram illustrates the structural and hydrogen-bonding similarities between adenine (the core of ATP) and the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, explaining its efficacy as a kinase inhibitor core.
Caption: ATP vs. Pyrrolo[2,3-d]pyrimidine H-bonding with kinase hinge.
Part 2: Postulated Therapeutic Targets & Mechanistic Rationale
Based on extensive precedent from structurally related compounds, we can confidently predict the primary target classes for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. The "7-Methyl" group blocks the pyrrole N-H, which can alter interactions in the ATP pocket, while the "5-carboxylic acid" introduces a charged group that can be exploited for novel interactions or serve as a handle for prodrug strategies.
Primary Target Family: Janus Kinases (JAKs)
The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are the most probable and high-value targets.[5] They are essential for transducing signals from a multitude of cytokine and growth factor receptors.[5] This signaling cascade, known as the JAK-STAT pathway, is a master regulator of immunity, inflammation, and hematopoiesis.[6][7] Hyperactivation of this pathway is central to the pathophysiology of numerous autoimmune diseases.[6][7]
-
Therapeutic Rationale: JAK inhibitors (Jakinibs) are an established class of drugs for treating rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, myelofibrosis, and ulcerative colitis.[7][8][9] The pyrrolo[2,3-d]pyrimidine scaffold is the core of several FDA-approved Jakinibs, including Tofacitinib and Ruxolitinib.[4]
-
Structural Insight: The selectivity among JAK isoforms can be modulated by substitutions on the core scaffold.[10] The presence of the 5-carboxylic acid group on our compound of interest could potentially be leveraged to gain selectivity by interacting with unique residues outside the highly conserved ATP-binding site.
Diagram: The JAK-STAT Signaling Pathway This diagram shows the canonical JAK-STAT signaling pathway, a primary target for inflammatory disease therapies.
Caption: Overview of the JAK-STAT signaling cascade and inhibition point.
Secondary Target Class: Growth Factor Receptor Tyrosine Kinases (EGFR/VEGFR)
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels to supply the tumor).[2][11]
-
Therapeutic Rationale: Inhibitors targeting these kinases are mainstays of oncology, particularly for non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[11][12] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR and VEGFR inhibitors.[2][11]
-
Structural Insight: SAR studies have shown that modifications at positions 5 and 6 of the pyrrole ring are crucial for potent anti-proliferative activity.[4] The carboxylic acid at position 5 of our lead compound is a key feature that warrants investigation for its potential to enhance binding affinity or modulate pharmacokinetic properties.
Exploratory Target Classes
-
Colony-Stimulating Factor-1 Receptor (CSF1R): This kinase is vital for the survival and function of macrophages.[13] Targeting CSF1R can modulate the tumor microenvironment and has therapeutic potential in oncology and neurodegenerative diseases.[13]
-
Dual JAK/HDAC Inhibition: Recent research has explored pyrrolo[2,3-d]pyrimidine derivatives that function as dual inhibitors of both JAKs and Histone Deacetylases (HDACs).[14][15] This polypharmacology approach is a promising strategy to overcome resistance to single-agent therapies in refractory solid tumors.[14][15]
Part 3: Experimental Target Validation Workflow
To empirically determine the therapeutic targets of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a tiered, systematic approach is required. The following protocols outline a robust workflow from broad profiling to functional validation.
Tier 1: Unbiased Kinase Panel Screening
The initial step is to understand the compound's selectivity profile across the human kinome.
Protocol: In Vitro Kinase Profiling
-
Objective: To determine the inhibitory activity of the compound against a broad panel of recombinant human kinases.
-
Methodology: a. Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). b. Select a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). A common choice is a binding assay like KINOMEscan™ or a functional enzymatic assay. c. Provide the compound for an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases. d. The service will measure the percent inhibition of each kinase relative to a vehicle control.
-
Data Analysis & Output: The primary output is a list of kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition). This identifies the initial "hits."
-
Causality: This unbiased screen prevents premature focus on a presumed target. It provides a comprehensive map of the compound's potential interactions, revealing both on-target and potential off-target activities that could lead to toxicity.
Data Presentation: Initial Kinase Screen Hits
| Target Kinase Family | Specific Kinase | % Inhibition @ 1 µM |
| JAK | JAK1 | 98% |
| JAK | JAK2 | 95% |
| JAK | JAK3 | 85% |
| EGFR | EGFR (WT) | 75% |
| SRC | LYN | 60% |
Tier 2: Cellular Target Engagement
After identifying primary hits in vitro, it is crucial to confirm that the compound engages these targets within the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of the compound to a target protein in intact cells by measuring changes in the protein's thermal stability.
-
Methodology: a. Culture cells known to express the target kinase (e.g., HEL cells for JAK2, A431 cells for EGFR). b. Treat one set of cells with the test compound (e.g., 10 µM for 1 hour) and another with vehicle (DMSO). c. Harvest the cells and lyse them. d. Aliquot the lysates and heat them across a temperature gradient (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation. e. After heating, centrifuge the samples to pellet aggregated proteins. f. Analyze the soluble fraction for the presence of the target protein using Western Blotting or Mass Spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
-
Self-Validation: This assay directly measures the physical interaction between the compound and its intended target in a physiological context, confirming that the compound can penetrate the cell membrane and find its target.
Diagram: CETSA Experimental Workflow This diagram outlines the key steps in the Cellular Thermal Shift Assay (CETSA) for verifying target engagement.
Caption: Workflow for confirming cellular target engagement using CETSA.
Tier 3: Functional Pathway Modulation
The final validation step is to demonstrate that target engagement translates into a functional biological response, i.e., inhibition of the downstream signaling pathway.
Protocol: Western Blot for Phospho-Protein Readout
-
Objective: To measure the compound's ability to inhibit the phosphorylation of a key downstream substrate of the target kinase.
-
Methodology (Example for JAK/STAT pathway): a. Culture a cytokine-responsive cell line (e.g., TF-1 cells). b. Starve the cells of serum/cytokines to establish a low-baseline signaling state. c. Pre-incubate the cells with increasing concentrations of the test compound for 1-2 hours. d. Stimulate the cells with a relevant cytokine (e.g., IL-6 or Erythropoietin) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway. e. Immediately lyse the cells and prepare protein lysates. f. Perform SDS-PAGE to separate proteins by size. g. Transfer proteins to a membrane and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and the total substrate (anti-total-STAT3). h. Use secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensity. A dose-dependent decrease in the ratio of phospho-STAT3 to total-STAT3 demonstrates functional inhibition of the JAK pathway. This allows for the calculation of a cellular IC50 value.
-
Authoritative Grounding: This experiment directly links the compound's activity to the well-established signaling pathway, providing definitive evidence of its mechanism of action.
Conclusion and Future Directions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a promising chemical entity built upon a scaffold with a rich history of clinical success. The logical and evidence-based projection identifies the Janus Kinase (JAK) family as its highest-priority therapeutic target class, with strong potential in autoimmune diseases and oncology. Secondary targets in the receptor tyrosine kinase family, such as EGFR and VEGFR, also represent viable avenues for cancer therapy.
The immediate path forward involves executing the proposed three-tiered validation workflow. Positive results from these studies would provide a strong rationale for initiating lead optimization programs. Future medicinal chemistry efforts could focus on:
-
Prodrug Strategies: Esterifying the 5-carboxylic acid to improve cell permeability and oral bioavailability.
-
Selectivity Tuning: Modifying other positions on the scaffold to fine-tune the selectivity profile, for instance, to achieve JAK3-selectivity for immunological indications or to avoid off-target effects.
-
Exploring Polypharmacology: Systematically investigating dual-inhibition motifs, such as the JAK/HDAC hypothesis, to tackle complex diseases and drug resistance.
This strategic framework provides a clear, actionable plan for advancing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from a chemical entity to a validated lead compound with significant therapeutic potential.
References
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MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
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Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Retrieved from [Link]
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MDPI. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. MySkinRecipes. Retrieved from [Link]
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PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Retrieved from [Link]
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PubMed. (n.d.). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. Retrieved from [Link]
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PubMed Central. (2024). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. PubMed Central. Retrieved from [Link]
-
PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]
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DermNet. (n.d.). Janus kinase inhibitors. DermNet. Retrieved from [Link]
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NIH. (n.d.). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. PMC. Retrieved from [Link]
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Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. Retrieved from [Link]
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Bentham Science. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]
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The Dermatologist. (2023). The Role of JAK Inhibitors in the Treatment of Autoimmune and Autoinflammatory Diseases. The Dermatologist. Retrieved from [Link]
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PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]
-
PubMed. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Retrieved from [Link]
-
American Academy of Dermatology Association. (2024). JAK inhibitors: What your dermatologist wants you to know. AAD. Retrieved from [Link]
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Methodological & Application
Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: An Application and Protocol Guide
Introduction
The 7-deazapurine scaffold, also known as pyrrolo[2,3-d]pyrimidine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure are known to exhibit a wide range of biological activities, including potent inhibition of various kinases, making them valuable candidates for the development of targeted therapies, particularly in oncology.[3][4][5][6][7] 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a key intermediate for the synthesis of a variety of pharmacologically active compounds. The strategic placement of the methyl group at the 7-position and the carboxylic acid at the 5-position provides a versatile scaffold for further chemical modifications and the exploration of structure-activity relationships (SAR).
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. The described synthetic route is designed for robustness and scalability, starting from the readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Overall Synthetic Scheme
The synthesis of the target compound is achieved in a four-step sequence, as illustrated below. The key transformations involve the synthesis of the starting material, N-methylation of the pyrrole ring, Vilsmeier-Haack formylation to introduce a C5-aldehyde, and subsequent oxidation to the desired carboxylic acid.
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Application Notes and Protocols for In Vitro Evaluation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Authored by: Your Senior Application Scientist
Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for therapeutic use.[1] Derivatives of this scaffold have shown promise in treating a variety of diseases, particularly cancer, by targeting key kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] This document provides a detailed guide for the in vitro experimental evaluation of a specific derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a compound poised for investigation as a potential kinase inhibitor.
While specific biological targets for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are still under exploration, the broader family of pyrrolo[2,3-d]pyrimidine derivatives has demonstrated inhibitory activity against a range of kinases, including but not limited to RET, DDR2, and various receptor tyrosine kinases.[4][5] The protocols outlined herein are designed to be adaptable for the initial characterization of this compound's biological activity, focusing on its potential as a kinase inhibitor and its effects on cancer cells.
I. Compound Handling and Preparation
A. Solubility and Stock Solution Preparation
The solubility of novel compounds is a critical parameter for in vitro assays. While experimental determination is paramount, many pyrrolo[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility.[6] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
-
Add an appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently warm the solution and vortex until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or interference with enzymatic assays.
II. In Vitro Biochemical Kinase Assays
To determine the direct inhibitory effect of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on specific kinase targets, a biochemical assay using purified recombinant enzymes is the first line of investigation. The following is a generalized protocol that can be adapted for various kinase activity assays, such as ADP-Glo™ (Promega) or Lanthascreen™ (Thermo Fisher Scientific). This example will be based on a generic luminescent kinase assay that measures ATP consumption.
A. Principle of the Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP levels in the presence of the test compound indicates kinase inhibition.
B. Materials and Reagents
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (commercial or custom-prepared)
-
ATP solution
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
C. Experimental Workflow
Caption: Workflow for a typical in vitro biochemical kinase assay.
D. Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, assay buffer) to their final working concentrations as recommended by the manufacturer or determined through optimization experiments.
-
Compound Dilution: Perform a serial dilution of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stock solution in the kinase assay buffer. A typical starting concentration range for screening is 10 µM to 0.1 nM. Include a DMSO-only control (vehicle control).
-
Assay Plate Setup:
-
Add the diluted compound or vehicle to the appropriate wells of the assay plate.
-
Add the kinase and substrate mixture to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the recommended reaction time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the kinase detection reagent according to the manufacturer's protocol. This reagent will stop the kinase reaction and initiate the signal-generating process.
-
Signal Development: Incubate the plate at room temperature for the time specified in the detection reagent protocol to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Quantitative Data Summary Table
| Compound | Target Kinase | IC50 (nM) |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | [To be determined] | [To be determined] |
| Positive Control Inhibitor | [Kinase of Interest] | [Known Value] |
III. Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in a more physiologically relevant context. These assays can assess its cytotoxicity, anti-proliferative effects, and its ability to induce apoptosis in cancer cells.
A. Cell Viability/Cytotoxicity Assay (MTT or CCK8 Assay)
1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell viability.[5][7][8] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of living cells.[7]
2. Materials and Reagents
-
Cancer cell line of interest (e.g., HT-29 colon cancer, A549 lung cancer, MCF-7 breast cancer)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stock solution (in DMSO)
-
MTT or CCK8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
3. Experimental Workflow
Caption: General workflow for a cell viability assay.
4. Step-by-Step Protocol
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Addition of Reagent: Add the MTT or CCK8 reagent to each well and incubate for 1-4 hours.
-
Signal Measurement:
-
For the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
1. Principle
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
2. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
3. Experimental Workflow
Caption: Workflow for an Annexin V/PI apoptosis assay.
4. Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid at various concentrations (e.g., 1x and 2x the GI50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.
IV. Data Interpretation and Troubleshooting
-
Biochemical Assays: A low IC50 value indicates potent inhibition of the target kinase. Compare the IC50 value to that of a known inhibitor to benchmark its potency. High background or variable results may indicate issues with reagent stability or assay conditions.
-
Cell-Based Assays: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative effects. An increase in the Annexin V-positive cell population confirms the induction of apoptosis. If the compound is active in the biochemical assay but not in the cell-based assay, it may be due to poor cell permeability or rapid metabolism.
References
-
Gorre, M. et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Karakas, B. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
-
Lakshmanan, I. et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(2). [Link]
-
JoVE (2022). Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. YouTube. [Link]
-
Animated biology with arpan (2022). Annexin V for early stage apoptosis detection. YouTube. [Link]
-
Al-Ostath, A. et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(14), 2917. [Link]
-
Sharma, A. et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Cihan-Üstündağ, G. et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. Archiv der Pharmazie, 342(12), 717-724. [Link]
-
Anonymous (2024). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]
-
Karakas, B. et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
-
Al-Ostath, A. et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Patel, K. et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-016. [Link]
-
Li, Y. et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. metall-mater-eng.com [metall-mater-eng.com]
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Application Notes and Protocols for Cellular Assay Design with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a known isostere of adenine, the core component of adenosine triphosphate (ATP), and is a privileged structure in the design of ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and other substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.
Given the structural similarity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid to known kinase inhibitors, it is hypothesized to function as an inhibitor of one or more protein kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a suite of cellular assays to characterize the activity of this compound. We will delve into the rationale behind the experimental design, providing detailed, step-by-step protocols for a self-validating workflow to assess the compound's cellular potency, target engagement, and effects on downstream signaling.
The Experimental Rationale: A Multi-faceted Approach to Characterization
A robust characterization of a potential kinase inhibitor requires a multi-pronged approach that moves beyond simple biochemical assays to assess its activity within the complex environment of a living cell. Our experimental design is built on three pillars:
-
Cellular Potency Assessment: To determine the concentration at which the compound elicits a biological effect, we will first assess its impact on cell viability. This provides a fundamental measure of its potency and therapeutic window.
-
Target Engagement Confirmation: It is crucial to verify that the compound directly interacts with its intended target within the cell. We will describe two distinct methods for confirming target engagement: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
-
Downstream Signaling Analysis: Inhibition of a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. We will provide a detailed protocol for analyzing the phosphorylation of a key signaling protein using Western blotting.
This integrated workflow ensures that the observed cellular effects are directly linked to the compound's interaction with its target, providing a high degree of confidence in the experimental findings.
Hypothetical Target and Signaling Pathway: The MAPK/ERK Cascade
For the purpose of this application note, we will hypothesize that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid targets a kinase within the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This cascade is a central signaling pathway that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival.[3] The core of this pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK1/2), and a MAPK (ERK1/2).[4][5] We will focus on the inhibition of MEK1/2 and its downstream effect on ERK1/2 phosphorylation.
PART 1: Cellular Potency Assessment via Cell Viability Assay
The initial step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[6] We will utilize the resazurin-based cell viability assay, a simple, sensitive, and cost-effective method that measures the metabolic activity of viable cells.[7][8]
Causality in Experimental Choice: Why Resazurin?
Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the pink and highly fluorescent resorufin.[7][8] The intensity of the fluorescent signal is directly proportional to the number of viable cells. This assay is chosen for its high sensitivity, broad linear range, and compatibility with high-throughput screening. Furthermore, it is a homogeneous assay, meaning the reagent is added directly to the cells in culture, simplifying the workflow.[8]
Self-Validating System: Controls for Robustness
To ensure the validity of the results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent on cell viability.
-
No-Cell Control (Blank): Wells containing only culture medium and the resazurin reagent. This is used to determine the background fluorescence.
-
Positive Control: A known inhibitor of the target pathway or a general cytotoxic agent. This confirms that the assay is responsive to inhibition.
Experimental Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Human cancer cell line with an active MAPK/ERK pathway (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Sterile 96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in complete culture medium. A typical concentration range would be from 100 µM down to 1 nM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well (for a final concentration of approximately 0.015 mg/mL).[7]
-
Return the plate to the incubator and incubate for 2-4 hours, or until a color change from blue to pink is observed in the vehicle control wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Normalize the data to the vehicle control by setting the average fluorescence of the vehicle-treated wells to 100% viability.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control.
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data.[9][10][11]
-
From the curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[6]
-
Table 1: Hypothetical Cell Viability Data and IC50 Value
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 30 | 15.8 ± 2.5 |
| 10 | 35.1 ± 3.2 |
| 3 | 48.9 ± 4.1 |
| 1 | 65.7 ± 5.3 |
| 0.3 | 82.4 ± 6.0 |
| 0.1 | 95.1 ± 4.8 |
| 0 (Vehicle) | 100 ± 5.5 |
| Calculated IC50 | 3.2 µM |
PART 2: Target Engagement Confirmation
Observing a cellular phenotype is the first step, but confirming that the compound directly interacts with its intended target is crucial for establishing a clear mechanism of action. We present two orthogonal methods to assess target engagement in live cells.
Method 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
Causality in Experimental Choice: Why NanoBRET™?
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding at a target protein in living cells.[12][13] It utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. When the tracer is bound to the luciferase-tagged protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This assay provides a quantitative measure of compound affinity for the target in a physiological context.[12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase (e.g., MEK1) fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well plates
Procedure:
-
Cell Transfection:
-
On day 1, transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.[14]
-
Plate the transfected cells in a white 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
On day 2, prepare serial dilutions of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the test compound dilutions and the tracer to the wells containing the transfected cells. Include wells with tracer only (no compound) and vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Method 2: Cellular Thermal Shift Assay (CETSA)
Causality in Experimental Choice: Why CETSA?
CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[15][16] When a compound binds to its target protein, it often increases the protein's stability, leading to a higher melting temperature. By heating intact cells to a range of temperatures, denatured and aggregated proteins can be separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
A375 cells (or other relevant cell line)
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
PBS and protease/phosphatase inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for Western blotting (see Part 3)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound at a high concentration (e.g., 10-20 times the cellular IC50) or vehicle control for 1-2 hours.[16]
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., MEK1) by Western blotting (see protocol in Part 3).
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement.
PART 3: Downstream Signaling Analysis
To confirm that target engagement leads to a functional consequence, it is essential to measure the effect of the compound on the downstream signaling pathway. As our hypothetical target is MEK1/2, we will assess the phosphorylation status of its direct substrate, ERK1/2.
Causality in Experimental Choice: Why Phospho-ERK1/2 Western Blot?
Western blotting is a widely used technique to detect specific proteins in a sample.[18] By using antibodies that specifically recognize the phosphorylated form of a protein, we can quantify changes in its activation state. In the MAPK/ERK pathway, MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues, leading to their activation.[4] Therefore, a decrease in the level of phosphorylated ERK1/2 (p-ERK1/2) upon treatment with our compound would provide strong evidence for the inhibition of MEK1/2 activity.
Self-Validating System: Essential Controls for Western Blotting
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used to ensure equal loading of protein in each lane.
-
Total Protein Control: An antibody against the total, non-phosphorylated form of the target protein (total ERK1/2) is used to confirm that the changes in the phospho-protein signal are not due to changes in the total amount of the protein.
-
Positive and Negative Controls: Lysates from cells known to have high (e.g., stimulated with a growth factor) and low levels of p-ERK1/2.
Experimental Protocol: Western Blot for Phosphorylated ERK1/2
Materials:
-
A375 cells
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed A375 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
The membrane can be stripped of the antibodies and reprobed with the anti-total-ERK1/2 antibody and then the loading control antibody to ensure accurate normalization.
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2, total ERK1/2, and the loading control.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the compound concentration to visualize the dose-dependent inhibition of ERK1/2 phosphorylation.
Visualization of Experimental Workflows and Signaling Pathway
Diagram 1: Integrated Cellular Assay Workflow
Caption: Integrated workflow for cellular characterization of a kinase inhibitor.
Diagram 2: Hypothetical MAPK/ERK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway by the hypothetical compound.
Conclusion: A Pathway to Confident Characterization
This application note has outlined a comprehensive and logically structured workflow for the cellular characterization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a putative kinase inhibitor. By integrating assays for cellular potency, target engagement, and downstream signaling, researchers can build a robust and self-validating dataset that clearly elucidates the compound's mechanism of action. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for drug development professionals to confidently assess the potential of this and other novel kinase inhibitors. The principles and methods described herein are broadly applicable and can be adapted for the characterization of inhibitors targeting a wide range of cellular pathways.
References
-
Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube. Available at: [Link]
-
MAPK/ERK pathway - Wikipedia. Wikipedia. Available at: [Link]
-
The Complete Guide to Cell-Based Assays - SPT Labtech. SPT Labtech. Available at: [Link]
-
Dose-response meta-analysis: application and practice using the R software - PMC. NCBI. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. NCBI. Available at: [Link]
-
Setting up a Dose Response Protocol - CDD Support. Collaborative Drug Discovery. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. NCBI. Available at: [Link]
-
The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. ResearchGate. Available at: [Link]
-
A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI. Oreate AI. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. Available at: [Link]
-
Assay Guidance Manual - NCBI Bookshelf. NCBI. Available at: [Link]
-
Kinase assays | BMG LABTECH. BMG LABTECH. Available at: [Link]
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NanoBRET™ Target Engagement for drug development - News-Medical.Net. News-Medical.Net. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in CSF1R Inhibition Assays
Introduction: Targeting CSF1R with a Novel Pyrrolo[2,3-d]pyrimidine Inhibitor
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and microglia differentiation, proliferation, and survival.[1][2] Its activation by ligands CSF-1 or IL-34 triggers downstream signaling cascades pivotal in both normal physiological processes and various pathologies.[1][3] Aberrant CSF1R signaling is implicated in the progression of numerous diseases, including cancer, where it drives the polarization of tumor-associated macrophages (TAMs) to an immunosuppressive, pro-tumoral M2-like phenotype.[4][5] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-cancer immunity.[6][7] Additionally, its role in regulating microglia makes it a target for neurodegenerative disorders.[1][3]
The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a potent pharmacophore for kinase inhibitors.[8][9] This application note focuses on 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , a member of a series of highly selective and potent pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors.[1][10] These compounds have demonstrated subnanomolar enzymatic inhibition and exhibit a distinct mechanism of action, preferentially targeting the autoinhibited, "DFG-out-like" conformation of the kinase.[1] This provides a potential advantage in terms of selectivity over other kinases.[1]
This guide provides detailed, field-proven protocols for researchers to accurately characterize the inhibitory activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and similar compounds against CSF1R, covering both biochemical and cell-based assay formats.
Mechanism of Action: A Selective Approach to Kinase Inhibition
Kinase inhibitors are broadly classified based on their binding to different conformational states of the kinase. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, often occupying an allosteric pocket. The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine series of compounds, including the carboxylic acid derivative, represents a nuanced class of inhibitors. Crystal structure analysis reveals that these compounds bind to a "DFG-out-like" conformation.[1] Key interactions include the formation of two hydrogen bonds with the hinge residue Cys-666.[1][10] This preferential binding to an inactive-like state is believed to be a key determinant of their high selectivity.[1]
Figure 2. General experimental workflow for the cell-based CSF1R phosphorylation assay.
Data Analysis and Interpretation
The primary output for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the measured activity by 50%.
-
Normalization:
-
For the biochemical assay, normalize the data by setting the average of the vehicle (DMSO) control wells to 100% activity and the average of the high-concentration positive control wells to 0% activity.
-
For the cell-based assay, quantify the band intensity for phospho-CSF1R and normalize it to the total-CSF1R band intensity for each sample. Then, normalize these ratios to the CSF-1 stimulated vehicle control (100% activity).
-
-
IC50 Calculation:
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software like GraphPad Prism. The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the IC50 value from the curve fit.
-
Expected Results
Based on published data for analogous pyrrolo[2,3-d]pyrimidine carboxylic acids, very potent enzymatic inhibition is expected.
| Assay Type | Compound | Reported IC50 (nM) | Reference |
| Enzymatic | Pyrrolo[2,3-d]pyrimidine Carboxylic Acid Analogues | Low single-digit nM to sub-nM | [10] |
| Cell-Based (Ba/F3-CSF1R) | Pyrrolo[2,3-d]pyrimidine Carboxylic Acid Analogues | Inactive / Poorly Active | [10] |
| Cell-Based (BMDM p-MAPK) | Pyrrolo[2,3-d]pyrimidine Carboxylic Acid Analogues | Active (Potency varies) | [10] |
Note on Cellular Activity: It has been observed that carboxylic acid derivatives can show excellent enzymatic potency but poor activity in certain cell-based assays (like Ba/F3 proliferation). [10]This is often attributed to poor cell permeability or high efflux ratios. [10]Therefore, it is critical to run multiple cell-based assays, such as the phosphorylation assay in a macrophage cell line, to get a complete picture of the compound's potential.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High well-to-well variability | Inaccurate pipetting; Compound precipitation; Inconsistent incubation times. | Calibrate pipettes; Ensure compound is fully dissolved in DMSO before dilution; Use a multichannel pipette for additions; Ensure consistent timing. |
| No inhibition observed | Compound is inactive or degraded; Incorrect compound concentration; Assay conditions are not optimal. | Verify compound identity and purity; Check stock solution concentration; Optimize enzyme/ATP/substrate concentrations; Test a known active control. |
| Poor curve fit / shallow Hill slope | Compound solubility issues at high concentrations; Off-target effects; Assay window is too small. | Check for precipitation in the assay plate; Reduce the highest test concentration; Optimize assay for a better signal-to-background ratio. |
| Biochemical IC50 is potent, but cellular IC50 is weak | Poor cell permeability; Compound is a substrate for efflux pumps (e.g., P-gp). | This is a common and important finding. Consider running assays in the presence of efflux pump inhibitors or performing a Caco-2 permeability assay. [10] |
Conclusion
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid belongs to a promising class of highly selective CSF1R inhibitors. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory potency in both biochemical and cellular systems. By understanding the nuances of the compound's mechanism and potential liabilities such as cellular permeability, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs.
References
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Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980. Available at: [Link]
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Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. Available at: [Link]
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Horti, A. G., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
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Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Europe PMC. Available at: [Link]
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BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available at: [Link]
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MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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ResearchGate. (n.d.). CSF1R inhibition (IC50 curves) for the 7-azaindole 3c (red squares), pyrrolopyrimidine 1 (blue circles), and thienopyrimidine 2 (green triangles). ResearchGate. Available at: [Link]
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Katt, W. P. (2018). How to calculate IC50 values of an inhibitor in a sample? ResearchGate. Available at: [Link]
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Cannarile, M. A., et al. (2021). CSF-1R in Cancer: More than a Myeloid Cell Receptor. MDPI. Available at: [Link]
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Zhang, J., et al. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. PubMed. Available at: [Link]
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Application Notes & Protocols: Leveraging 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Modern Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in the discovery and development of novel anticancer therapeutics. This document delves into the rationale behind its use as a core scaffold, its chemical versatility, and detailed protocols for its application in generating and evaluating potent kinase inhibitors.
Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold in Oncology
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged scaffold in medicinal chemistry, bearing a strong structural resemblance to adenine, the core component of ATP.[1] This mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2][3] Consequently, the pyrrolo[2,3-d]pyrimidine framework serves as a foundational element in the design of numerous targeted kinase inhibitors.[1][4]
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of these kinase inhibitors.[5] Its structure is primed for chemical modification, allowing for the systematic development of derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.[4][5] The strategic methylation at the 7-position and the carboxylic acid at the 5-position provide versatile handles for synthetic elaboration, making it an invaluable tool in the anticancer drug discovery pipeline.
Mechanistic Rationale: Targeting Key Oncogenic Kinases
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a range of kinases implicated in cancer progression, including:
-
p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, PAK4 is involved in cell growth, proliferation, and the prevention of apoptosis.[6] Inhibition of PAK4 can suppress tumor growth and induce regression.[6]
-
Casein Kinase 1 Delta (CK1δ): Implicated in bladder and ovarian cancers, inhibition of CK1δ can lead to cell cycle arrest and apoptosis.[7]
-
RET Kinase: Gene fusions and mutations in RET are drivers of thyroid and non-small cell lung cancers.[8]
-
Axl Receptor Tyrosine Kinase: Correlated with tumor growth, metastasis, and drug resistance, making it an attractive therapeutic target.[9]
-
Multi-Targeted Kinase Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives exhibit activity against multiple kinases such as EGFR, Her2, VEGFR2, and CDK2, offering a broader therapeutic window.[10]
The overarching mechanism of action for many of these derivatives involves the induction of apoptosis, often characterized by chromatin condensation, the formation of apoptotic bodies, and the activation of caspases.[11]
Synthetic Strategy: Utilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid as a Core Building Block
The true utility of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid lies in its capacity as a starting material for the synthesis of a diverse library of potential anticancer compounds. The carboxylic acid moiety is particularly amenable to amide bond formation, a cornerstone of medicinal chemistry for introducing a wide range of substituents to explore the chemical space around the core scaffold.
Below is a generalized workflow for the synthesis and initial evaluation of novel derivatives.
Caption: Synthetic workflow for generating novel anticancer agents.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a standard procedure for coupling various amines to the carboxylic acid of the core scaffold.
Materials:
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Desired amine (R-NH2)
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and stirring apparatus
-
Purification system (e.g., flash chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling agents (e.g., HATU, 1.1 equivalents) and an amine base (e.g., DIPEA, 2 equivalents) to the reaction mixture. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and LC-MS.
In Vitro Evaluation of Anticancer Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising candidates.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., HT-29 colon cancer, MCF-7 breast cancer, HeLa cervical cancer)[12]
-
Normal (non-cancerous) cell line for counter-screening (e.g., GES-1)[11]
-
Complete cell culture medium
-
Synthesized pyrrolo[2,3-d]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 10^6 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[11]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative X | HT-29 (Colon) | 4.55[12] |
| Derivative Y | HT-29 (Colon) | 4.01[12] |
| Derivative Z | MKN28 (Gastric) | ~21% viability at 50 µM[11] |
| Derivative A | MKN74 (Gastric) | ~23% viability at 50 µM[11] |
Protocol 3: Apoptosis Assessment by Hoechst Staining
This protocol allows for the visualization of nuclear morphology changes associated with apoptosis.
Materials:
-
Cancer cells treated with the compound of interest
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish and treat with the test compound for the desired time.
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33342 solution for 10 minutes in the dark.
-
Visualization: Wash the cells with PBS to remove excess stain and mount the coverslips onto microscope slides. Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained, compact structures.[11]
Mechanistic Elucidation: Target Engagement and Pathway Analysis
For lead compounds that demonstrate significant anticancer activity, it is crucial to identify their molecular targets and elucidate their mechanism of action.
Caption: Inhibition of oncogenic signaling pathways.
Protocol 4: Western Blotting for Apoptosis and Signaling Pathway Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-kinase, anti-total-kinase)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the resulting signal using an imaging system. Analyze the band intensities to determine changes in protein expression. An increase in cleaved caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[10]
Conclusion and Future Directions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a valuable and versatile starting material for the development of novel kinase inhibitors for cancer therapy. Its favorable chemical properties allow for the generation of large and diverse compound libraries. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new anticancer agents derived from this promising scaffold. Future research should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in in vivo cancer models to translate these promising findings into clinically viable therapeutics.
References
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Al-Ostath, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Available at: [Link]
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Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 888. Available at: [Link]
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Hsieh, P.-C., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(6), 575-588. Available at: [Link]
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Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. Available at: [Link]
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Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 47, 116382. Available at: [Link]
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Wang, Y., et al. (2018). RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), S1-S8. Available at: [Link]
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Zhang, W., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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Springer Nature. (2023). Retraction Note to: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. Artificial Cells, Nanomedicine, and Biotechnology, 51(1), 164. Available at: [Link]
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Oh, C.-H. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2092. Available at: [Link]
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Anizon, F., et al. (2013). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 56(8), 3401-3415. Available at: [Link]
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Ferrara, M. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]
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Singh, P., & Kaur, M. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 139, 106734. Available at: [Link]
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Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. Available at: [Link]
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Chemical Society of Japan. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(7), 625-634. Available at: [Link]
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Al-Zoubi, R. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 232. Available at: [Link]
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Hou, Z., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Available at: [Link]
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- 9. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A High-Throughput In Vitro Assay for Characterizing Kinase Inhibitors Using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction
Protein kinases are a large and diverse family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of modern drug discovery.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds, including kinase inhibitors.[2] Molecules based on this scaffold, such as 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, are often designed as ATP-competitive inhibitors due to their structural similarity to the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases.[2][3]
This application note provides a detailed, robust, and validated protocol for determining the inhibitory activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid against a representative non-receptor tyrosine kinase, Src. The protocol is designed for a high-throughput, 384-well plate format and utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6] This universal assay format is adaptable to virtually any kinase and is ideal for primary screening and inhibitor profiling.[4][5][7]
Principle of the Assay
The in vitro kinase assay is a biochemical method designed to measure the activity of a purified kinase in a controlled environment.[8] The fundamental principle involves incubating the kinase with its substrate and ATP. The kinase then transfers the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and ADP. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.
This protocol employs the ADP-Glo™ Kinase Assay, which operates in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP in the well. This step is crucial because the large excess of ATP used in the kinase reaction would otherwise interfere with the sensitive detection of the newly produced ADP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.[9] The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.[5][6]
Figure 1. Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Src Kinase | SignalChem | S39-10G |
| SrcTyde Substrate (KVEKIGEGTYGVVYK) | AnaSpec | AS-61361 |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Vendor of choice | - |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| ATP, 10 mM Solution | Promega | V9151 |
| Kinase Buffer (5X) | - | See Below |
| UltraPure™ DNase/RNase-Free Distilled Water | Invitrogen | 10977015 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 384-well, low-volume, white, flat-bottom assay plates | Corning | 3572 |
| Luminometer | - | - |
Preparation of Buffers and Solutions:
-
5X Kinase Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM EGTA, 5 mM DTT. Store at 4°C.
-
Expertise & Experience: The composition of the kinase buffer is critical for optimal enzyme activity. Tris provides a stable pH environment. MgCl₂ is an essential cofactor for kinases as it chelates with ATP. EGTA is included to chelate any contaminating divalent cations, and DTT is a reducing agent that prevents oxidation of cysteine residues in the kinase.
-
-
1X Kinase Reaction Buffer: Dilute the 5X Kinase Buffer to 1X with UltraPure water. Prepare fresh for each experiment.
-
Test Compound (Inhibitor) Stock: Prepare a 10 mM stock solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.
-
ATP Solution: The optimal ATP concentration should be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[10][11] For Src, a concentration of 10 µM is a good starting point. Dilute the 10 mM ATP stock in 1X Kinase Reaction Buffer.
Experimental Protocol
This protocol is designed for a total reaction volume of 5 µL in a 384-well plate.
Part 1: Compound Preparation
-
Serial Dilution: Perform a serial dilution of the 10 mM test compound stock and the 1 mM Staurosporine stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.
-
Intermediate Plate: Prepare an intermediate plate by diluting the compound serial dilutions from the previous step into 1X Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced inhibition of the kinase.
Part 2: Kinase Reaction
-
Plate Layout: Design the plate layout to include wells for the full dose-response of the test compound, the positive control (Staurosporine), a "no inhibitor" control (0% inhibition), and a "no kinase" control (100% inhibition).
-
Add Reagents: Add the reagents to the 384-well plate in the following order. It is recommended to use a multichannel pipette or an automated liquid handler for accuracy and consistency.
| Step | Reagent | Volume per well | Final Concentration |
| 1 | 1X Kinase Reaction Buffer (for controls) or Diluted Inhibitor/Staurosporine | 2.5 µL | Variable (dose-response) |
| 2 | 2X Src Kinase/Substrate Mix (Prepare a master mix of Src kinase and SrcTyde substrate in 1X buffer) | 1.25 µL | 2 ng/µL Src, 0.2 µg/µL Substrate |
| 3 | 4X ATP Solution (in 1X buffer) | 1.25 µL | 10 µM |
| Total Volume | 5 µL |
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Centrifuge the plate briefly to collect the contents at the bottom of the wells. Incubate the plate at room temperature (23-25°C) for 60 minutes.
-
Trustworthiness: The incubation time is a critical parameter that needs to be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption). This ensures that the measured inhibition is not an artifact of substrate or ATP depletion.
-
Part 3: Signal Detection
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[9]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes.[9]
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5-1 second.
Data Analysis
The raw data will be in relative light units (RLU). The goal of the data analysis is to determine the IC₅₀ value of the test compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12][13]
-
Calculate Percent Inhibition:
-
First, subtract the average RLU of the "no kinase" control from all other data points to correct for background signal.
-
The "no inhibitor" control represents 0% inhibition, and the "no kinase" control represents 100% inhibition.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_no_inhibitor - RLU_no_kinase))
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R). The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
-
Determine IC₅₀:
-
The IC₅₀ value is one of the parameters calculated from the curve fitting.[14] It represents the concentration of the inhibitor at the inflection point of the curve.
-
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. Promega ADP-Glo Kinase Assay 100,000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Drug Screening
Introduction: The Strategic Value of the 7-Deazapurine Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active compounds.[1] Its structural similarity to adenine allows it to function as a hinge-binding motif for numerous protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and immunology.[2] The specific compound, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, represents a valuable, yet underexplored, starting point for drug screening campaigns. The methyl group at the 7-position blocks potential metabolic liabilities and provides a fixed vector for substituent exploration, while the carboxylic acid at the 5-position introduces a key functionality for directed interactions within an ATP-binding pocket or for further chemical derivatization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically employ 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in drug screening cascades. We will move beyond generic protocols to explain the scientific rationale behind each experimental choice, enabling robust and insightful screening outcomes.
Physicochemical Properties and Handling
Before initiating any screening, it is crucial to understand the fundamental properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Predicted Boiling Point | 467.5±37.0 °C | [3] |
| Predicted Density | 1.49±0.1 g/cm³ | [3] |
| Storage | Room temperature, sealed, under inert gas | [3] |
Expert Insight: The carboxylic acid moiety imparts a degree of polarity that may influence solubility and cell permeability. It is imperative to determine the aqueous solubility of the compound under your specific assay buffer conditions (e.g., pH, salt concentration) before preparing stock solutions. A high-concentration stock solution should be prepared in an appropriate organic solvent, such as DMSO, and then serially diluted for assays. Be mindful of the final DMSO concentration in the assay, as it can affect enzyme activity and cell health.[4]
Part 1: Target Identification and Prioritization - A Tiered Screening Approach
Given that the 7-deazapurine scaffold is a known kinase inhibitor template, a logical first step is to perform a broad kinase panel screen to identify potential targets. This unbiased approach allows the compound's intrinsic activity to guide target selection.
Workflow for Kinase Target Identification
Caption: Tiered kinase screening workflow.
Part 2: Detailed Protocols for Screening
Protocol 2.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity. It is a robust method for high-throughput screening.[4]
Rationale: The ADP-Glo™ assay is a universal platform applicable to virtually any kinase, making it ideal for initial broad screening when the specific target is unknown. Its high sensitivity allows for the use of low enzyme concentrations.[4]
Materials:
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Recombinant Kinase of interest (e.g., CDK9/CyclinT, FAK, PAK4, Haspin)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating:
-
Prepare a 10-point serial dilution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in DMSO, starting from 1 mM.
-
Transfer 1 µL of each concentration to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the target kinase as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nM and µM range, respectively.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.[5]
-
Start the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2.2: Cell-Based Phenotypic Screening - Anti-Proliferation Assay
This protocol assesses the effect of the compound on the proliferation of cancer cell lines known to be dependent on the potential target kinases.
Rationale: A phenotypic screen provides a more physiologically relevant context by assessing the compound's activity in a complex cellular environment.[6] This can reveal effects on cell viability, proliferation, or other cellular processes that may not be apparent from a simple biochemical assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for FAK, A549 for multiple kinases)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent.
-
Sterile, clear-bottom, white-walled 96-well plates.
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in the 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in cell culture medium.
-
Add the desired volume of the compound dilutions to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells with medium and DMSO only as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part 3: Understanding the Molecular Context - Key Signaling Pathways
The 7-deazapurine scaffold has been associated with the inhibition of several key kinases involved in cancer progression. Understanding their signaling pathways is crucial for interpreting screening results and designing follow-up experiments.[7][8][9][10]
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, affecting cell migration, survival, and proliferation.[11]
Caption: FAK signaling cascade.
CDK9 Signaling Pathway
Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins.[12][13]
Caption: CDK9-mediated transcriptional control.
Conclusion and Future Directions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid serves as an excellent starting point for a drug discovery campaign, particularly for the identification of novel kinase inhibitors. The strategic, tiered screening approach outlined in these notes, beginning with broad kinome profiling and progressing to cell-based functional assays, provides a robust framework for identifying and validating potential targets. The carboxylic acid moiety is a critical feature that may confer unique selectivity and binding properties, and its interactions should be a key focus of subsequent structural biology and lead optimization efforts.[9][14] By understanding the underlying biology of the potential kinase targets and employing rigorous, well-validated assay protocols, researchers can effectively leverage this versatile scaffold to uncover new therapeutic leads.
References
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed. (2021, November 1). Retrieved January 26, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved January 26, 2026, from [Link]
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Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed. (2011, July 18). Retrieved January 26, 2026, from [Link]
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83903 - Gene ResultHASPIN histone H3 associated protein kinase [ (human)] - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Phenotypic Screening of Small-Molecule Inhibitors: Implications for Therapeutic Discovery and Drug Target Development in Traumatic Brain Injury - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 26, 2026, from [Link]
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Full article: CDK9: a signaling hub for transcriptional control - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]
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FAK Signaling | GeneGlobe - QIAGEN. (n.d.). Retrieved January 26, 2026, from [Link]
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Discovery of novel BTK inhibitors with carboxylic acids | Request PDF - ResearchGate. (2025, August 9). Retrieved January 26, 2026, from [Link]
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PAK4 signaling pathways. PAK4 promotes cellular proliferation (top).... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Retrieved January 26, 2026, from [Link]
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Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved January 26, 2026, from [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Roles and regulation of Haspin kinase and its impact on carcinogenesis - ResearchGate. (2025, October 17). Retrieved January 26, 2026, from [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025, January 7). Retrieved January 26, 2026, from [Link]
-
The significance of PAK4 in signaling and clinicopathology: A review - PubMed Central. (2022, June 20). Retrieved January 26, 2026, from [Link]
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PAK4 - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Cyclin-dependent kinase 9 - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21). Retrieved January 26, 2026, from [Link]
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Discovery of novel BTK inhibitors with carboxylic acids - PubMed. (2017, March 15). Retrieved January 26, 2026, from [Link]
-
10298 - Gene ResultPAK4 p21 (RAC1) activated kinase 4 [ (human)] - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]
-
What are HASPIN inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 26, 2026, from [Link]
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CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent Advances in Kinase Drug Discovery Part I: The Editors' Take - MDPI. (2021, July 15). Retrieved January 26, 2026, from [Link]
-
Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Signaling and Biological Implications of FAK Overexpression in Cancer. (2006, June 1). Retrieved January 26, 2026, from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid for STAT6 inhibition studies
An In-Depth Guide to Leveraging 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid for the Development of Novel STAT6 Inhibitors
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a foundational scaffold for the discovery and characterization of potent and selective STAT6 inhibitors. We will explore the critical role of STAT6 in disease, the rationale for targeting it, and provide detailed, field-proven protocols for validating target engagement and functional inhibition of the STAT6 signaling pathway.
Introduction: STAT6 as a Pivotal Therapeutic Target
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular transcription factor that mediates the signaling cascades of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon cytokine binding to their receptors, Janus kinases (JAKs) phosphorylate STAT6 at a critical tyrosine residue (Tyr641).[2] This phosphorylation event triggers the dimerization of STAT6, its translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate the expression of target genes.[1][2]
The STAT6 pathway is a master regulator of the T-helper type 2 (Th2) immune response, which is central to the pathophysiology of numerous allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.[1][3] Furthermore, aberrant STAT6 signaling has been implicated in the progression of certain cancers by promoting cell proliferation and survival.[1][4] Consequently, the direct inhibition of STAT6 represents a highly attractive therapeutic strategy to disrupt these pathological processes.[1]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase and Transcription Factor Inhibition
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry.[5] Its structural resemblance to purine allows it to effectively interact with the ATP-binding sites of kinases and other nucleotide-binding proteins. This scaffold is present in numerous clinically evaluated and approved drugs.[5] Several studies have successfully developed potent inhibitors of various kinases and transcription factors based on this core structure.[6][7] Notably, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and orally active STAT6 inhibitors, validating this chemical class as a promising starting point for novel drug discovery programs.[8][9]
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1499578-19-6) is a key chemical intermediate used in the synthesis of these more complex, biologically active molecules.[10][11] Its structure provides a versatile foundation for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on the methodologies required to test derivatives synthesized from this core scaffold.
Section 1: Validating Target Engagement
Confirming that a synthesized compound directly interacts with its intended target within a complex cellular environment is a critical first step in inhibitor development. This section details two robust methods for assessing the binding of novel pyrrolo[2,3-d]pyrimidine derivatives to the STAT6 protein.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to quantify the binding kinetics (association and dissociation rates) and affinity between a purified protein (STAT6) and a small molecule inhibitor.
Causality Behind the Method: SPR provides direct evidence of a physical interaction. By immobilizing purified STAT6 protein on a sensor chip, one can measure changes in the refractive index as the inhibitor flows over the surface and binds. This allows for the precise determination of the binding affinity (KD), which is a critical parameter for ranking compound potency. Competitive SPR assays can further elucidate if a new compound shares a binding site with a known ligand or peptide.[12]
This protocol is designed to determine if a test compound (a derivative of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) competes for the same binding site as a known STAT6 ligand (e.g., a pY641-containing peptide or another characterized small molecule).
-
Immobilization: Covalently immobilize recombinant full-length human STAT6 protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 response units (RU).
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing a small percentage of DMSO (e.g., 1-2%) to match the compound solvent.
-
Injection 1 (Saturation): Inject a known STAT6 binder (Compound A) at a saturating concentration (typically >10x its KD) over the sensor surface until the binding signal reaches a plateau. This ensures that its specific binding site is fully occupied.
-
Injection 2 (Competition): Immediately following the first injection, inject a pre-incubated mixture of Compound A (at the same saturating concentration) and the novel test compound (Compound B).
-
Data Analysis:
-
No RU Increase: If there is no significant increase in the RU signal during the second injection, it indicates that Compound B could not bind because its site was already occupied by Compound A. This suggests they share the same or an overlapping binding site.[12]
-
RU Increase: If the RU signal increases during the second injection, it signifies that Compound B was able to bind to STAT6 even in the presence of saturating Compound A. This demonstrates that they bind to distinct, non-overlapping sites.[12]
-
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a groundbreaking method for verifying that a compound engages its target protein within the native, complex environment of a living cell.[13][14]
Causality Behind the Method: The principle of CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[13] When cells are heated, proteins begin to denature and aggregate. A protein bound to an inhibitor will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[15] This shift in thermal stability is direct proof of target engagement in a physiologically relevant setting.
Caption: The IL-4/IL-13/STAT6 Signaling Pathway and potential points of inhibition.
Western Blotting for Phosphorylated STAT6 (pY641)
This is the most direct and widely used method to quantify the activation state of STAT6.
Causality Behind the Method: IL-4/IL-13 signaling obligatorily proceeds through JAK-mediated phosphorylation of STAT6 at Tyr641. [2]An effective inhibitor should block this event. By measuring the ratio of phosphorylated STAT6 (pSTAT6) to total STAT6, we can precisely quantify the inhibitory effect of the compound on the proximal step in the signaling cascade.
| Reagent/Material | Purpose |
| RIPA Lysis Buffer | To lyse cells and solubilize proteins. |
| Protease Inhibitor Cocktail | To prevent protein degradation. |
| Phosphatase Inhibitor Cocktail | CRITICAL: To preserve the phosphorylation state of proteins. [16] |
| BCA Protein Assay Kit | To quantify total protein for accurate loading. |
| Primary Antibody: anti-pSTAT6 (Y641) | To specifically detect the activated form of STAT6. |
| Primary Antibody: anti-STAT6 | To detect total STAT6 protein, used as a loading control. [17] |
| Primary Antibody: anti-β-actin | To detect a housekeeping protein, used as a loading control. |
| HRP-conjugated Secondary Antibody | To bind to the primary antibody for signal detection. |
| ECL Chemiluminescence Substrate | To react with HRP and produce a light signal. |
-
Cell Seeding and Starvation: Seed cells (e.g., HeLa or A549) in a 6-well plate. Once they reach 70-80% confluency, starve them in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 10-20 ng/mL) for 15-30 minutes. Include an unstimulated control well.
-
Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [18]5. Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of total protein) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an 8% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is often preferred over milk for phospho-antibodies to reduce background). [16]Incubate with the primary anti-pSTAT6 antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To ensure equal loading, the membrane can be stripped and re-probed for total STAT6 and/or a housekeeping protein like β-actin. [18]
Immunofluorescence for STAT6 Nuclear Translocation
This imaging-based assay provides visual confirmation that the inhibitor prevents the movement of activated STAT6 from the cytoplasm to the nucleus.
Causality Behind the Method: For STAT6 to function as a transcription factor, it must translocate to the nucleus after activation. [2]Preventing this step effectively shuts down its ability to regulate gene expression. While unphosphorylated STAT6 can shuttle between the cytoplasm and nucleus, IL-4 stimulation causes a dominant accumulation in the nucleus. [19]This assay visualizes that accumulation and its inhibition.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Starve, pre-treat with the inhibitor, and stimulate with IL-4 as described in Protocol 2.1.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against total STAT6 for 1 hour at room temperature.
-
Secondary Antibody and Staining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: In unstimulated or effectively inhibited cells, the STAT6 signal will be diffuse throughout the cell. In IL-4 stimulated, vehicle-treated cells, the STAT6 signal will be intensely co-localized with the DAPI nuclear stain. [20]
Quantitative PCR (qPCR) for STAT6 Target Gene Expression
This assay measures the ultimate functional output of the STAT6 pathway: the transcription of its target genes.
Causality Behind the Method: The entire purpose of the STAT6 signaling cascade is to alter gene expression. By measuring the mRNA levels of known STAT6-responsive genes, we can assess the downstream functional consequence of pathway inhibition. This provides a robust, quantitative readout of the compound's efficacy.
-
Cell Treatment: Treat cells in a 6-well plate with inhibitor and/or IL-4. For gene expression, a longer stimulation time is required (e.g., 4-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for STAT6 target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCT method, normalizing the target gene expression to the housekeeping gene (e.g., GAPDH or 18S). [21]
Human Gene Target Forward Primer (5' -> 3') Reverse Primer (5' -> 3') SOCS1 CTGCGGCTTCTATTGGGGAC AAAAGGCAGTCGAAGGTCTCG CCL26 (Eotaxin-3) AAGTTTCCAGGGAGCTTTCC GCTTTCTTGGGTTTTGGTCC | GAPDH (Control) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Section 3: In Vitro Functional Assays
The final step is to evaluate the inhibitor in a more complex, disease-relevant biological system, such as primary immune cells.
T-Helper 2 (Th2) Cell Differentiation Assay
Causality Behind the Method: STAT6 is essential for the differentiation of naive CD4+ T cells into the Th2 lineage, which is characterized by the production of cytokines like IL-4, IL-5, and IL-13. [2][22]Inhibiting STAT6 should therefore block this differentiation process, which is a key event in allergic inflammation.
-
Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
Cell Culture and Polarization: Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals. Add Th2-polarizing cytokines (IL-4) and anti-IFN-γ antibody.
-
Inhibitor Treatment: Add the STAT6 inhibitor or vehicle (DMSO) at the beginning of the culture period.
-
Culture and Expansion: Culture the cells for 5-7 days.
-
Analysis: Analyze the outcome by:
-
Flow Cytometry: Restimulate the cells and perform intracellular cytokine staining for IL-4 to determine the percentage of differentiated Th2 cells.
-
ELISA: Measure the concentration of secreted IL-4, IL-5, and IL-13 in the culture supernatant. [22] * qPCR: Measure the mRNA expression of GATA3, the master transcription factor for Th2 cells, which is regulated by STAT6. [2]
-
Caption: A logical workflow for the validation of a novel STAT6 inhibitor.
Conclusion
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid serves as an excellent chemical starting point for the development of next-generation STAT6 inhibitors. Its validated presence in known STAT6-targeting compounds underscores its potential. By employing a systematic and multi-faceted validation strategy—beginning with direct biophysical and cellular target engagement assays like SPR and CETSA, progressing to pathway-specific functional readouts such as pSTAT6 levels and nuclear translocation, and culminating in disease-relevant functional assays like Th2 differentiation—researchers can confidently identify and characterize potent and selective STAT6 inhibitors. The protocols detailed in this guide provide a robust framework for executing this strategy, enabling the advancement of novel therapeutics for allergic, inflammatory, and oncological diseases.
References
- STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. (2025).
- Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay. (2025).
- What are STAT6 inhibitors and how do they work?. (2024).
-
STAT6. Wikipedia. [Link]
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Targeted disruption of Stat6 DNA binding activity by an oligonucleotide decoy blocks IL-4–driven TH2 cell response. (2002). Blood. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. [Link]
-
Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. (2022). MDPI. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. [Link]
-
Inhibition of STAT6 signaling in cell-based assays. ResearchGate. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]
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STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. (2021). PubMed. [Link]
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Live Cell Imaging Reveals Continuous STAT6 Nuclear Trafficking. (2011). PLoS ONE. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells. (2011). DNA Research. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. MySkinRecipes. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Immunofluorescence analysis of nuclear translocation of activated STAT1, STAT3, and p44/42. ResearchGate. [Link]
-
STAT6. Cancer Genetics Web. [Link]
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Reaction Biology. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
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- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: High-Throughput Screening of PAK4 Kinase Activity Using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Abstract
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a critical node in oncogenic signaling, making it a high-priority target for cancer drug discovery.[1][2] Its overexpression is linked to the progression of numerous cancers, where it regulates vital cellular processes including proliferation, migration, and cytoskeletal dynamics.[2][3] This document provides a comprehensive guide for researchers engaged in the identification and characterization of novel PAK4 inhibitors. We focus on the application of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a representative compound from the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold known to produce potent kinase inhibitors.[2][4] We present detailed protocols for a robust biochemical screening assay to determine enzymatic inhibition and a confirmatory cell-based assay to assess target engagement and downstream pathway modulation in a physiological context.
Introduction: PAK4 as a Therapeutic Target
The p21-activated kinases (PAKs) are key effectors of the Rho GTPases, particularly Cdc42 and Rac.[1][3] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II.[2] Among these, PAK4 is most closely associated with cancer, where its elevated expression often correlates with poor patient prognosis.[3][4] PAK4 is a central component of multiple signaling pathways that drive tumorigenesis. Upon activation by upstream signals like Cdc42, PAK4 phosphorylates a cascade of downstream substrates, including LIMK1, which in turn regulates cofilin to control actin cytoskeleton remodeling—a process essential for cell migration and invasion.[2][3] Furthermore, PAK4 influences other major oncogenic pathways such as PI3K/AKT and MEK/ERK, thereby impacting cell survival and proliferation.[3][5]
The development of selective PAK4 inhibitors is a significant challenge due to the high degree of homology within the ATP-binding sites of the human kinome.[6] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for designing ATP-competitive kinase inhibitors.[2][4][7] Compounds based on this core structure, such as 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, are designed to interact with key residues in the kinase hinge region, offering a promising avenue for developing potent and selective PAK4 inhibitors.[4][8][9]
The PAK4 Signaling Axis
Understanding the PAK4 signaling network is crucial for designing effective screening strategies. Activation of PAK4 triggers downstream events that promote cancer cell survival, motility, and proliferation. The diagram below illustrates the central role of PAK4 in cellular signaling.
Caption: Simplified PAK4 signaling pathway.
Screening Workflow Overview
A multi-stage approach is essential for identifying and validating PAK4 inhibitors. The process begins with a high-throughput biochemical assay to measure direct enzymatic inhibition, followed by a lower-throughput, more physiologically relevant cell-based assay to confirm on-target activity and assess cellular effects.
Caption: General workflow for PAK4 inhibitor screening and validation.
Part 1: Biochemical Inhibitor Screening Protocol
This protocol details an in vitro kinase assay using the ADP-Glo™ technology, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11] The luminescence-based signal is robust, highly sensitive, and suitable for high-throughput screening.
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by PAK4 is converted back into ATP, which is then used by luciferase to produce a light signal directly proportional to the initial kinase activity. An inhibitor will reduce ADP production, leading to a lower luminescent signal.[11]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human PAK4 | BPS Bioscience | 79334 | -80°C |
| PAKtide Substrate (1 mg/mL) | BPS Bioscience | Custom | -80°C |
| ATP (10 mM solution) | Promega | V9151 | -20°C |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | BLDpharm | 1499578-19-6 | Room Temperature |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V6930 | -20°C |
| Kinase Buffer 1 (5x) | BPS Bioscience | 79334 | 4°C |
| White, Opaque 96-well or 384-well plates | Corning | 3917 or 3572 | Room Temperature |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 | Room Temperature |
Step-by-Step Protocol
Causality Note: It is critical to first determine the optimal ATP concentration, which should ideally be at or near the Michaelis constant (Km) for PAK4.[12] This ensures the assay is sensitive to ATP-competitive inhibitors. For this protocol, we will assume a working ATP concentration of 20 µM.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in 100% DMSO.
-
Create a dilution series of the compound in DMSO. For an 11-point dose-response curve, perform 1:3 serial dilutions starting from the 10 mM stock.
-
Prepare a similar dilution series for the positive control inhibitor, Staurosporine (e.g., starting from 10 µM).
-
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Buffer by diluting the 5x stock with ultra-pure water. Keep on ice.
-
Prepare a 4x ATP solution (80 µM) in 1x Kinase Buffer.
-
Prepare a 4x Substrate solution (e.g., 6 µM PAKtide) in 1x Kinase Buffer.
-
Prepare a 2x PAK4 enzyme solution (e.g., 20 ng/µL) in 1x Kinase Buffer. Note: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Plate Setup (20 µL final reaction volume):
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells of a white 384-well plate.
-
Add 10 µL of the 2x PAK4 enzyme solution to all wells except the "No Enzyme" control wells. Add 10 µL of 1x Kinase Buffer to the "No Enzyme" wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a "Substrate/ATP Master Mix" by combining equal volumes of the 4x ATP solution and 4x Substrate solution.
-
Initiate the kinase reaction by adding 9 µL of the Substrate/ATP Master Mix to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).[11]
-
Data Analysis and Expected Results
-
Calculate Percent Inhibition:
-
Subtract the "No Enzyme" background signal from all data points.
-
The 100% activity control is the DMSO (vehicle) treated sample.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Compound | Target | Assay Format | Representative IC50 |
| Staurosporine (Control) | PAK4 | ADP-Glo™ | ~10 - 50 nM |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | PAK4 | ADP-Glo™ | To be determined |
Part 2: Cell-Based Target Validation Protocol
After identifying a potent hit from the biochemical screen, it is essential to confirm its activity in a cellular environment. This protocol uses Western blotting to measure the inhibition of PAK4-mediated phosphorylation of a downstream substrate in a relevant cancer cell line.
Causality Note: A reduction in the phosphorylation of a known downstream target upon treatment with the inhibitor provides strong evidence of on-target activity. We will use a cancer cell line known to have high PAK4 expression, such as the HCT116 colon carcinoma cell line.[10][13]
Principle
Cells are treated with increasing concentrations of the test compound. After treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting with phospho-specific antibodies is then used to detect the phosphorylation status of PAK4's downstream targets. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total protein levels.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| HCT116 human colorectal carcinoma cells | ATCC | CCL-247 | LN2 |
| McCoy's 5A Medium | Gibco | 16600082 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | 4°C |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 | 4°C |
| Primary Antibody: Phospho-GEF-H1 (Ser810) | PNAS Reference[13] | N/A | -20°C |
| Primary Antibody: Total GEF-H1 | Cell Signaling | 4077 | -20°C |
| Primary Antibody: β-Actin (Loading Control) | Cell Signaling | 4970 | -20°C |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling | 7074 | 4°C |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 | 4°C |
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
-
Protein Extraction (Lysis):
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GEF-H1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate (Total GEF-H1) and a loading control (β-Actin).
-
Quantify the band intensities using software like ImageJ. A successful inhibitor should show a dose-dependent decrease in the phospho-GEF-H1 signal, while the total GEF-H1 and β-Actin signals remain constant.
-
References
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health (NIH). [Link]
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The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading?. (n.d.). Frontiers in Cell and Developmental Biology. [Link]
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. (n.d.). MySkinRecipes. [Link]
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7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). National Institutes of Health (NIH). [Link]
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Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. (2010). Proceedings of the National Academy of Sciences (PNAS). [Link]
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Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology. [Link]
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Chemi-Verse™ PAK4 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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P21 activated kinases: Structure, regulation, and functions. (n.d.). National Institutes of Health (NIH). [Link]
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Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. (2025). MDPI. [Link]
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PAK4 kinase assays. (A) Schematic of constructs used for PAK4 kinase... (n.d.). ResearchGate. [Link]
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P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy. (2025). Journal of Translational Medicine. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. (n.d.). National Institutes of Health (NIH). [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Gene ResultPAK4 p21 (RAC1) activated kinase 4. (2025). National Center for Biotechnology Information (NCBI). [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]
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7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health (NIH). [Link]
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4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). PubMed. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
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Application Notes and Protocols for the Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid by NMR and Mass Spectrometry
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid belongs to the family of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to purines, the fundamental components of nucleic acids. This structural similarity allows 7-deazapurine derivatives to act as mimics and interact with a wide range of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication.[1][2] Consequently, these compounds have been extensively investigated for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities, including antiviral and anticancer properties.[3][4]
The precise characterization of novel 7-deazapurine analogs is paramount for understanding their structure-activity relationships (SAR) and for the development of safe and effective pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural elucidation and purity assessment of these compounds. This document provides a detailed guide to the NMR and mass spectrometric analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, offering insights into experimental design, data interpretation, and best practices.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [5][6] |
| Molecular Weight | 177.16 g/mol | [5][6] |
| CAS Number | 1499578-19-6 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of the molecular structure. For 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, ¹H and ¹³C NMR are fundamental for structural confirmation. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further aid in the unambiguous assignment of all proton and carbon signals.
Sample Preparation Protocol
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like carboxylic acids, as it can solubilize the analyte and allow for the observation of exchangeable protons (e.g., the carboxylic acid proton). Other potential solvents include methanol-d₄ or chloroform-d, depending on the sample's solubility.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good quality spectra on modern NMR spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[7]
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and signal broadening.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton. The predicted chemical shifts are based on the analysis of similar pyrrolo[2,3-d]pyrimidine structures and general principles of NMR spectroscopy.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H2 | 8.5 - 9.0 | Singlet (s) | Protons on the pyrimidine ring are typically deshielded and appear at low field. |
| H4 | 8.0 - 8.5 | Singlet (s) | Similar to H2, this proton is on the electron-deficient pyrimidine ring. |
| H6 | 7.0 - 7.5 | Singlet (s) | This proton is on the pyrrole ring, which is more electron-rich than the pyrimidine ring, thus appearing at a slightly higher field. |
| N⁷-CH₃ | 3.5 - 4.0 | Singlet (s) | The methyl group protons are attached to a nitrogen atom, leading to a downfield shift compared to alkyl protons. |
| COOH | 12.0 - 13.0 | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[8][9] |
| C2 | 150 - 155 | Aromatic carbon in the pyrimidine ring. |
| C4 | 145 - 150 | Aromatic carbon in the pyrimidine ring. |
| C7a | 140 - 145 | Bridgehead carbon between the two rings. |
| C6 | 125 - 130 | Aromatic carbon in the pyrrole ring. |
| C5 | 110 - 115 | Aromatic carbon in the pyrrole ring, attached to the carboxylic acid. |
| C4a | 100 - 105 | Bridgehead carbon between the two rings. |
| N⁷-CH₃ | 30 - 35 | The methyl carbon attached to the nitrogen atom. |
2D NMR Spectroscopy for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, with mostly singlet protons, COSY would be of limited use but could confirm the absence of proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be crucial for definitively assigning the protonated carbons (C2, C4, C6, and the N-methyl group).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule. For example, correlations from the N⁷-CH₃ protons to C7a and C6 would confirm the position of the methyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, with ESI being particularly well-suited for polar molecules like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Experimental Workflow for MS Analysis
Caption: General workflow for mass spectrometry analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is ideal for polar and thermally labile molecules.
-
Expected Ionization: In positive ion mode, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 178.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 176.1 would be expected.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is crucial for confirming the elemental composition. The calculated exact mass for [C₈H₇N₃O₂ + H]⁺ is 178.0611. An experimentally determined mass within a few ppm of this value would provide strong evidence for the molecular formula.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the precursor ion ([M+H]⁺) can provide valuable structural information. The fragmentation of the pyrrolo[2,3-d]pyrimidine core often involves characteristic losses.
Proposed Fragmentation Pathways for [M+H]⁺ (m/z 178.1):
-
Loss of H₂O (m/z 160.1): Dehydration from the carboxylic acid group.
-
Loss of CO (m/z 150.1): Decarbonylation from the carboxylic acid group after initial rearrangement.
-
Loss of COOH (m/z 133.1): Loss of the entire carboxylic acid radical.
-
Loss of CH₃CN (m/z 137.1): A more complex fragmentation involving the pyrimidine ring.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the comprehensive characterization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. While the spectral data presented herein is predictive, based on established principles and data from analogous structures, it serves as a reliable guide for researchers working on the synthesis and characterization of novel 7-deazapurine derivatives. The detailed protocols and interpretation guidelines will aid in the unambiguous structural elucidation and purity assessment, which are critical steps in the drug discovery and development pipeline.
References
- Shih, C., Chen, V. J., Gossett, L. S., Gates, S. B., MacKellar, W. C., Habeck, L. L., ... & Mendelsohn, L. G. (1997). The synthesis and in vitro and in vivo antitumor activity of a series of 4-substituted-pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 40(11), 1598-1606.
- Tominaga, Y., Shiroshita, Y., & Hosomi, A. (1987). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives by the reactions of 4-aminopyrimidine-5-carbonitrile with α-haloketones. Journal of Heterocyclic Chemistry, 24(5), 1345-1348.
- Seela, F., & Muth, H. P. (1990). 2'-Deoxy-7-deazaguanosine: solid-phase synthesis of oligodeoxyribonucleotides and their properties. Helvetica Chimica Acta, 73(5), 1296-1306.
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]
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Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). Molecules, 29(13), 3045. [Link]
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Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2017). Synthetic Communications, 47(3), 259-265. [Link]
-
Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. (2015). Journal of The American Society for Mass Spectrometry, 26(11), 1896-1905. [Link]
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Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). Journal of Chromatography A, 1664, 462793. [Link]
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¹³C NMR Spectroscopy. (2021, December 15). In Chemistry LibreTexts. Retrieved from [Link]
-
Tetramethylsilane. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). Molecules, 27(9), 2917. [Link]
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Characterization of carbon-containing catalysts by 13C solid-state NMR Spectroscopic background. (n.d.). Michael Hunger. Retrieved from [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2023). International Journal of Scientific Research in Science and Technology, 10(4), 546-554. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Xenograft Models. (2021). Journal of Medicinal Chemistry, 64(19), 14596-14619. [Link]
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Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). Molecules, 24(12), 2168. [Link]
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Wiley-VCH 2007 - Supporting Information. (2007). Angewandte Chemie International Edition, 46(36), 6834-6838. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). In Chemistry LibreTexts. Retrieved from [Link]
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This journal is © The Royal Society of Chemistry 2017 - Supporting Information. (2017). Dalton Transactions, 46(43), 14815-14822. [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]
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Strategic Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid via Optimized Silica Gel Chromatography
Application Note: A-7523
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key heterocyclic intermediate in pharmaceutical research. The protocol details an optimized silica gel chromatography method, addressing the specific challenges posed by the compound's acidic nature and polarity. By explaining the fundamental principles behind each step, from stationary phase selection to mobile phase modification and elution strategy, this guide equips researchers with the necessary tools to achieve high purity and yield.
Introduction: The Challenge of Purifying Acidic Heterocycles
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid belongs to the 7-deazapurine class of heterocyclic compounds.[1] This scaffold is a critical component in the development of various therapeutic agents, including kinase inhibitors for anticancer therapies.[2] The purity of this intermediate is paramount, as even minor impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
The purification of this molecule by silica gel chromatography presents a unique set of challenges. The presence of a carboxylic acid group imparts significant polarity and acidity, leading to strong interactions with the silica gel stationary phase.[3] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3][4] These acidic sites can cause:
-
Irreversible Adsorption: The basic nitrogen atoms in the pyrrolopyrimidine ring can interact strongly with the acidic silanol groups, leading to poor recovery of the compound.[5]
-
Peak Tailing: The strong interaction between the acidic analyte and the acidic stationary phase can result in broad, tailing peaks during elution, leading to poor separation from impurities.
-
Compound Degradation: For sensitive molecules, the acidic nature of silica gel can catalyze decomposition.[5]
This guide provides a systematic approach to overcome these challenges, ensuring a robust and reproducible purification process.
Foundational Principles: Mastering the Separation
The success of this purification hinges on a thorough understanding of the interplay between the analyte, the stationary phase, and the mobile phase.
The Stationary Phase: Taming the Acidity
Standard silica gel is the most common stationary phase for column chromatography due to its versatility and cost-effectiveness.[3] However, for acidic compounds like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, its inherent acidity can be problematic.[5] To mitigate unwanted interactions, a mobile phase modifier is essential.
The Mobile Phase: The Key to Elution Control
The choice of the mobile phase (eluent) is the most critical parameter in achieving successful separation. The ideal eluent will effectively compete with the analyte for binding sites on the silica gel, allowing for controlled migration down the column.[3]
For polar, acidic compounds, a polar solvent system is required.[6] A common and effective approach is to use a mixture of a relatively non-polar solvent with a more polar solvent, allowing for fine-tuning of the eluting power. A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective strategy for separating complex mixtures.[6]
To counteract the issues caused by the acidity of both the compound and the silica gel, the addition of a small amount of a modifying acid to the mobile phase is crucial.[7][8] Acetic acid or formic acid are commonly used for this purpose. The modifier serves two key functions:
-
Protonation of the Analyte: The excess acid in the mobile phase keeps the carboxylic acid group of the target molecule in its protonated (neutral) form, reducing its interaction with the polar stationary phase.
-
Saturation of Basic Sites on Silica: The modifier can also interact with any basic sites on the silica gel, further minimizing unwanted interactions.
Pre-Chromatography: Setting the Stage for Success
Before committing the bulk of the crude material to the column, preliminary analysis by Thin Layer Chromatography (TLC) is indispensable.
TLC for Solvent System Optimization
TLC serves as a rapid and small-scale pilot for the column chromatography. It allows for the efficient screening of various solvent systems to find the optimal conditions for separation.
Recommended TLC Protocol:
-
Plate: Standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Spotting: Apply a small spot of the dissolved sample to the TLC plate.
-
Development: Develop the plate in a sealed chamber containing the chosen solvent system.
-
Visualization: Visualize the separated spots under UV light (254 nm).
Table 1: Recommended TLC Solvent Systems for Screening
| Solvent System (v/v) | Modifier | Expected Rf Range for Target Compound | Observations |
| Dichloromethane (DCM) / Methanol (MeOH) | 1% Acetic Acid | 0.2 - 0.4 | Good starting point for polar compounds. |
| Ethyl Acetate (EtOAc) / Hexanes / Methanol | 1% Acetic Acid | Varies with ratios | Offers different selectivity compared to DCM/MeOH. |
| Chloroform / Methanol | 1% Acetic Acid | 0.2 - 0.5 | A classic system for many heterocyclic compounds. |
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from major impurities.
Detailed Protocol: Column Chromatography Purification
This protocol outlines the step-by-step procedure for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid using silica gel flash column chromatography.
Materials and Equipment
-
Silica gel (flash grade, 40-63 µm)
-
Glass chromatography column
-
Crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetic Acid, glacial
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Step-by-Step Procedure
Step 1: Column Preparation
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material to be purified (typically a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Prepare Silica Slurry: In a beaker, add the required amount of silica gel to a non-polar solvent like dichloromethane. Stir gently to create a uniform slurry.
-
Pack the Column: Secure the column in a vertical position. Add a small amount of the non-polar solvent to the column, followed by a small plug of cotton or glass wool at the bottom. Pour the silica slurry into the column in a single, continuous motion. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Equilibrate the Column: Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Add the initial, low-polarity mobile phase (e.g., 100% DCM) and allow it to run through the column until the entire silica bed is wetted. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading Recommended)
Due to the polarity of the target compound, dry loading is the preferred method to ensure a narrow sample band and optimal separation.
-
Dissolve Crude Product: Dissolve the crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol).
-
Adsorb onto Silica: Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load onto Column: Carefully add the silica-adsorbed sample to the top of the packed column, ensuring a flat, even layer. Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Step 3: Elution and Fraction Collection
A gradient elution is recommended to efficiently elute the target compound while separating it from less polar and more polar impurities.
-
Initial Elution: Begin eluting with a low-polarity solvent system (e.g., 100% DCM) to wash out any non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol and introducing the acetic acid modifier. A suggested gradient is outlined in the table below.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.
Table 2: Suggested Gradient Elution Profile
| Step | Dichloromethane (%) | Methanol (%) | Acetic Acid (%) | Purpose |
| 1 | 100 | 0 | 0 | Elute non-polar impurities |
| 2 | 98 | 2 | 0.5 | Begin eluting compounds of intermediate polarity |
| 3 | 95 | 5 | 0.5 | Elute the target compound |
| 4 | 90 | 10 | 0.5 | Elute more polar impurities |
Step 4: Fraction Analysis and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot a small amount from each fraction on a TLC plate and develop it in the optimized solvent system.
-
Pooling Pure Fractions: Combine the fractions that contain only the pure 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Dry the purified solid product under high vacuum to remove any residual solvent.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound not eluting | Mobile phase polarity is too low. | Gradually increase the percentage of methanol in the mobile phase.[6] |
| Irreversible adsorption to silica. | Ensure the mobile phase contains an acidic modifier (e.g., 0.5-1% acetic acid).[6][7] | |
| Poor separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC with different solvent combinations.[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica weight.[6] | |
| Streaking on TLC/Column | Compound is too acidic for standard silica. | Increase the concentration of the acidic modifier in the mobile phase. |
| Sample is not fully dissolved on loading. | Ensure complete dissolution before adsorbing onto silica for dry loading. |
Conclusion
The successful purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid by silica gel chromatography is readily achievable with careful attention to the principles of chromatographic separation. The key to success lies in the judicious selection of a modified mobile phase to counteract the acidic nature of both the analyte and the stationary phase. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can consistently obtain this valuable intermediate in high purity, facilitating the advancement of drug discovery and development programs.
References
-
MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from MDPI website: [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from ACS Publications website: [Link]
-
ACS Publications. (n.d.). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Retrieved from ACS Publications website: [Link]
-
ResearchGate. (2025, September 19). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from ResearchGate website: [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from Unknown website: [Link]
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from ResearchGate website: [Link]
-
NIH. (2022, October 17). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Retrieved from NIH website: [Link]
-
PubMed. (n.d.). Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids. Retrieved from PubMed website: [Link]
-
ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Retrieved from ACS Publications website: [Link]
-
ResearchGate. (2025, August 6). Purification of azadirachtin via silica gel column chromatography. Retrieved from ResearchGate website: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from Common Organic Chemistry website: [Link]
-
MDPI. (2024, July 4). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Retrieved from MDPI website: [Link]
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from Reddit website: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website: [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from Welch Materials website: [Link]
- Google Patents. (n.d.). US5808041A - Nucleic acid purification using silica gel and glass particles.
-
Unknown. (n.d.). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. Retrieved from Unknown website: [Link]
-
ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from ScienceOpen website: [Link]
-
PubMed. (n.d.). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Retrieved from PubMed website: [Link]
-
MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from MySkinRecipes website: [Link]
-
Sci-Hub. (n.d.). Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons. Retrieved from Sci-Hub website: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from LookChem website: [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from PubChem website: [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from MDPI website: [Link]
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Retrieved from PubChem website: [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
- 3. web.uvic.ca [web.uvic.ca]
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- 5. researchgate.net [researchgate.net]
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- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound, which serves as a key intermediate in the development of various therapeutic agents.[1] Our goal is to provide you with practical, field-proven insights to help you troubleshoot your experiments and achieve a successful synthesis.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. A general synthetic scheme is presented below, followed by a detailed breakdown of potential problems at each key stage.
General Synthetic Workflow:
Caption: Potential N-methylation pathways of the pyrrolo[2,3-d]pyrimidine core.
Problem 2: Incomplete Hydrolysis of the Nitrile/Ester Precursor
Question: I am struggling to fully convert my 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (or methyl/ethyl ester) to the corresponding carboxylic acid. My reaction seems to stall, leaving a significant amount of starting material.
Causality and Solution:
The hydrolysis of nitriles and esters on the electron-deficient pyrrolo[2,3-d]pyrimidine ring can be challenging. The stability of the heterocyclic core under harsh hydrolytic conditions is a key consideration.
Troubleshooting Steps for Nitrile Hydrolysis:
-
Strong Acidic Conditions:
-
Refluxing in concentrated hydrochloric acid (HCl) is a common method. If incomplete, consider extending the reaction time or carefully increasing the temperature.
-
A mixture of sulfuric acid and water can also be effective.
-
-
Strong Basic Conditions:
-
Heating with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or a mixture of water and a co-solvent like ethanol or dioxane is an alternative.
-
Be aware that under strong basic conditions, other side reactions might occur.
-
Troubleshooting Steps for Ester Hydrolysis (Saponification):
-
Optimize Base and Solvent:
-
Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and often effective choice.
-
If the reaction is sluggish, increasing the proportion of the organic co-solvent or gently warming the reaction mixture can improve solubility and reaction rate.
-
-
Monitor Reaction Progress:
-
Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.
-
Problem 3: Degradation of the Product During Hydrolysis
Question: During the hydrolysis of my nitrile/ester precursor, I am observing the formation of multiple new, unidentified spots on my TLC, and my final product yield is very low, suggesting decomposition.
Causality and Solution:
The pyrrolo[2,3-d]pyrimidine ring system can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
If using strong acids or bases, try reducing the concentration and/or the reaction temperature.
-
For ester hydrolysis, consider enzymatic hydrolysis as a milder alternative if standard methods fail.
-
-
Protecting Groups:
-
In some cases, it may be necessary to protect certain functional groups on the molecule before performing the hydrolysis, although this adds extra steps to the synthesis. [2]
-
-
Reaction Time:
-
Carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize the exposure of the product to the harsh conditions.
-
Summary of Hydrolysis Conditions and Potential Issues:
| Functional Group | Reagents | Common Issues | Troubleshooting |
| Nitrile | Conc. HCl, heat | Incomplete conversion, degradation | Increase reaction time, consider strong base (NaOH) |
| Ester | LiOH, THF/H₂O | Incomplete conversion, low solubility | Increase temperature, adjust solvent ratio |
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid?
A1: A common and effective strategy is to start from a commercially available or readily synthesized 7H-pyrrolo[2,3-d]pyrimidine substituted at the 5-position with a group that can be hydrolyzed to a carboxylic acid, such as a nitrile (-CN) or an ester (-COOR).
Q2: How can I purify the final product, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid?
A2: The purification of the final carboxylic acid can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If isomeric impurities from the methylation step are present, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities, but a mixture of dichloromethane and methanol is a good starting point.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Strong acids and bases used for hydrolysis are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information on the parent 7H-pyrrolo[2,3-d]pyrimidine, refer to its material safety data sheet (MSDS). [3] Q4: Can I introduce the methyl group at the N7 position before functionalizing the C5 position?
A4: While possible, it is often more strategic to have the C5-substituent in place before N-methylation. The electronic nature of the C5-substituent can influence the reactivity and regioselectivity of the N-methylation step.
III. References
-
Al-Ostath, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 29(17), 3002. Available at: [Link]
-
Chough, C., et al. (2018). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 9, 477-489. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]
-
Jørgensen, L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7494–7513. Available at: [Link]
-
Li, H., et al. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Medicinal Chemistry Research, 33(5). Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2014). Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents. ResearchGate. Available at: [Link]
-
Nagase, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5641-5644. Available at: [Link]
-
MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Taylor, E. C., & Patel, H. H. (1993). U.S. Patent No. 5,254,687. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(11), 1081-1085. Available at: [Link]
-
Jørgensen, L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7494–7513. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Google Patents. Available at:
-
Chen, Y.-L., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Available at: [Link]
Sources
Technical Support Center: Solubility Enhancement for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Welcome to the technical support guide for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Compound 177, MW: 177.16 g/mol ).[1] This document provides in-depth troubleshooting and systematic protocols for researchers encountering solubility challenges with this promising pyrrolopyrimidine derivative, a class of molecules often investigated as kinase inhibitors and for other therapeutic properties.[2][3]
The inherent structure of this compound—a planar, aromatic pyrrolopyrimidine core coupled with an acidic carboxylic acid group—predicts its low aqueous solubility at neutral pH. This guide will walk you through understanding and overcoming this challenge to ensure reliable and reproducible results in your biological assays.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common immediate issues faced in the lab.
Q1: I added my solid compound directly to my aqueous assay buffer (e.g., PBS, pH 7.4) and it won't dissolve. Why?
Answer: This is expected behavior. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is an organic acid. At neutral pH (7.4), the carboxylic acid group (estimated pKa ~4-5) is largely deprotonated to its carboxylate form. While this introduces a negative charge, the flat, hydrophobic pyrrolopyrimidine core dominates, leading to poor interaction with water and low solubility. The strong intermolecular forces within the compound's solid crystal lattice are not easily overcome by hydration at this pH.
Q2: Can I just make a high-concentration stock in 100% DMSO and dilute it into my assay?
Answer: Yes, this is the most common starting point for in vitro assays and is an acceptable first step. However, it comes with critical limitations:
-
Precipitation upon Dilution: When the DMSO stock is diluted into an aqueous buffer, the compound's local environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one. This can cause the compound to crash out of solution, leading to inaccurate assay results. This is often the cause of poor reproducibility.
-
DMSO Intolerance in Assays: Many cell-based assays are sensitive to DMSO concentrations above 0.5% or even 0.1%. High DMSO levels can induce cytotoxicity, affect enzyme kinetics, or interfere with assay signaling. Always determine your assay's tolerance for DMSO beforehand.
-
Kinetic vs. Thermodynamic Solubility: A DMSO-based approach measures kinetic solubility, which is the concentration at which a compound precipitates from a supersaturated solution.[4] This is often higher than the true thermodynamic solubility (the equilibrium concentration), which can lead to precipitation over the time course of an experiment.[4]
Q3: My compound dissolved in DMSO, but when I added it to my media containing serum, it precipitated. What happened?
Answer: This is likely due to protein binding. Many hydrophobic compounds readily bind to proteins like albumin found in fetal bovine serum (FBS). While this can sometimes keep a compound in solution, it can also lead to aggregation or precipitation. More importantly, the bound fraction of your compound is typically not available to interact with its target, so you need to be aware of the free concentration. If you observe this, consider reducing the serum percentage during the compound incubation period if your assay allows.
Part 2: Systematic Solubilization Strategies
If a simple DMSO stock is insufficient for your required assay concentration, a more systematic approach is necessary. The following strategies are presented in order of increasing complexity.
Strategy 1: pH-Dependent Solubilization
Expertise & Causality: The most effective way to increase the solubility of a carboxylic acid is to ionize it.[5] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the compound's pKa, the compound will exist predominantly in its deprotonated (carboxylate) form. This negatively charged species is far more polar and thus more soluble in water than the neutral acid form.[6] Our goal is to find the lowest pH that provides sufficient solubility while remaining compatible with the assay system.
Caption: Decision workflow for preparing a basic stock solution.
-
Preparation: Weigh out a small amount of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (e.g., 1.77 mg for a target of 1 mL of 10 mM stock).
-
Titration: Add a small volume of water (e.g., 500 µL). The compound will likely be a slurry. While vortexing, add a low-molarity basic solution (e.g., 10 mM NaOH) dropwise.
-
Dissolution: Continue adding the basic solution until the compound fully dissolves and the solution becomes clear.
-
Volume Adjustment: Add water to reach the final desired volume (e.g., 1 mL).
-
pH Measurement: Carefully measure the pH of the resulting stock solution. This is the minimum pH required for solubility at this concentration.
-
Assay Compatibility Check: Determine if this stock solution's pH is compatible with your final assay buffer. A highly basic stock (e.g., pH > 10) can alter the pH of your final assay medium when added. Ideally, the final assay pH should not shift by more than 0.1-0.2 units.
-
Test Dilution: Perform a test dilution of your new stock into the final assay buffer to the highest desired concentration. Let it sit for the duration of your experiment (e.g., 24-72 hours) and visually inspect for any precipitation (cloudiness, crystals).
| Target Concentration | Base Used (Conc.) | Final Volume | Final pH of Stock | Status after 24h in PBS (pH 7.4) |
| 1 mM | 10 mM NaOH | 1 mL | 7.8 | Clear |
| 10 mM | 10 mM NaOH | 1 mL | 8.5 | Clear |
| 20 mM | 50 mM NaOH | 1 mL | 9.2 | Precipitate observed after 1h |
Trustworthiness: This protocol is self-validating. The visual clarity of the solution after 24 hours at the final concentration in the target buffer provides direct evidence of solubility and stability under the experimental conditions.
Strategy 2: Co-solvent Systems
Expertise & Causality: If pH adjustment is not viable due to assay constraints, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for a hydrophobic molecule, effectively increasing its solubility.[] Common co-solvents in biological research include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Prepare Co-solvent Blends: Create a set of aqueous buffer/co-solvent blends. For example: 90:10, 80:20, and 70:30 (v/v) of your assay buffer to co-solvent (e.g., ethanol).
-
Thermodynamic Solubility Measurement: Add an excess amount of solid compound to a known volume (e.g., 1 mL) of each blend in separate vials.[4]
-
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure the solution is saturated.
-
Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV or LC-MS).
-
Assay Tolerance: Separately, test your assay's performance in the presence of each co-solvent blend to identify the maximum tolerable percentage.
| Co-solvent | Blend Ratio (Buffer:Co-solvent) | Measured Solubility (µM) | Maximum Tolerated % in Assay |
| None | 100:0 | < 10 | N/A |
| Ethanol | 80:20 | 150 | 5% |
| Propylene Glycol | 80:20 | 220 | 2% |
| PEG 400 | 80:20 | 350 | 1% |
Strategy 3: Salt Form Selection (Advanced)
Expertise & Causality: For long-term development, preparing a stable, water-soluble salt form of the compound is often the best solution.[9][10] By reacting the acidic drug with a suitable base (a counter-ion), a salt is formed with its own unique crystal structure and physicochemical properties, which are often superior to the free acid form.[11]
A successful salt formation generally follows the "delta pKa rule," which states that for a stable salt to form, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[12]
This is a resource-intensive process typically performed in medicinal chemistry or CMC (Chemistry, Manufacturing, and Controls) departments, but understanding the principle is valuable.
Caption: High-level overview of the salt screening and selection process.
This process involves screening a variety of pharmaceutically acceptable bases and evaluating the resulting salts for a combination of properties including solubility, crystallinity, stability, and hygroscopicity. While beyond the scope of a typical biology lab, if you are working with a medicinal chemist, proposing a salt screen is a valid strategy for a compound that will be used extensively.
References
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - MySkinRecipes. (n.d.).
- 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram. (n.d.).
-
7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 . (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Xia, Z., Huang, R., Zhou, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 224, 113711.
-
Frank, A. T., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis . Journal of Medicinal Chemistry, 65(13), 8775–8801. [Link]
-
De Deyn, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Journal of Chemistry, 2022, 2164558. [Link]
- Babu, A. R., & Kumar, S. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 37(10).
-
Di, L., & Kerns, E. H. (2016). Structure Property Relationships of Carboxylic Acid Isosteres . Journal of Medicinal Chemistry, 59(10), 4615–4628. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(5), 497-501.
- Casares, A. F., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 785-796.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
-
Kumar, S., & Singh, S. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation . Journal of Young Pharmacists, 5(2), 53-59. [Link]
-
Kumar, L., et al. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization . ACS Omega, 4(1), 169-177. [Link]
-
Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug . Journal of Pharmaceutical Sciences, 103(10), 3165-3173. [Link]
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2023). RSC Advances, 13(28), 19345-19365.
- Pobudkowska, A., & Jaworski, M. (2011). Study of pH-dependent drugs solubility in water. Chemical and Process Engineering, 32(3), 269-280.
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes . (Technical Report). OSTI.GOV. [Link]
- Serajuddin, A. T. M. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-10.
- Frank, A. T., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(13), 8775–8801.
- Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7385–7407.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
- 3. sci-hub.box [sci-hub.box]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Navigating the Nuances of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid NMR Spectra: A-Technical Support Guide
Welcome to the technical support center for the interpretation of NMR spectra for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold in their work. As a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, understanding its spectral characteristics is paramount for ensuring purity, confirming identity, and troubleshooting synthetic challenges.[1] This resource provides in-depth, experience-driven answers to common questions and issues encountered during the NMR analysis of this compound.
I. Understanding the Expected NMR Spectrum
A foundational step in troubleshooting is having a clear expectation of what the ¹H and ¹³C NMR spectra of pure 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid should look like. While experimental spectra can vary slightly based on solvent and concentration, the following tables provide predicted chemical shifts generated using advanced algorithms, offering a reliable reference point.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H2 | 8.8 - 9.2 | Singlet | 1H | Aromatic proton on the pyrimidine ring. |
| H4 | 8.6 - 9.0 | Singlet | 1H | Aromatic proton on the pyrimidine ring. |
| H6 | 7.8 - 8.2 | Singlet | 1H | Aromatic proton on the pyrrole ring. |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | Methyl group attached to the pyrrole nitrogen. |
| COOH | 12.0 - 13.5 | Broad Singlet | 1H | Acidic proton, highly variable and may exchange with water.[2] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 165 - 175 | Carboxylic acid carbonyl carbon. |
| C2 | 150 - 155 | Aromatic carbon in the pyrimidine ring. |
| C4 | 148 - 153 | Aromatic carbon in the pyrimidine ring. |
| C7a | 145 - 150 | Bridgehead carbon. |
| C6 | 125 - 130 | Aromatic carbon in the pyrrole ring. |
| C5 | 115 - 120 | Aromatic carbon in the pyrrole ring, attached to the carboxylic acid. |
| C4a | 110 - 115 | Bridgehead carbon. |
| N-CH₃ | 30 - 35 | Methyl carbon. |
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Q1: My carboxylic acid proton peak is either absent or very broad. Is this normal?
A1: Yes, this is a very common observation for carboxylic acids. The proton of the -COOH group is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (even in "dry" deuterated solvents) or with other protic impurities.[2] This exchange process can lead to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.
Troubleshooting Steps:
-
D₂O Exchange: A definitive way to confirm the presence of the carboxylic acid proton is to perform a D₂O exchange experiment.
-
Protocol: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[2]
-
-
Solvent Choice: The appearance of the carboxylic acid proton can be highly dependent on the NMR solvent. In hydrogen-bond accepting solvents like DMSO-d₆, the peak is often sharper and more consistently observed compared to less polar solvents like CDCl₃.
-
Concentration Effects: The extent of intermolecular hydrogen bonding between carboxylic acid molecules is concentration-dependent. At higher concentrations, you are more likely to observe a broader peak due to the formation of hydrogen-bonded dimers.
Q2: I see unexpected signals in the aromatic region. What could they be?
A2: Unidentified signals in the aromatic region (typically 6-9 ppm) often point to impurities from the synthesis. The synthesis of pyrrolo[2,3-d]pyrimidines can involve various reagents and intermediates that may carry over into the final product.
Potential Impurities and Their Expected ¹H NMR Signals:
-
Starting Materials: Depending on the synthetic route, unreacted starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or related precursors could be present.
-
Isomeric Impurities: In some synthetic pathways, there is a possibility of forming isomers, such as the corresponding ester if an alcohol was used as a solvent or reagent.
-
Side-Reaction Products: Incomplete reactions or side reactions can lead to a variety of aromatic impurities.
Troubleshooting Workflow:
Caption: Workflow for identifying aromatic impurities.
Q3: The integration of my N-CH₃ peak is not exactly 3H relative to the aromatic protons. Why?
A3: While minor deviations in integration are common, significant discrepancies can indicate the presence of impurities or issues with the NMR experiment itself.
Possible Causes and Solutions:
-
Residual Solvents: Common laboratory solvents have characteristic chemical shifts and can interfere with accurate integration. For example, residual acetone appears as a singlet around 2.17 ppm in CDCl₃, while dimethylformamide (DMF) shows signals around 2.9 and 8.0 ppm. Consult a reliable table of NMR solvent impurities to identify any interfering peaks.
-
Water Peak: A broad water peak can sometimes overlap with other signals, affecting their integration. The chemical shift of water is highly variable depending on the solvent and temperature.
-
Relaxation Times (T₁): For quantitative accuracy, especially in ¹³C NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the carbons of interest) to allow for full relaxation of all nuclei between pulses. While less of an issue for routine ¹H NMR of small molecules, it can become a factor in more complex experiments.
Table 3: Common Solvent Impurities and their Approximate ¹H Chemical Shifts (ppm)
| Solvent | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| Water | 1.56 | 3.33 | 2.84 |
| Acetone | 2.17 | 2.09 | 2.05 (residual) |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 1.99 (s), 4.03 (q), 1.17 (t) | 1.97 (s), 4.05 (q), 1.20 (t) |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.96 (s), 2.88 (s) | 7.95 (s), 2.89 (s), 2.73 (s) | 7.96 (s), 2.94 (s), 2.78 (s) |
Data sourced from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Q4: My baseline is distorted, or I have broad "humps". What is the cause?
A4: A poor baseline can arise from several factors, often related to sample preparation or instrument parameters.
Troubleshooting Baseline Issues:
Caption: A decision tree for troubleshooting baseline problems in NMR spectra.
III. Advanced NMR Techniques for Structure Confirmation
For unambiguous structure elucidation and assignment of all protons and carbons, consider employing two-dimensional (2D) NMR techniques.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This would not be particularly informative for this molecule due to the lack of coupled protons but is a standard technique.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is extremely useful for assigning the carbons attached to H2, H4, H6, and the N-CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for confirming the connectivity of the entire molecule. For example, you would expect to see correlations from the N-CH₃ protons to C7a and C6.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons.
IV. Concluding Remarks
Interpreting the NMR spectrum of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid requires a systematic approach, beginning with a solid understanding of the expected chemical shifts and a keen awareness of potential impurities and experimental artifacts. By following the troubleshooting steps outlined in this guide and employing advanced NMR techniques when necessary, researchers can confidently verify the structure and purity of their compound, ensuring the integrity of their subsequent research and development efforts.
V. References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved January 26, 2026, from [Link].
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 26, 2026, from [Link].
-
Mestrelab. (2025, May 27). Download NMR Predict. Retrieved January 26, 2026, from [Link].
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link].
-
Chemistry LibreTexts. (2022, September 24). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link].
Sources
Technical Support Center: Overcoming Poor Yield in Pyrrolopyrimidine Synthesis
Welcome to the technical support center for pyrrolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthesis of this critical heterocyclic scaffold. Pyrrolopyrimidines, also known as 7-deazapurines, are a versatile class of compounds with significant applications in medicinal chemistry, including the development of kinase inhibitors.[1][2][3] However, their synthesis can be fraught with challenges leading to disappointing yields.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of pyrrolopyrimidine synthesis and significantly improve your experimental outcomes.
I. Common Issues & Troubleshooting
This section addresses the most frequently encountered problems in pyrrolopyrimidine synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Question 1: My reaction shows a low conversion rate of starting materials to the desired pyrrolopyrimidine product. What are the likely causes and how can I fix it?
Answer:
Low conversion is a common hurdle and can often be traced back to several key factors related to reaction kinetics and thermodynamics.
Causality-Driven Troubleshooting:
-
Inadequate Reaction Temperature: Many pyrrolopyrimidine syntheses, particularly cyclization steps, require sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may proceed sluggishly or not at all.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by thin-layer chromatography (TLC).[4] For instance, some one-pot, three-component syntheses of pyrrolo[2,3-d]pyrimidine derivatives have shown significant yield improvement when the temperature is raised from room temperature to 50 °C.[5]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates. A poor solvent can lead to low reactant concentration in the solution phase, thereby slowing down the reaction.
-
Solution: Experiment with a range of solvents with varying polarities. For example, in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives, ethanol has been identified as the optimal solvent for achieving high yields.[5] Dichloromethane (DCM) is also a commonly used solvent in these types of reactions.[6]
-
-
Inactive or Inefficient Catalyst: If your synthesis involves a catalyst (e.g., a Brønsted acid or a transition metal complex), its activity is paramount. Catalysts can degrade over time or be poisoned by impurities.[4]
-
Solution: Ensure your catalyst is fresh and of high purity. If using a reusable catalyst, consider a regeneration step. For acid catalysts, verify the concentration is appropriate for the reaction scale.[4] In some cases, switching the type of catalyst, for instance, from a palladium-based catalyst to a magnesium-aluminum hydrotalcite, can improve outcomes for specific transformations like imination reactions.
-
-
Insufficient Reaction Time: Some reactions are inherently slow. Terminating the reaction prematurely will naturally result in a low yield.
Question 2: I'm observing the formation of significant side products, which is complicating purification and reducing my final yield. What are the common side reactions and how can I suppress them?
Answer:
The formation of side products is often a consequence of the high reactivity of the intermediates or the presence of multiple reactive sites in the starting materials.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation or Over-arylation: The nitrogen atoms in both the pyrrole and pyrimidine rings are nucleophilic and can undergo multiple substitutions if not properly controlled.[8]
-
Solution: Employ protecting groups for sensitive nitrogen atoms, especially the N7 position of the pyrrolo[2,3-d]pyrimidine core. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice that can be removed later in the synthesis.[9]
-
-
Homocoupling of Starting Materials: In cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, which are frequently used to build the pyrrolopyrimidine scaffold, homocoupling of the starting materials can be a significant side reaction.[2][9]
-
Solution: Optimize the reaction conditions, including the catalyst, ligand, base, and solvent. For instance, using Pd(OAc)2 as a catalyst with BINAP as a ligand and Cs2CO3 as the base in dioxane has been shown to be effective for Buchwald-Hartwig cross-coupling in the synthesis of certain pyrrolopyrimidine derivatives.[9]
-
-
Hydrolysis of Intermediates: Certain intermediates in the synthesis may be sensitive to water, leading to undesired hydrolysis products.
-
Solution: Ensure all solvents and reagents are anhydrous.[9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Question 3: My desired pyrrolopyrimidine product is difficult to purify. What are some effective purification strategies?
Answer:
Purification can be challenging due to the structural similarity of the desired product to byproducts and unreacted starting materials.[10]
Effective Purification Techniques:
-
Silica Gel Column Chromatography: This is the most common method for purifying organic compounds.[6]
-
Pro-Tip: A careful selection of the eluent system is critical. Start with a non-polar solvent and gradually increase the polarity. Monitoring the fractions by TLC is essential to ensure a clean separation.[7]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Pro-Tip: The choice of solvent is key. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
-
Preparative HPLC: For challenging separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Pro-Tip: This method can be expensive and time-consuming but offers excellent resolution. It is often used for the final purification of drug candidates.[9]
-
II. Frequently Asked Questions (FAQs)
Q: What is the importance of the starting material quality in pyrrolopyrimidine synthesis?
A: The quality of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, and lead to the formation of side products, all of which will negatively impact your yield.[4] Always use reagents from reputable suppliers and consider purifying them if necessary.[11]
Q: How do I choose the right protecting group for the pyrrole nitrogen?
A: The choice of protecting group depends on the specific reaction conditions you plan to employ. An ideal protecting group should be stable under the reaction conditions for its installation and subsequent reactions, and it should be easily removable without affecting other functional groups in the molecule. The SEM group is a popular choice due to its stability and relatively mild deprotection conditions using trifluoroacetic acid (TFA).[9]
Q: Can I use a one-pot synthesis approach for pyrrolopyrimidines?
A: Yes, one-pot, multi-component reactions are an attractive and efficient strategy for synthesizing diverse pyrrolopyrimidine analogues.[7] These methods can simplify the experimental procedure, reduce waste, and often lead to good yields. However, they require careful optimization of reaction conditions to ensure all steps proceed efficiently.[5]
III. Experimental Protocols & Data
Optimized Protocol for a Buchwald-Hartwig C-N Cross-Coupling Reaction
This protocol provides a generalized procedure for a key step in many pyrrolopyrimidine syntheses.[2][9]
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), combine the SEM-protected chloropyrrolopyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), Pd(OAc)2 (0.05 equiv.), BINAP (0.1 equiv.), and Cs2CO3 (2.0 equiv.).
-
Solvent Addition: Add anhydrous dioxane to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different reaction parameters on the yield of a model pyrrolopyrimidine synthesis.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) |
| Temperature | Room Temperature | 25 | 50 °C | 90[5] |
| Solvent | Dichloromethane | 65 | Ethanol | 90[5] |
| Catalyst | None | 10 | 5 mol% TBAB | 90[5] |
IV. Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting poor yields in pyrrolopyrimidine synthesis.
Caption: A flowchart for systematically troubleshooting low yields.
General Synthetic Pathway
This diagram outlines a common synthetic route to access substituted pyrrolopyrimidines.
Caption: A generalized synthetic route for pyrrolopyrimidines.
V. References
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved January 26, 2026, from
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed. (2018, September 5). Retrieved January 26, 2026, from
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (2021, July 21). Retrieved January 26, 2026, from
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed. (2022, June 23). Retrieved January 26, 2026, from
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). Retrieved January 26, 2026, from
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 26, 2026, from
-
(PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues - ResearchGate. (2023, September 18). Retrieved January 26, 2026, from
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 26, 2026, from
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. (n.d.). Retrieved January 26, 2026, from
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH. (2022, June 27). Retrieved January 26, 2026, from
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved January 26, 2026, from
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (2025, July 10). Retrieved January 26, 2026, from
Sources
- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid stability and storage conditions
Welcome to the technical support guide for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound, along with troubleshooting common experimental issues. Our goal is to ensure the integrity of your experiments through proper handling and storage practices.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Q1: What are the recommended storage conditions for solid 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid?
For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container.[1][2] To minimize degradation from atmospheric moisture and oxygen, storage under an inert gas like argon or nitrogen is also recommended.[1] The area should be dry and well-ventilated.
Q2: How should I prepare stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of pyrrolo[3][4]pyrimidine derivatives.[5][6] For a general procedure, you can follow these steps:
-
Allow the solid compound to equilibrate to room temperature before opening the vial, especially if stored in a cooler environment, to prevent condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat to prevent potential degradation.
Q3: What are the recommended storage conditions for stock solutions?
Stock solutions in DMSO can generally be stored at -20°C for up to three months.[5] For longer-term storage, -80°C is preferable. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[7]
Q4: Is 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid sensitive to light?
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the handling and use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
| Problem | Potential Cause | Recommended Solution |
| Compound has changed color (e.g., darkened). | This may be a sign of degradation due to oxidation or other chemical reactions. | It is recommended to use a fresh batch of the compound. If this is not possible, the purity of the material should be verified by an appropriate analytical method (e.g., HPLC, LC-MS) before use. |
| Difficulty dissolving the solid compound. | The compound may have low solubility in the chosen solvent, or the solvent may not be of sufficient purity (e.g., contains water). | Use anhydrous DMSO for the initial stock solution. Gentle warming and sonication can aid dissolution. If using other solvents, ensure they are anhydrous and of high purity. For aqueous solutions, the compound's solubility is expected to be low. |
| Precipitate observed in a frozen stock solution after thawing. | This can be caused by the absorption of atmospheric moisture by DMSO, which reduces the compound's solubility, or by the compound crashing out of solution during the freeze-thaw process.[8][9] | Before use, warm the vial to room temperature and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not redissolve, it is best to prepare a fresh stock solution. To prevent this, always use anhydrous DMSO and aliquot stock solutions into single-use vials. |
| Inconsistent experimental results. | This could be due to the degradation of the compound in either solid form or in solution. | Always follow the recommended storage and handling procedures. If degradation is suspected, verify the purity of your compound. Ensure that stock solutions are not subjected to multiple freeze-thaw cycles. |
Stability and Degradation
The stability of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is crucial for obtaining reliable and reproducible experimental results. The pyrrolo[2,3-d]pyrimidine core is a heterocyclic system that can be susceptible to certain degradation pathways.[3]
Potential Degradation Pathways:
-
Hydrolysis: The carboxylic acid group and the pyrimidine ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although the pyrrolo[2,3-d]pyrimidine scaffold is generally stable.[2]
-
Oxidation: The electron-rich pyrrole ring may be prone to oxidation, especially if exposed to air and light over extended periods.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) when subjected to high temperatures.[10] It is advisable to avoid excessive heating when dissolving the compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (MW: 177.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required mass of the compound for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 1.7716 mg.
-
Carefully weigh the calculated amount of the solid compound into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Workflow for Assessing Compound Stability
To ensure the integrity of your experimental results, it is good practice to periodically assess the stability of your compound, especially for long-term studies.
Caption: Decision workflow for assessing the stability of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
References
-
MySkinRecipes. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Available from: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
-
National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
-
Aladdin Scientific. 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
National Institutes of Health. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Available from: [Link]
-
ResearchGate. (PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available from: [Link]
- Google Patents. US20090212140A1 - System and method for processing hygroscopic materials.
-
Royal Society of Chemistry. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Available from: [Link]
-
richpacking020.com. Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]
-
PubMed. Compound precipitation in high-concentration DMSO solutions. Available from: [Link]
-
National Institutes of Health. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]
-
National Institutes of Health. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
-
University of Rochester. Workup: DMF or DMSO. Available from: [Link]
-
Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? Available from: [Link]
Sources
- 1. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ziath.com [ziath.com]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
Avoiding compound interference in kinase assays with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Topic: Avoiding Compound Interference in Kinase Assays with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid and its Derivatives.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise and Pitfalls of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, to which 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid belongs, is a well-regarded "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to adenosine makes it an excellent starting point for designing potent and selective kinase inhibitors that target the ATP-binding site.[4] Numerous successful kinase inhibitors are built upon this core.[5][6][7]
However, even the most promising compounds can produce misleading results in biochemical assays. High-throughput screening (HTS) is particularly susceptible to artifacts that can lead to a high rate of false positives, wasting significant time and resources.[8][9] This guide provides a comprehensive troubleshooting framework for researchers working with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its analogs to help identify and mitigate common sources of assay interference, ensuring the integrity of your screening data and validating true hits.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common issues encountered during primary screening.
Q1: My compound shows potent activity in a fluorescence-based kinase assay (e.g., TR-FRET, FP). How can I be sure it's a true inhibitor?
Answer: This is a critical first question. Fluorescence-based assays are popular for HTS due to their sensitivity and homogeneous format, but they are also prone to specific types of interference.[9][10][11] Your initial hit could be a false positive due to several mechanisms unrelated to true inhibition of the kinase.
Immediate Concerns:
-
Compound Autofluorescence: The compound itself may fluoresce at the same wavelength as the assay's detection signal, leading to an artificially high or low reading depending on the assay format.[9][12]
-
Signal Quenching: The compound might absorb light at the excitation or emission wavelength of the assay fluorophores, effectively quenching the signal and mimicking inhibition.[9][13]
-
TR-FRET Specific Interference: In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, compounds can interfere with the long-lifetime lanthanide donor (e.g., Europium, Terbium) or the acceptor fluorophore.[8][10][13]
Initial Validation Steps:
-
Pre-read the compound: Before initiating the kinase reaction, read the assay plate after adding your compound to the buffer. A significant signal will immediately flag it as autofluorescent.
-
Run a "detection interference" counterscreen: Add the compound to a completed kinase reaction (after the reaction has been stopped or at its endpoint). If the signal changes, your compound is likely interfering with the detection reagents (e.g., the antibody, the fluorophore) rather than the kinase itself.
Q2: I'm observing a very steep dose-response curve for my compound, which seems unusual. What could this indicate?
Answer: A steep Hill slope in a dose-response curve can be a red flag for non-specific inhibition, often caused by compound aggregation.[8] At a critical concentration, the compound may form sub-micrometer aggregates that sequester the kinase enzyme, leading to an abrupt and seemingly potent inhibition.[8][14] This is a common artifact for many Pan-Assay Interference Compounds (PAINS).
Causality: Aggregation is a concentration-dependent, cooperative process. Below the critical aggregation concentration (CAC), the compound is monomeric and likely inactive. Once the CAC is reached, aggregates form rapidly, leading to a sharp drop in enzyme activity and a steep dose-response curve.
Troubleshooting Workflow for Suspected Aggregation:
Caption: Workflow to diagnose compound aggregation.
Key Experimental Checks:
-
Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration. Aggregators, however, will show a significant increase in IC50 as the enzyme concentration increases.[8]
-
Detergent Sensitivity: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can disrupt aggregate formation. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is highly likely.[8]
Q3: My hit from a luminescence-based assay (e.g., ADP-Glo) is not showing activity in my follow-up assays. Why?
Answer: Luminescence-based assays, such as Promega's ADP-Glo or Kinase-Glo, are powerful because they measure ATP consumption directly. However, they rely on a luciferase enzyme for signal generation, which can be a source of interference.[10][15]
Primary Cause: Your compound may be a direct inhibitor of the luciferase enzyme, not the target kinase.[15][16] In an ADP-Glo assay, kinase activity produces ADP, which is then converted back to ATP to be detected by luciferase; inhibiting luciferase would mimic kinase inhibition (less light). In a Kinase-Glo assay, remaining ATP is measured; a luciferase inhibitor would again show a drop in signal, falsely indicating high kinase activity (and therefore, no inhibition by your compound).
Essential Counterscreen:
-
Luciferase Inhibition Assay: Run the detection part of the assay in the absence of your kinase but in the presence of your compound and a known amount of ATP. A reduced signal compared to the DMSO control directly implicates your compound as a luciferase inhibitor. Many screening centers run this as a standard counterscreen for all hits from luminescence-based HTS campaigns.[15]
Part 2: Troubleshooting Guide - From Hit to Validated Lead
Once a compound has passed initial checks, a more rigorous validation workflow is required to confirm its mechanism of action and rule out more subtle artifacts.
Step 1: Orthogonal Assay Confirmation
The single most important step after identifying a hit is to confirm its activity in an orthogonal assay .[8] This means using a different assay technology that relies on a distinct physical principle for detection. This is the best way to eliminate technology-specific artifacts.
Table 1: Selecting an Orthogonal Assay
| Primary Assay Technology | Common Interference | Recommended Orthogonal Assay | Principle of Orthogonal Assay |
| TR-FRET / FP (Fluorescence) | Compound autofluorescence, quenching | Radiometric Filter Binding ([³²P] or [³³P]-ATP) | Direct measurement of radiolabeled phosphate transfer; insensitive to optical interference.[10][17] |
| Mobility Shift Assay | Separation of phosphorylated and unphosphorylated substrates by charge/size via electrophoresis.[18] | ||
| ADP-Glo / Kinase-Glo (Luminescence) | Luciferase inhibition, ATP stabilization | Direct ADP Detection (e.g., Transcreener®) | Immunoassay for ADP that does not use a coupling enzyme like luciferase.[19] |
| Radiometric Filter Binding | Gold-standard method that is free from most interferences.[10][17] | ||
| Radiometric (Filter Binding) | (Generally robust) | Label-Free Biophysical (e.g., SPR, ITC) | Directly measures compound binding to the kinase, confirming physical interaction. |
Step 2: Identifying Promiscuous Inhibitors and PAINS
Even if a compound is active in orthogonal assays, it may still be a "promiscuous" inhibitor that acts through undesirable mechanisms. These are often classified as Pan-Assay Interference Compounds (PAINS).
Q: My compound is active in multiple assays, but the structure contains a potentially reactive group. What should I check for?
A: Compounds can inhibit enzymes through non-specific chemical reactions rather than specific binding interactions. Two common mechanisms are redox activity and metal chelation.
1. Redox Activity Counterscreen: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). ROS can damage the kinase enzyme, leading to non-specific inhibition.
-
Protocol: DTT Sensitivity Assay
-
Prepare your standard kinase assay buffer.
-
Create a parallel buffer that is supplemented with a high concentration of a reducing agent, typically 1 mM Dithiothreitol (DTT).
-
Determine the IC50 of your compound in both buffer conditions.
-
Interpretation: If the compound's IC50 value significantly increases (i.e., potency decreases) in the presence of DTT, it suggests the compound may be acting through an oxidative mechanism that is neutralized by the reducing agent.
-
2. Metal Chelation Counterscreen: Kinase assays require a divalent cation, typically Mg²⁺, as a cofactor for ATP.[8] Compounds with metal-chelating motifs can inhibit the enzyme simply by sequestering this essential cofactor.
-
Protocol: EDTA Titration Assay
-
Run your kinase assay in the presence of your compound at a fixed concentration (e.g., its IC50).
-
In parallel wells, add increasing concentrations of EDTA, a strong metal chelator.
-
Interpretation: If your compound is a true ATP-competitive inhibitor, its activity should be largely unaffected by the presence of EDTA until the EDTA concentration is high enough to inhibit the enzyme itself. If the compound acts by chelation, its inhibitory profile may be altered in a complex manner by the competing chelator. A more direct test is to increase the Mg²⁺ concentration in the assay; a chelator's apparent potency will decrease, while a true binder's will not.
-
Part 3: Biophysical Validation - Proving Direct Target Engagement
Confirming that a compound is active in multiple biochemical assays is a major step. However, to prove it is a true inhibitor, you must demonstrate that it physically binds to the target kinase.[16][20][21] Biophysical methods provide this definitive evidence.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures binding events in real-time by detecting changes in mass on a sensor chip surface.[22] It provides crucial data on binding affinity (K_D) and kinetics (k_on, k_off).
Caption: High-level workflow for an SPR experiment.
-
Experimental Protocol: Basic SPR for Kinase-Inhibitor Interaction
-
Immobilization: Covalently immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to moderate density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of your compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a DMSO-only control.
-
Binding Cycle (Multi-cycle kinetics):
-
Inject the lowest concentration of the compound over the kinase and reference flow cells for a set association time (e.g., 120 seconds).
-
Switch to flowing only running buffer for a set dissociation time (e.g., 300 seconds).
-
Regenerate the chip surface with a brief pulse of a harsh solution (e.g., low pH glycine or high salt) if necessary to remove all bound compound.
-
Repeat this cycle for each concentration in your series.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell to correct for bulk refractive index changes.
-
Subtract the "zero concentration" (buffer only) injection to double-reference the data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and calculate the equilibrium dissociation constant (K_D).
-
-
-
Trustworthiness Check: A true binding interaction will be specific, concentration-dependent, and saturable. Non-specific binding often exhibits poor fit to kinetic models and unusual sensorgram shapes.
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures compound binding to its target inside intact cells or tissues.[23][24][25][26] The principle is that when a compound binds to its target protein, it generally stabilizes the protein, increasing its melting temperature (T_m).[24]
-
Experimental Protocol: Isothermal Dose-Response (ITDRF_CETSA)
-
Compound Treatment: Treat cultured cells with a dose-response of your compound (and a DMSO vehicle control) for a set time (e.g., 1 hour) at 37°C to allow for cell entry and target engagement.
-
Thermal Challenge: Heat the cell suspensions in a PCR plate or thermocycler to a single, optimized challenge temperature for 3 minutes. This temperature should be on the steep part of the protein's melting curve, where about 50-70% of the protein would normally denature and aggregate.[23] A non-heated control (kept at room temp) is also required.
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant, which contains the soluble, non-aggregated protein. Quantify the amount of the target kinase remaining in the supernatant using a specific detection method like Western Blot, ELISA, or an AlphaScreen®/HTRF® immunoassay.
-
Data Analysis: Plot the amount of soluble protein versus compound concentration. A dose-dependent increase in soluble protein at the challenge temperature indicates that the compound is binding to and stabilizing the target kinase in the cellular environment.
-
Conclusion: A Self-Validating Workflow
By systematically addressing potential artifacts, researchers can move from an initial screening hit to a validated lead with confidence. The journey for a compound based on the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold should follow a logical, evidence-based progression: from initial activity in a primary assay, through confirmation in an orthogonal system, to the definitive demonstration of direct physical binding in both biochemical and cellular contexts. This rigorous, self-validating approach is the cornerstone of successful kinase drug discovery.
References
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Assay Development Guidelines for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Krasavin, M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
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Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Nakayama, A., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Stratford, S. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. [Link]
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Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]
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Interference and Artifacts in High-content Screening. (2021). In Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]
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Navratilova, I., & Hopkins, A. L. (2010). Biophysical methods in early drug discovery. Future Medicinal Chemistry. [Link]
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Kawamoto, Y., et al. (2017). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods. [Link]
-
Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. [Link]
-
Wang, Y., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
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BellBrook Labs. (2023). How to Minimize False Positives in ADP Detection. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
-
Li, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]
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Pelago Bioscience. (n.d.). CETSA. [Link]
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. [Link]
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Gao, Y., et al. (2022). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]
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AstraZeneca. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Allosteric Kinase Inhibitors. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
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2bind. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
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University of Nottingham. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules. [Link]
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ResearchGate. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences. [Link]
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ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
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ResearchGate. (2007). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. [Link]
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ResearchGate. (2004). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. [Link]
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ResearchGate. (2021). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. [Link]
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Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. [Link]
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Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules. [Link]
-
Liu, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
-
Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. [Link]
-
ResearchGate. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. [Link]
-
ResearchGate. (2019). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]
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Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
ResearchGate. (2002). Fluorescence detection techniques for protein kinase assay. [Link]
Sources
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- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
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- 7. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Optimizing ATP concentration in kinase assays for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
A Guide for Researchers Studying 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and Related Kinase Inhibitors
Welcome to the Technical Support Center. This guide, presented in a question-and-answer format, provides in-depth technical and practical advice for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with the rationale and step-by-step protocols to ensure your kinase assays are robust, reproducible, and yield meaningful data, particularly when working with ATP-competitive inhibitors like those based on the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the ATP concentration so critical for my kinase assay?
Optimizing the ATP concentration is fundamental to accurately characterizing the potency and mechanism of action of your kinase inhibitor. The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for inhibitors that target the ATP-binding site of kinases.[1][2] These are known as ATP-competitive inhibitors.[3] Consequently, the concentration of ATP in your assay will directly influence the apparent potency (IC50) of your compound.[4][5]
There are three primary reasons why this optimization is crucial:
-
Accurate Potency Determination: For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. This is because your compound and ATP are in direct competition for the same binding site on the kinase. Without a standardized and optimized ATP concentration, IC50 values cannot be reliably compared between different experiments or against data from other labs.[5][6]
-
Understanding the Mechanism of Action: Systematically varying the ATP concentration and observing the effect on your inhibitor's IC50 is a classic method to confirm an ATP-competitive mechanism of action.
-
Mimicking Physiological Conditions: While biochemical assays are often performed at the ATP concentration equal to the Michaelis-Menten constant (Km) for the kinase, it's important to remember that cellular ATP concentrations are typically much higher (in the millimolar range).[4][7] Performing assays at both the ATP Km and at physiologically relevant concentrations can provide a more comprehensive understanding of your inhibitor's potential efficacy in a cellular context.[7]
Troubleshooting and In-Depth Guides
Q2: I'm starting with a new kinase and my 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative. Where do I begin with ATP optimization?
The first and most critical step is to determine the apparent Michaelis-Menten constant (ATP Km,app) for your specific kinase under your assay conditions.[8][9] The Km,app is the ATP concentration at which the kinase exhibits half of its maximal velocity (Vmax).[10] This value is essential for standardizing your assays and for calculating the inhibitor constant (Ki), which is a true measure of inhibitor affinity.[4]
Here is a logical workflow for this process:
Caption: Workflow for ATP Optimization in Kinase Assays.
Q3: Can you provide a detailed protocol for determining the ATP Km,app?
Absolutely. This protocol is a general guideline and may need to be adapted based on your specific kinase, substrate, and assay technology (e.g., fluorescence, luminescence, radiometric).[11][12]
Objective: To determine the ATP concentration that yields half-maximal kinase activity (Km,app).
Principle: A kinase titration is first performed at a high ATP concentration to find a suitable enzyme concentration. Then, using this fixed enzyme concentration, a matrix of reactions is set up with varying concentrations of ATP to measure the initial reaction velocities. The data is then fit to the Michaelis-Menten equation to calculate Km,app.[10][13]
Step-by-Step Protocol:
Part 1: Kinase Titration (to find EC80)
-
Prepare Reagents:
-
Kinase Stock Solution
-
Substrate Stock Solution
-
Assay Buffer
-
High Concentration ATP Solution (e.g., 1 mM)[8]
-
Detection Reagent
-
-
Set up Kinase Dilution Series: Prepare a 2-fold serial dilution of your kinase in assay buffer. It is recommended to use at least 8 concentrations.
-
Assay Plate Setup:
-
Add the kinase dilutions to your assay plate.
-
Add the substrate at a concentration well above its Km (if known, otherwise use a concentration recommended by the supplier or from literature).
-
Initiate the reaction by adding the high concentration ATP solution.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range (typically 15-60 minutes).
-
Stop the reaction (if necessary for your assay format) and add the detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence).
-
Plot the signal versus kinase concentration and fit a sigmoidal dose-response curve.
-
Determine the EC80 concentration of the kinase (the concentration that gives 80% of the maximal signal). This concentration will be used for the ATP Km,app determination.[8]
-
Part 2: ATP Km,app Determination
-
Prepare Reagents:
-
Kinase at the EC80 concentration determined in Part 1.
-
Substrate (same concentration as Part 1).
-
Assay Buffer.
-
ATP Dilution Series: Prepare a 2-fold serial dilution of ATP. A common starting point is 1 mM, diluted down through at least 10 concentrations.
-
Detection Reagent.
-
-
Assay Plate Setup:
-
Add the fixed concentration of kinase and substrate to all wells.
-
Add the ATP serial dilutions to the wells to initiate the reactions.
-
Include "no ATP" and "no enzyme" controls.
-
Incubate for the same duration as in Part 1.
-
Stop the reaction and add the detection reagent.
-
-
Data Analysis:
-
Measure the signal.
-
Plot the initial reaction velocity (signal) against the ATP concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation: V = (Vmax * [ATP]) / (Km + [ATP])
-
The value of Km from this fit is your ATP Km,app.[14]
-
Example Data for ATP Km,app Determination:
| ATP Concentration (µM) | Raw Signal (RLU) |
| 1000 | 98,543 |
| 500 | 97,987 |
| 250 | 95,123 |
| 125 | 89,567 |
| 62.5 | 78,432 |
| 31.25 | 65,321 |
| 15.63 | 49,876 |
| 7.81 | 35,654 |
| 3.91 | 22,109 |
| 1.95 | 12,543 |
| 0 | 1,500 |
Q4: Now that I have my ATP Km,app, what ATP concentration should I use to determine the IC50 of my inhibitor?
For characterizing ATP-competitive inhibitors, the standard and most widely accepted practice is to perform the IC50 determination at an ATP concentration equal to the Km,app you just determined.[4][9]
Why is this the standard?
The relationship between IC50, Ki (the true inhibitor dissociation constant), and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation :[4]
IC50 = Ki * (1 + [ATP] / Km,app)
By setting the ATP concentration equal to the Km,app:
-
IC50 = Ki * (1 + Km,app / Km,app)
-
IC50 = 2 * Ki
This creates a standardized condition where the measured IC50 is directly proportional to the inhibitor's affinity (Ki), allowing for more meaningful comparisons of inhibitor potencies across different kinases and studies.[4]
Caption: Relationship between IC50 and Ki at ATP = Km.
Q5: My assay has high background noise. How can I troubleshoot this?
High background can obscure your signal and lead to inaccurate results. Here are common causes and solutions, applicable to many kinase assay formats:[15][16]
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of antibodies (in ELISA/HTRF formats) | Increase the number and duration of wash steps.[17] Optimize the concentration of your blocking buffer (e.g., BSA or casein).[18] Run a control with only the secondary antibody to check for non-specific binding.[15][17] |
| Reagent Purity | Ensure ATP, substrates, and buffers are of high purity and free of contaminants.[11] Impurities can interfere with the reaction or detection chemistry. |
| High Enzyme Concentration | Titrate the kinase concentration downwards. Using too much enzyme can lead to a very rapid reaction that depletes the substrate or ATP, or can lead to high basal signal.[15] |
| Compound Interference | Some test compounds can auto-fluoresce or quench the assay signal, creating artificial hits or misses. Run a control with your compound in the absence of the kinase to check for this.[11] |
| Detector Reagent Concentration | The concentration of detection reagents (e.g., antibodies, tracer molecules) should be optimized. Too high a concentration can increase background, while too low a concentration can limit the dynamic range of the assay.[19] |
References
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Gaudet, E. A., et al. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 121–131. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Karaman, M. W., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery. Wiley-VCH.
-
MDPI. (n.d.). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
Frontiers Media S.A. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Determination of Km for ATP and Kemptide with Protein Kinase A Enzyme using Transcreener® ADP2 FP Assay. Retrieved from [Link]
- Weisberg, E., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 60(4), 1314–1328.
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]
- Wodicka, L. M., et al. (2010). Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases. Chemistry & Biology, 17(11), 1232–1243.
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
-
Royal Society of Chemistry. (2024, July 13). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. Retrieved from [Link]
- Sammons, M. F., et al. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. In Protein Kinase Inhibitors. Humana, New York, NY.
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ResearchGate. (n.d.). Michaelis–Menten kinetics applied to HTS. Retrieved from [Link]
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Oxford Academic. (n.d.). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics. Retrieved from [Link]
- Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 384(2), 269–276.
-
Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]
- Zhang, H., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 177, 274–286.
-
ResearchGate. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
ResearchGate. (2010, August). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
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Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
- Selwyn, M. J. (1965). Kinetic analysis of a Michaelis-Menten mechanism in which the enzyme is unstable. Biochimica et Biophysica Acta (BBA)
-
ResearchGate. (2014, June 24). Can you help me with a problem with high background in ELISA using human sera?. Retrieved from [Link]
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Technical Support Center: Navigating Batch-to-Batch Variability of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Welcome to the technical support center for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1499578-19-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their experimental workflows. As a pivotal building block in the synthesis of various kinase inhibitors and other therapeutic agents, ensuring its consistent quality across different batches is paramount to the reproducibility and success of your research.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and address potential batch-to-batch variability. Our approach is rooted in robust analytical chemistry and a mechanistic understanding of the factors that can influence the purity, stability, and solid-state properties of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with new batches of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Q1: What are the most common sources of batch-to-batch variability in 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid?
A1: Batch-to-batch variability in complex organic molecules like this one typically stems from three primary sources:
-
Process-Related Impurities: These are residual starting materials, reagents, catalysts, or by-products from the synthetic route.[5][6] Their presence, even in trace amounts, can significantly impact downstream reactions and biological assays.
-
Degradation Products: As a heterocyclic compound, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be susceptible to degradation under improper storage conditions (e.g., exposure to light, air, or humidity).[7][8]
-
Polymorphism: This refers to the ability of the compound to exist in different crystalline forms.[9][10] Different polymorphs can exhibit varying solubility, dissolution rates, and stability, which can profoundly affect experimental outcomes.[11][12][13]
Q2: My latest batch of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid shows different solubility compared to the previous one. What could be the cause?
A2: A change in solubility is a classic indicator of potential polymorphism.[13] Different crystal lattices will have different energies, leading to variations in how readily the compound dissolves in a given solvent. It could also be related to a significant difference in the impurity profile between the batches. A higher level of an insoluble impurity could give the appearance of lower overall solubility. We recommend performing the analytical checks outlined in our troubleshooting guide to investigate this further.
Q3: How should I properly store 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid to minimize variability?
A3: Based on available supplier data and the general nature of heterocyclic compounds, we recommend storing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid at room temperature, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).[1][14][15] This minimizes exposure to oxygen and moisture, which can lead to degradation. For long-term storage, keeping it in a desiccator is also a good practice.
Q4: Can minor impurities in a new batch really affect my kinase inhibition assay results?
A4: Absolutely. Impurities can have several detrimental effects in a biological assay.[5][16][17] They can:
-
Directly inhibit the target kinase , leading to erroneously high potency readings.
-
Interfere with the assay detection method (e.g., fluorescence or luminescence).
-
Compete with the active compound for binding , potentially lowering the observed potency.
-
Be cytotoxic to the cells used in the assay , confounding the results.[2]
Therefore, it is crucial to characterize the impurity profile of each new batch.
Troubleshooting Guide: A Step-by-Step Approach to Investigating Batch Variability
If you are observing unexpected results or inconsistencies in your experiments, this guide will walk you through a logical workflow to pinpoint the root cause of the variability.
Initial Assessment: Visual and Physical Characterization
Before embarking on more complex analytical techniques, a simple visual and physical comparison of the old and new batches can provide valuable clues.
| Parameter | Good Batch (Reference) | Questionable Batch (New) | Potential Implication |
| Appearance | White to off-white powder | Yellowish or discolored powder | Presence of colored impurities or degradation products. |
| Crystal Form | Fine, uniform powder | Clumpy, granular, or different texture | Possible change in polymorphic form or presence of residual solvent. |
| Solubility Test | Dissolves readily in specified solvent | Incomplete dissolution or slower rate | Polymorphism or presence of insoluble impurities. |
Workflow for Investigating Batch-to-Batch Variability
This workflow provides a systematic approach to diagnosing the root cause of variability.
Caption: Troubleshooting workflow for batch variability.
Detailed Experimental Protocols
Here are detailed protocols for the key analytical techniques mentioned in the troubleshooting workflow.
Protocol 1: Purity and Impurity Profiling by HPLC-UV/MS
Objective: To quantify the purity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and identify any potential impurities.
Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[18][19] Coupling it with a Mass Spectrometry (MS) detector allows for the identification of unknown impurities based on their mass-to-charge ratio.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound from both the reference and new batches.
-
Dissolve each in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
-
Data Analysis:
-
Compare the chromatograms of the new and reference batches. Look for new peaks or significant changes in the area of existing impurity peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
For any new or significantly larger impurity peaks, analyze the corresponding mass spectrum to determine the molecular weight of the impurity.
-
Protocol 2: Solid-State Characterization for Polymorphism
Objective: To determine if there are differences in the crystalline structure between batches.
Rationale: X-ray Powder Diffraction (XRPD) is the gold standard for identifying different polymorphs, as each crystal structure will produce a unique diffraction pattern.[20] Differential Scanning Calorimetry (DSC) provides complementary information on melting points and other thermal events, which are also characteristic of a specific polymorph.[20]
A. X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount of the powder to ensure a random orientation of crystals.
-
Instrument Setup (Typical):
-
Radiation: Cu Kα.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
-
Data Analysis: Overlay the XRPD patterns of the reference and new batches. Identical patterns indicate the same polymorphic form. Different peak positions or the appearance of new peaks signify a different polymorph or a mixture of forms.
B. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup (Typical):
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 300 °C (or above the expected melting point).
-
Atmosphere: Nitrogen purge.
-
-
Data Analysis: Compare the DSC thermograms. A sharp endotherm corresponds to the melting point. A shift in the melting point or the presence of multiple thermal events in the new batch compared to the reference can indicate a different polymorph or the presence of an impurity.
Logical Diagram for Root Cause Analysis
This diagram illustrates the decision-making process based on the analytical results.
Caption: Root cause analysis decision tree.
By following these structured troubleshooting guides and employing the provided analytical protocols, you will be well-equipped to diagnose and address batch-to-batch variability in 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, ensuring the integrity and reproducibility of your valuable research.
References
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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BYJU'S. (n.d.). Heterocyclic compound. Retrieved from [Link]
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SlideShare. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2022, April 15). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Retrieved from [Link]
-
PubMed. (2022, June 23). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
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PMC - NIH. (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Retrieved from [Link]
-
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
MSU chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
NIH. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]
-
ACS Publications. (n.d.). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design. Retrieved from [Link]
-
PubMed. (2019, December 1). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
-
Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen storage. Retrieved from [Link]
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- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. 1499578-19-6|7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
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Technical Support Center: Mass Spectrometry Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Welcome to the technical support guide for the mass spectrometric analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the fragmentation behavior of this molecule and to offer practical solutions to common experimental challenges.
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[1] Accurate characterization by mass spectrometry is crucial for its identification and quality control. This guide will delve into the expected fragmentation patterns under Electrospray Ionization (ESI) and provide a troubleshooting framework to address potential analytical issues.
The structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, with its fused pyrrolopyrimidine core, a carboxylic acid group, and a methyl group, presents a unique fragmentation profile. Understanding these pathways is essential for confident structural elucidation.
Molecular Formula: C₈H₇N₃O₂[2] Molecular Weight: 177.163 g/mol [2]
Predicted Fragmentation Pathways
Under typical ESI conditions, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be analyzed in both positive and negative ion modes. The fragmentation patterns will differ significantly between these modes.
Positive Ion Mode ([M+H]⁺, m/z 178.17)
In positive ion mode, protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring. Collision-Induced Dissociation (CID) of the protonated molecule is expected to proceed through the following key fragmentation steps:
-
Loss of Water (H₂O): A common fragmentation pathway for protonated carboxylic acids is the loss of a water molecule, resulting in a fragment with an m/z of 160.16.
-
Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting ion may lose carbon monoxide, leading to a fragment at m/z 132.15.
-
Loss of the Carboxyl Group (COOH): Direct cleavage of the carboxylic acid group can result in the loss of a COOH radical (45 Da), leading to a fragment at m/z 133.12.[3]
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl group can occur, although it is generally less favored than the loss of the carboxyl group. This would result in a fragment at m/z 163.15.
Negative Ion Mode ([M-H]⁻, m/z 176.15)
For carboxylic acids, negative ion mode is often preferred due to the acidic proton, which is readily lost to form a stable carboxylate anion.[4] Fragmentation of the deprotonated molecule is expected to be dominated by the loss of carbon dioxide.
-
Decarboxylation (Loss of CO₂): The most prominent fragmentation in negative ion mode for a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da), leading to a highly stable carbanion. This will result in a base peak at m/z 132.11.[5]
Table 1: Summary of Expected Key Ions
| Ion Description | Ionization Mode | Formula | Calculated m/z |
| Protonated Molecule | Positive | [C₈H₈N₃O₂]⁺ | 178.17 |
| Deprotonated Molecule | Negative | [C₈H₆N₃O₂]⁻ | 176.15 |
| Loss of H₂O | Positive | [C₈H₆N₃O]⁺ | 160.16 |
| Loss of H₂O and CO | Positive | [C₇H₆N₃]⁺ | 132.15 |
| Loss of •COOH | Positive | [C₇H₇N₃]⁺ | 133.12 |
| Loss of •CH₃ | Positive | [C₇H₅N₃O₂]⁺ | 163.15 |
| Loss of CO₂ | Negative | [C₇H₆N₃]⁻ | 132.11 |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the mass spectrometric analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Q1: I am not observing the molecular ion peak ([M+H]⁺ or [M-H]⁻). What could be the issue?
A1: The absence of a molecular ion peak can be due to several factors:
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before mass analysis. This can be caused by high source temperatures or high capillary voltage.
-
Solution: Gradually decrease the source temperature and capillary voltage to find an optimal balance between ionization efficiency and fragmentation.
-
-
Poor Ionization Efficiency: The compound may not be ionizing efficiently under the chosen conditions.
-
Solution (Positive Mode): Ensure the mobile phase has a suitable acidic modifier (e.g., 0.1% formic acid) to promote protonation.
-
Solution (Negative Mode): A basic mobile phase or post-column addition of a weak base can enhance deprotonation. However, for carboxylic acids, a neutral or slightly acidic mobile phase is often sufficient.[4]
-
-
Sample Concentration: The sample concentration may be too low for detection or too high, leading to ion suppression.[6]
-
Solution: Prepare a dilution series of your sample to determine the optimal concentration range for your instrument.
-
Q2: In positive ion mode, I see an intense peak at m/z 160.16 but a very weak or absent peak at m/z 178.17. Is this normal?
A2: Yes, this can be a normal observation. The protonated carboxylic acid can be prone to facile in-source loss of water, especially at higher source temperatures. The peak at m/z 160.16 corresponds to the [M+H-H₂O]⁺ ion. If this is the base peak, it suggests that the ionization conditions are causing significant dehydration.
-
Validation: To confirm this, you can perform MS/MS on the m/z 178.17 peak (if observable) and see if it fragments to 160.16.
-
Action: If you need to observe the molecular ion with higher intensity, reduce the source temperature and cone voltage.
Q3: My spectrum in negative ion mode is dominated by a single peak at m/z 132.11. How can I be sure this is from my compound?
A3: A dominant peak at m/z 132.11 in negative mode is highly indicative of the decarboxylation of your target molecule ([M-H-CO₂]⁻). This is a very characteristic fragmentation for deprotonated carboxylic acids.
-
Confirmation:
-
Ensure that the deprotonated molecular ion at m/z 176.15 is present, even at low intensity.
-
Perform MS/MS on the m/z 176.15 ion. It should readily fragment to produce a strong signal at m/z 132.11.
-
High-resolution mass spectrometry can confirm the elemental composition of the m/z 132.11 fragment as C₇H₆N₃.
-
Q4: I am observing unexpected adducts in my spectrum (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize these?
A4: The formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is a common phenomenon in ESI-MS, often arising from glassware, solvents, or additives.
-
Troubleshooting Steps:
-
Use high-purity solvents (LC-MS grade).
-
Avoid using glassware that has been washed with strong detergents containing sodium or potassium salts. If possible, use polypropylene vials.
-
If the adducts are interfering with your analysis, you can sometimes promote the formation of the protonated molecule by increasing the concentration of the acidic modifier in your mobile phase.
-
Q5: The signal intensity of my compound is poor in both positive and negative ion modes. What can I do to improve it?
A5: Poor signal intensity can be a multifaceted issue.[6] Here is a systematic approach to troubleshooting:
-
Instrument Check: Ensure your mass spectrometer is properly tuned and calibrated. A dirty ion source can significantly reduce sensitivity.
-
Sample Integrity: Confirm that your sample has not degraded.
-
Ionization Mode: While carboxylic acids often perform well in negative mode, the overall structure of the molecule can influence which mode is more sensitive. Always test both positive and negative modes. For some compounds, negative mode can offer lower background noise.[7]
-
Mobile Phase Optimization:
-
In positive mode, try different acidic modifiers (e.g., formic acid vs. acetic acid).
-
In negative mode, ensure the mobile phase pH is suitable for deprotonation. While counterintuitive, a small amount of a weak acid like acetic acid can sometimes improve spray stability and, consequently, signal.[5]
-
-
Flow Rate: Adjust the liquid chromatography flow rate. Sometimes, lower flow rates can improve ionization efficiency.
By systematically addressing these potential issues, you can enhance the quality of your mass spectrometry data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and achieve reliable characterization.
References
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1996). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties. Nucleic Acids Research, 24(23), 3651–3657. Retrieved January 26, 2026, from [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved January 26, 2026, from [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Fundamentals of MS (7 of 7) - Fragmentation. (2018, August 22). [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Analysis of carboxylic salts by LCMS. (2021, July 14). Chromatography Forum. Retrieved January 26, 2026, from [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved January 26, 2026, from [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017, May 10). ACS Publications. Retrieved January 26, 2026, from [Link]
Sources
- 1. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-proven insights into the effective handling and utilization of this valuable synthetic building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
The 7-pyrrolo[2,3-d]pyrimidine (or 7-deazapurine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a key intermediate, frequently employed in the synthesis of complex molecules for anticancer, anti-inflammatory, and antiviral research.[3][4] This guide consolidates best practices and addresses common issues encountered during its use in the laboratory.
Section 1: Compound Profile & Safety FAQs
This section covers fundamental information regarding the compound's properties, safe handling, and proper storage.
Q: What are the key physical and chemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid?
Understanding the basic properties of your starting material is the first step to successful experimentation. Below is a summary of key data points for this compound.
| Property | Value | Source |
| CAS Number | 1499578-19-6 | [5] |
| Molecular Formula | C₈H₇N₃O₂ | [5] |
| Molecular Weight | 177.16 g/mol | [3][5] |
| Appearance | Typically an off-white to yellow solid | General chemical knowledge |
| Predicted Boiling Point | 467.5 ± 37.0 °C | [3] |
| Predicted Density | 1.49 ± 0.1 g/cm³ | [3] |
| Core Scaffold | 7-deazapurine | [1][6] |
Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
While a specific Safety Data Sheet (SDS) for this exact derivative is not universally available, data from the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold and similar pyrimidine carboxylic acids provide a strong basis for hazard assessment.[6][7]
-
Potential Hazards : Based on aggregated GHS data for the core structure, this compound should be treated as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
-
Causality : The heterocyclic nitrogen atoms can interact with biological systems, and the carboxylic acid moiety can be corrosive or irritating. Fine powders of organic compounds always present an inhalation risk.
-
Mandatory PPE & Handling Precautions :
-
Eye Protection : Always wear safety glasses with side shields or chemical goggles.[7]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[7][8]
-
Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][9]
-
Body Protection : Wear a standard laboratory coat.[8]
-
Q: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation and ensure reproducibility in your experiments.
-
Recommended Storage : Store at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][5]
-
Expert Rationale : The pyrrolo[2,3-d]pyrimidine ring system can be susceptible to oxidation or other atmospheric reactions over time. The carboxylic acid group is hygroscopic and can absorb moisture from the air. Storing under an inert gas in a desiccated environment minimizes these degradation pathways, preserving the compound's purity.
Section 2: Experimental Workflows & Protocols
This section provides detailed answers and step-by-step protocols for common experimental procedures.
Q: I'm having difficulty dissolving the compound. What are the recommended solvents and procedures?
Poor solubility is a common challenge with planar, heterocyclic molecules like this one.[10][11] Brute-force methods can lead to degradation, so a systematic approach is recommended.
-
Expert Insight : The combination of the rigid heterocyclic core and the polar carboxylic acid group results in a molecule that is often poorly soluble in many common organic solvents. Its crystal lattice energy can be high, making it resistant to dissolution.
-
Recommended Solvents :
-
Primary Choices : Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are typically the most effective.
-
Secondary Choices : For some applications, mixtures of chlorinated solvents (DCM) or ethers (THF) with a small amount of a primary solvent may work. Alcohols like methanol or ethanol can be used but may interfere with subsequent reactions (e.g., esterification).
-
-
Protocol for Solubilization :
-
Weigh the required amount of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid into a clean, dry flask under an inert atmosphere.
-
Add a small volume of the chosen primary solvent (e.g., DMF or DMSO) to create a slurry.
-
Use a vortex mixer or magnetic stirrer to agitate the mixture.
-
If the compound does not dissolve, gentle warming (30-40 °C) can be applied. Caution : Avoid high temperatures, which can cause decomposition, especially in DMSO.
-
For stubborn cases, sonication in an ultrasonic bath for 5-10 minute intervals can help break up solid aggregates and facilitate dissolution.
-
Q: How do I perform a standard amide coupling reaction with this carboxylic acid?
The carboxylic acid is the primary functional handle for derivatization, most commonly through amide bond formation. Direct condensation with an amine is generally not feasible and requires chemical activation.
-
Causality of Activation : Carboxylic acids are not sufficiently electrophilic to react with amines at room temperature. Coupling reagents are used to convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile.
-
Recommended Protocol: HATU-Mediated Amide Coupling : This is a robust and widely used method for forming amide bonds with minimal side reactions.
-
Reagent Preparation : Under an inert atmosphere (N₂ or Ar), add 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (1.0 eq) to a dry reaction flask.
-
Solubilization : Add anhydrous DMF to dissolve the starting material, following the solubilization protocol above.
-
Addition of Reagents : To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-azabicyclo[3.2.2]nonane hexafluorophosphate) (1.2 eq).
-
Base Addition : Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq), dropwise. The reaction mixture may change color.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up :
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product using silica gel column chromatography or reverse-phase HPLC.
-
-
Experimental Workflow Diagram
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.
Q: My amide coupling reaction is sluggish or stalls completely. What are the common causes and solutions?
A low-yielding reaction can be frustrating. The table below outlines a systematic approach to troubleshooting.
| Symptom | Possible Cause | Suggested Solution(s) |
| No reaction / Starting material remains | Inactive Reagents : Coupling agent (HATU) or base (DIPEA) may have degraded due to moisture. | Use freshly opened or properly stored reagents. Ensure all solvents are anhydrous. |
| Sterically Hindered Amine : The amine substrate is too bulky to approach the activated acid. | Switch to a less hindered coupling reagent (e.g., COMU). Increase reaction temperature moderately (e.g., to 40-50 °C). Increase reaction time. | |
| Poorly Nucleophilic Amine : The amine is electron-deficient (e.g., an aniline with electron-withdrawing groups). | Use a more potent coupling reagent. Consider converting the carboxylic acid to an acid chloride as a more reactive intermediate (requires a separate step with oxalyl chloride or SOCl₂). | |
| Low yield with multiple spots on TLC | Insufficient Base : Incomplete deprotonation of the amine or neutralization of byproducts. | Ensure the correct stoichiometry of the base (2.5-3.0 eq) is used. |
| Side Reactions : The activated intermediate is reacting with other nucleophiles or decomposing. | Lower the reaction temperature. Add the amine and coupling agent first, then add the base last and slowly. | |
| Product forms but is difficult to isolate | Emulsion during Work-up : High concentration of DMF or polar byproducts. | Use 5-10% LiCl solution for the first wash, which is more effective at removing DMF than water alone. |
| Product is Water-Soluble : The final molecule is highly polar. | Avoid aqueous work-up. Try precipitating the product by adding an anti-solvent (e.g., diethyl ether or heptane) to the crude reaction mixture, or purify directly via reverse-phase HPLC. |
Q: Purification of my final product is difficult. How do I choose the best method?
The properties of your final, derivatized molecule will dictate the optimal purification strategy. The decision tree below provides a guide.
-
Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
References
-
Molecules. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
MySkinRecipes. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. [Link]
-
Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
-
Aladdin Scientific. 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]
-
National Institutes of Health. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
PubMed. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. [Link]
-
ResearchGate. Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.sg [sci-hub.sg]
- 3. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in successfully scaling up the production of this key pharmaceutical intermediate. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses and have compiled this resource to share our expertise and field-proven insights.
I. Synthetic Strategy Overview
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic route commences with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The overall strategy involves:
-
Iodination of the C5 position of the pyrrolo[2,3-d]pyrimidine core.
-
N-Methylation at the 7-position of the pyrrole ring.
-
Introduction of the carboxylic acid group at the C5 position, typically via a carboxylate ester intermediate.
-
Hydrolysis of the ester to yield the final carboxylic acid product.
This guide will break down each of these critical stages, offering detailed protocols, troubleshooting for common issues, and answers to frequently asked questions.
Caption: Synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
II. Step-by-Step Protocols and Troubleshooting
Step 1: Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Objective: To selectively introduce an iodine atom at the C5 position, activating it for subsequent carbon-carbon bond formation.
Protocol:
| Parameter | Recommended Condition |
| Starting Material | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 12-16 hours |
| Work-up | Quenching with aqueous sodium thiosulfate solution, filtration, and washing with water. |
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic rings like the pyrrole moiety in the starting material.
-
DMF is an excellent solvent for this reaction due to its polar aprotic nature, which helps to dissolve the starting material and facilitate the reaction.
-
Low initial temperature (0°C) helps to control the initial exotherm of the reaction. Allowing the reaction to proceed to room temperature ensures completion.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure the NIS is of high purity and stored properly to avoid decomposition. |
| Product loss during work-up. | - Ensure complete precipitation of the product before filtration. - Minimize the amount of water used for washing to avoid dissolving the product. | |
| Formation of Di-iodinated Product | Use of excess NIS. | - Use a stoichiometric amount of NIS (1.0-1.1 equivalents). - Add the NIS portion-wise to the reaction mixture. |
| Starting Material Remains | Insufficient NIS or deactivation of the reagent. | - Check the quality of NIS. - Increase the amount of NIS slightly (e.g., to 1.2 equivalents). |
FAQs:
-
Q: Can other iodinating agents be used?
-
A: While other reagents like iodine monochloride (ICl) can be used, NIS is generally preferred due to its milder nature and easier handling, which often leads to cleaner reactions and higher yields.
-
-
Q: Why is it important to quench with sodium thiosulfate?
-
A: Sodium thiosulfate is a reducing agent that neutralizes any unreacted NIS and elemental iodine, preventing the formation of unwanted byproducts during work-up and purification.
-
Step 2: N-Methylation of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Objective: To introduce a methyl group at the N7 position of the pyrrole ring.
Protocol:
| Parameter | Recommended Condition |
| Starting Material | 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine |
| Reagent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with water, extraction with an organic solvent, and purification by column chromatography. |
Causality Behind Experimental Choices:
-
Strong Base (NaH): Deprotonation of the pyrrole nitrogen is necessary to form the nucleophilic anion that will attack the methylating agent. NaH is a strong, non-nucleophilic base suitable for this purpose.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is a less volatile alternative.
-
Aprotic Solvent (THF or DMF): These solvents are unreactive towards the strong base and effectively solvate the reactants.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation. | - Ensure the NaH is fresh and reactive. - Use a slight excess of NaH (1.1-1.2 equivalents). |
| Incomplete methylation. | - Add the methylating agent slowly at 0°C and then allow the reaction to warm to room temperature. - Extend the reaction time. | |
| Mixture of N7 and N1 isomers | Lack of regioselectivity. | - While N7 is generally the more nucleophilic site in this system, some N1 methylation can occur. Purification by column chromatography is usually effective in separating the isomers. The use of a bulkier protecting group on the pyrimidine ring prior to methylation can improve N7 selectivity. |
| Decomposition of Starting Material | Reaction temperature too high. | - Maintain a low temperature during the addition of reagents. |
FAQs:
-
Q: Is there a risk of over-methylation?
-
A: With a strong methylating agent like methyl iodide, there is a small risk of methylation at other positions if the reaction is not carefully controlled. Using a stoichiometric amount of the methylating agent and maintaining a low temperature can minimize this.
-
-
Q: How can I confirm the regioselectivity of the methylation?
-
A: The regioselectivity can be confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which will show a correlation between the N7-methyl protons and the carbons of the pyrrole ring.
-
Step 3: Introduction of the Carboxylate Group at C5
Objective: To form a carbon-carbon bond at the C5 position and introduce an ethyl carboxylate group. This is often achieved via a Palladium-catalyzed carbonylation reaction.
Protocol:
| Parameter | Recommended Condition |
| Starting Material | 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Reagents | Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., dppf), Carbon monoxide (CO) gas, Ethanol (EtOH) |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF or Toluene |
| Temperature | 80-100°C |
| Pressure | CO balloon or autoclave |
| Reaction Time | 12-24 hours |
| Work-up | Filtration of the catalyst, removal of solvent, and purification by column chromatography. |
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: This system is highly effective for forming carbon-carbon bonds via cross-coupling reactions. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Carbon Monoxide: Serves as the source of the carbonyl group.
-
Ethanol: Acts as a nucleophile to form the ethyl ester.
-
Base: Neutralizes the hydrogen iodide (HI) formed during the reaction.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low Yield | Inactive catalyst. | - Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere. - Degas the solvent and reagents to remove oxygen, which can deactivate the catalyst. |
| Incomplete reaction. | - Increase the reaction temperature or time. - Ensure a sufficient pressure of CO is maintained throughout the reaction. | |
| Formation of byproduct from dehalogenation | Reductive dehalogenation of the starting material. | - Use a well-defined catalyst system and ensure anhydrous conditions. |
FAQs:
-
Q: Can other alcohols be used to form different esters?
-
A: Yes, other alcohols can be used, which may be advantageous if the resulting ester is easier to purify or if a different ester is desired for subsequent steps.
-
-
Q: What are the safety precautions for working with carbon monoxide?
-
A: Carbon monoxide is a toxic gas. All reactions involving CO must be conducted in a well-ventilated fume hood, and a CO detector should be used.
-
Step 4: Hydrolysis of the Ethyl Ester
Objective: To convert the ethyl ester to the final carboxylic acid.
Protocol:
| Parameter | Recommended Condition |
| Starting Material | Ethyl 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
| Reagent | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) |
| Solvent | A mixture of THF and water or Methanol and water |
| Temperature | Room temperature to 50°C |
| Reaction Time | 2-6 hours |
| Work-up | Acidification with aqueous HCl to precipitate the carboxylic acid, followed by filtration and washing. |
Causality Behind Experimental Choices:
-
Base-mediated Hydrolysis (Saponification): This is a common and efficient method for hydrolyzing esters.[1]
-
Mixed Solvent System: The use of a co-solvent like THF or methanol ensures the solubility of the ester starting material in the aqueous basic solution.
-
Acidification: Protonation of the carboxylate salt is necessary to isolate the final carboxylic acid product.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Incomplete Hydrolysis | Insufficient base or reaction time. | - Increase the amount of base (e.g., to 2-3 equivalents). - Increase the reaction temperature or time. |
| Low solubility of the ester. | - Increase the proportion of the organic co-solvent. | |
| Low Yield of Precipitated Product | Product is soluble in the work-up solution. | - Cool the solution on an ice bath before filtration to maximize precipitation. - Minimize the amount of water used for washing. |
| Product is difficult to filter | Fine precipitate. | - Allow the precipitate to digest (stand) for a longer period before filtration. |
FAQs:
-
Q: Why is LiOH often preferred over NaOH for ester hydrolysis?
-
A: LiOH is sometimes preferred because it can lead to cleaner reactions with fewer side products in certain substrates. However, NaOH is also widely and successfully used.
-
-
Q: How do I know when the hydrolysis is complete?
-
A: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester spot/peak.
-
III. Scale-Up Considerations
Scaling up the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges.
Caption: Key challenges in scaling up chemical synthesis.
-
Heat Transfer: Exothermic reactions, such as the initial iodination and the deprotonation with NaH, can become difficult to control on a larger scale. Ensure the reactor has adequate cooling capacity.
-
Mass Transfer: Efficient mixing is crucial, especially in heterogeneous reactions involving solids like NaH. Inadequate mixing can lead to localized "hot spots" and side reactions.
-
Reagent Addition: The rate of addition of reagents, particularly strong bases and reactive electrophiles, needs to be carefully controlled to maintain a safe and consistent reaction temperature.
-
Safety: The use of flammable solvents, strong bases, and toxic gases like carbon monoxide requires a thorough safety review and the implementation of appropriate engineering controls.
-
Isolation and Purification: Filtration and drying of large quantities of product can be time-consuming and may require specialized equipment. Crystallization conditions may need to be re-optimized for large-scale production to ensure consistent crystal form and purity.
IV. Concluding Remarks
The successful synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on a larger scale is achievable with a thorough understanding of the reaction mechanisms and careful attention to process parameters. This guide provides a framework for addressing common challenges, but it is essential to perform appropriate process development and safety assessments before undertaking any scale-up activities.
V. References
-
Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. Google Patents. Available at:
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
-
Speciality Grand Challenges in Organometallic Catalysis. Frontiers. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
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Validation & Comparative
The Evolving Landscape of CSF1R Inhibition: A Comparative Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and Other Leading Inhibitors
In the intricate world of oncology and immunology, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a pivotal therapeutic target. Its role in modulating the tumor microenvironment, primarily through its influence on tumor-associated macrophages (TAMs), has made it a focal point for drug development. This guide provides a comprehensive comparison of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid against other prominent CSF1R inhibitors, offering researchers and drug development professionals a detailed analysis of their respective potencies, selectivities, and methodologies for evaluation.
The Central Role of CSF1R in Disease
The CSF1R signaling pathway is a critical regulator of macrophage differentiation, proliferation, and survival. Upon binding its ligands, CSF1 or IL-34, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT. In the context of cancer, tumor cells often secrete CSF1, which recruits and polarizes macrophages towards an M2-like phenotype. These TAMs contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis. Inhibition of CSF1R aims to disrupt this axis, thereby reprogramming the tumor microenvironment to be more susceptible to anti-tumor immunity.
Figure 2: Workflow for a biochemical kinase assay to determine IC50.
Cell-Based Proliferation Assay: Assessing Cellular Potency
Objective: To measure the ability of the inhibitor to block CSF1-dependent proliferation in a relevant cell line.
Rationale: This assay moves the investigation into a biological context. It assesses not only target inhibition but also the compound's ability to permeate the cell membrane and engage its target in the complex intracellular environment.
Step-by-Step Protocol:
-
Cell Culture:
-
Use a CSF1-dependent cell line, such as murine bone marrow-derived macrophages (BMDMs) or the NFS-60 cell line.
-
Culture the cells in appropriate media. For the assay, starve the cells of growth factors to synchronize them.
-
-
Assay Setup:
-
Plate the starved cells in a 96-well plate.
-
Prepare serial dilutions of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in the culture medium.
-
Add the diluted inhibitor to the cells and pre-incubate for a short period (e.g., 1-2 hours).
-
-
Stimulation and Incubation:
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF1.
-
Incubate the plates for a period that allows for significant cell proliferation (e.g., 48-72 hours).
-
-
Proliferation Measurement:
-
Assess cell viability/proliferation using a standard method such as CellTiter-Glo® (measures ATP levels) or MTS assay.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated, CSF1-stimulated cells (100% proliferation) and unstimulated cells (0% proliferation).
-
Plot the percentage of proliferation versus the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
Kinase Selectivity Profiling
Objective: To determine the inhibitor's activity against a broad panel of other kinases.
Rationale: High selectivity is crucial for a safe and effective therapeutic. Off-target kinase inhibition can lead to unforeseen toxicities. This profiling is essential to understand the compound's specificity and potential liabilities. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases. The experimental principle is similar to the biochemical IC50 assay, but it is run in parallel against hundreds of different kinases.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a relevant animal model.
Rationale: This is the ultimate preclinical test of a compound's potential. It assesses the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (target modulation in the tumor), and overall therapeutic effect in a living organism.
Step-by-Step Protocol (Conceptual):
-
Model Selection:
-
Choose a relevant tumor model, such as a syngeneic mouse model where the immune system is intact (e.g., MC38 colon adenocarcinoma).
-
-
Study Design:
-
Implant tumor cells into the mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid at different doses).
-
-
Dosing and Monitoring:
-
Administer the compound via an appropriate route (e.g., oral gavage) on a defined schedule.
-
Monitor tumor growth by caliper measurements and animal body weight as a measure of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at intermediate time points, harvest tumors.
-
Analyze the tumor microenvironment by immunohistochemistry or flow cytometry for markers of TAMs (e.g., F4/80, CD206) and other immune cells to confirm target engagement and its biological consequences.
-
-
Data Analysis:
-
Plot tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Figure 3: Conceptual workflow for an in vivo efficacy study.
Conclusion
The development of potent and selective CSF1R inhibitors is a promising strategy for cancer therapy. While 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a promising chemical scaffold, its ultimate utility will be determined by a rigorous and systematic evaluation of its potency, selectivity, cellular activity, and in vivo efficacy. The experimental framework outlined in this guide provides a robust pathway for characterizing this and other novel CSF1R inhibitors, enabling a clear comparison to established agents and facilitating the identification of best-in-class therapeutics for clinical development.
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Pexidartinib (Turalio) Prescribing Information. U.S. Food and Drug Administration. [Link]
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Ries, C. H., et al. (2014). Targeting tumor-associated macrophages with anti-CSF-1R antibody reveals a strategy for cancer therapy. Cancer Cell, 25(6), 846-859. [Link]
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Pyonteck, S. M., et al. (2013). CSF-1R inhibition alters macrophage polarization and blocks glioma progression. Nature Medicine, 19(10), 1264-1272. [Link]
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Tap, W. D., et al. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437. [Link]
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DeNardo, D. G., & Ruffell, B. (2019). Macrophages as regulators of tumor immunity and immunotherapy. Nature Reviews Immunology, 19(6), 369-382. [Link]
A Senior Application Scientist's Guide to Comparing the Efficacy of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 7-Deazapurine Scaffold in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a versatile starting point for the development of potent kinase inhibitors, with substitutions at various positions dramatically influencing potency and selectivity.[1][2][3] The carboxylic acid moiety at the 5-position, in particular, offers a prime handle for derivatization, allowing for the exploration of a wide chemical space to optimize pharmacological properties.
Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives: A Data-Driven Analysis
To illustrate the impact of derivatization on efficacy, we will examine data from published studies on related 7H-pyrrolo[2,3-d]pyrimidine compounds. These examples serve as a blueprint for the comparative analysis of novel derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Case Study 1: Targeting Casein Kinase 1α (CK1α)
A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as CK1α inhibitors highlights the significance of substitutions on the pyrrole and pyrimidine rings. The data reveals that minor structural changes can lead to significant differences in inhibitory potency.
| Compound ID | Structure | Target Kinase | IC50 (nM)[4] | Target Cell Line | IC50 (nM)[4] |
| 7a | CK1α | 10.96 | MV4-11 | 68.1 | |
| BTX-A51 (Reference) | CK1α | ~99 (calculated from 9-fold less potent than 7a) | MV4-11 | Not Reported |
Table 1: Comparative efficacy of a 7H-pyrrolo[2,3-d]pyrimidine derivative against CK1α and the MV4-11 cancer cell line.
Expert Analysis: Compound 7a demonstrates potent inhibition of CK1α with an IC50 value of 10.96 nM, which is approximately 9-fold more potent than the clinical CK1α inhibitor BTX-A51.[4] This enhanced enzymatic inhibition translates to potent cellular activity, with an IC50 of 68.1 nM against the MV4-11 acute myeloid leukemia cell line.[4] This underscores the importance of evaluating compounds at both the enzymatic and cellular levels to understand their therapeutic potential.
Case Study 2: Targeting p21-Activated Kinase 4 (PAK4)
In another study focusing on 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, the influence of substituents on both enzymatic and cellular potency was evident.
| Compound ID | Target Kinase | IC50 (nM)[5] | Target Cell Line | IC50 (nM)[5] |
| 5n | PAK4 | 2.7 | MV4-11 | 7.8 |
| 5o | PAK4 | 20.2 | MV4-11 | 38.3 |
Table 2: Comparative efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4 and the MV4-11 cancer cell line.
Expert Analysis: The data clearly shows that subtle modifications can result in a significant difference in inhibitory activity. Compound 5n is a highly potent inhibitor of PAK4 with an IC50 of 2.7 nM, which is over 7-fold more potent than its analogue 5o (IC50 = 20.2 nM).[5] This difference in enzymatic activity is mirrored in their cellular potency against the MV4-11 cell line, where 5n (IC50 = 7.8 nM) is nearly 5-fold more potent than 5o (IC50 = 38.3 nM).[5] Molecular modeling studies suggest that these differences in potency can be attributed to specific interactions within the ATP-binding pocket of the kinase.[2]
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Efficacy
The derivatization of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core, particularly at the carboxylic acid group to form amides, is a key strategy to modulate activity. The nature of the amine used for amide formation can significantly impact potency, selectivity, and pharmacokinetic properties.
Logical Flow of SAR Exploration:
Caption: Logical workflow for exploring the SAR of amide derivatives.
Generally, the introduction of different substituents can influence:
-
Potency: By forming additional hydrogen bonds or hydrophobic interactions within the kinase active site.
-
Selectivity: By exploiting unique features of the target kinase's active site compared to other kinases.
-
Pharmacokinetic Properties: Such as solubility, cell permeability, and metabolic stability.
Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives
Understanding the signaling pathways modulated by these kinase inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
PAK4 Signaling Pathway
PAK4 is a key downstream effector of small GTPases like Cdc42 and Rac1 and is implicated in cell proliferation, survival, and metastasis.[6][7] Its inhibition can disrupt multiple oncogenic signaling cascades.
Caption: Simplified PAK4 signaling pathway in cancer.
CK1δ and the Wnt/β-catenin Pathway
CK1δ is a positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, driving cell proliferation and survival.[8][9]
Caption: Role of CK1δ in the Wnt/β-catenin signaling pathway.
CDK9/Cyclin T and Transcriptional Regulation
CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those involved in cell survival.[4][10][11][12][13][14]
Caption: CDK9/Cyclin T regulation of transcriptional elongation.
Haspin Kinase in Mitotic Progression
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for proper chromosome alignment and segregation.[7][15][16][17][18][19][20]
Caption: Role of Haspin kinase in mitotic progression.
Experimental Protocols for Efficacy Evaluation
Objective comparison of derivative efficacy relies on robust and well-documented experimental protocols. The following are step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: To a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and the test compound at various concentrations. Include appropriate controls (no compound for 100% activity and no enzyme for background).
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing [γ-33P]ATP and MgCl2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution, typically a high concentration of EDTA or phosphoric acid.
-
Filtration and Washing: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that binds the phosphorylated substrate. Wash the wells several times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold holds significant promise for the development of novel kinase inhibitors. As demonstrated through the analysis of related compounds, systematic derivatization, guided by a thorough understanding of SAR and supported by robust in vitro and in vivo evaluation, is paramount to optimizing efficacy and selectivity. Future research should focus on synthesizing and evaluating a focused library of derivatives of this specific scaffold to build a comprehensive SAR model. This will enable the rational design of next-generation kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
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PAK4 signaling pathways. PAK4 promotes cellular proliferation (top).... ResearchGate. Available at: [Link]
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83903 - Gene ResultHASPIN histone H3 associated protein kinase [ (human)]. National Center for Biotechnology Information. Available at: [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Publications. Available at: [Link]
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Haspin: a newly discovered regulator of mitotic chromosome behavior. PMC. Available at: [Link]
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Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available at: [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
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Wnt/β-catenin signaling: components, mechanisms, and diseases. PMC. Available at: [Link]
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lines ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]
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Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers. Available at: [Link]
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers. Available at: [Link]
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available at: [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
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The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. PubMed Central. Available at: [Link]
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Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). PubMed. Available at: [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
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Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. Available at: [Link]
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Wnt signaling pathway diagram. The Wnt Homepage. Available at: [Link]
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Roles and regulation of Haspin kinase and its impact on carcinogenesis. OUCI. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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A Researcher's Guide to Elucidating the Kinase Selectivity Profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even confounding the interpretation of biological studies. This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel compound, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , a derivative of the 7-azaindole scaffold known to be a privileged structure in kinase inhibitor design.
While a comprehensive public dataset for this specific molecule is not yet available, this guide will equip researchers with the rationale, methodologies, and comparative data necessary to conduct a thorough investigation. We will explore the established protocols for large-scale kinase screening and delve into the interpretation of the resulting data, using well-characterized kinase inhibitors as benchmarks for comparison.
The Imperative of Kinase Selectivity
The pyrrolo[2,3-d]pyrimidine core, an isomer of 7-azaindole, is a well-established hinge-binding motif in numerous kinase inhibitors. This is due to its ability to form critical hydrogen bonds within the ATP-binding site of many kinases. However, this inherent affinity for a conserved structural feature across the kinome underscores the importance of rigorous selectivity profiling. A promiscuous inhibitor, while potent against its intended target, may yield a biological phenotype that is a composite of its effects on multiple kinases, complicating target validation and therapeutic development. Conversely, a highly selective inhibitor provides a much clearer understanding of the biological consequences of modulating a single kinase target.
Strategic Approach to Kinase Selectivity Profiling
A systematic approach to defining a compound's selectivity begins with a broad, single-concentration screen against a large, representative panel of kinases, followed by more detailed dose-response studies for any "hits" identified.
Phase 1: Initial Broad Kinase Panel Screen
The initial step is to perform a high-throughput screen of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid at a single, relatively high concentration (e.g., 1 or 10 µM) against a comprehensive kinase panel. Several commercial services, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase Panel Screening, offer panels covering a significant portion of the human kinome.[2][3]
The output of this initial screen is typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor. This provides a broad overview of the compound's interaction landscape across the kinome.
Phase 2: IC50 Determination for Primary Hits
Any kinases showing significant inhibition (a common threshold is >70-80% inhibition) in the primary screen are then subjected to secondary screening to determine the half-maximal inhibitory concentration (IC50).[1] This involves a multi-point dose-response curve, providing a quantitative measure of the compound's potency against each of these kinases. It is crucial to perform these assays at a consistent ATP concentration, ideally at or near the Km value for each kinase, to allow for more meaningful comparisons.
Comparative Kinase Inhibitors
To contextualize the selectivity profile of our compound of interest, it is essential to compare it with established kinase inhibitors with known selectivity profiles.
-
Staurosporine: A notoriously non-selective, broad-spectrum kinase inhibitor. It serves as a positive control in many kinase assays and represents a highly promiscuous binding profile.[4][5]
-
Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia. While it has a defined set of primary targets (including ABL and SRC family kinases), it is known to inhibit a significant number of other kinases.[1]
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, approved for the treatment of melanoma.[6] This compound exemplifies a more targeted inhibitor profile.
-
Selective Inhibitors of Relevant Kinase Families: Given that pyrrolo[2,3-d]pyrimidine derivatives have shown activity against kinases such as CDK9, PAK4, HPK1, and Itk, including selective inhibitors for these kinases in the comparison would be highly informative.[7][8][9][10][11]
Data Presentation and Interpretation
The vast amount of data generated from a kinome-wide screen necessitates clear and intuitive visualization methods.
Table 1: Hypothetical Kinase Selectivity Data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and Comparators
| Kinase | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Vemurafenib (IC50, nM) |
| CDK9/CycT | 50 | 2 | 15 | >10,000 |
| Haspin | 150 | 5 | 25 | >10,000 |
| PAK4 | 75 | 10 | 50 | >10,000 |
| HPK1 | 200 | 8 | 30 | >10,000 |
| Itk | 300 | 3 | 5 | >10,000 |
| BRAF (V600E) | >10,000 | 20 | 100 | 31 |
| ABL1 | >5,000 | 15 | 1 | >10,000 |
| SRC | >5,000 | 6 | 0.8 | >10,000 |
| VEGFR2 | >1,000 | 7 | 12 | 5,000 |
| p38α | >1,000 | 4 | 28 | >10,000 |
Note: Data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is hypothetical for illustrative purposes. Data for comparator compounds are representative values from public sources.
Kinome Dendrogram Visualization
A powerful way to visualize kinome-wide selectivity is through a dendrogram, where the human kinome is organized by sequence homology. Hits for a given inhibitor are represented as colored circles, with the size and/or color intensity of the circle corresponding to the potency of the interaction. This provides an immediate visual representation of the inhibitor's selectivity across different kinase families.[12][13]
Below is a Graphviz representation of how such a dendrogram could be conceptualized.
Workflow for a radiometric kinase assay.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This is a popular non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced.
-
Kinase Reaction: Perform the kinase reaction as described in steps 1-4 of the radiometric assay, but using only non-labeled ATP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values as described for the radiometric assay.
Conclusion
A thorough understanding of the selectivity profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is paramount for its advancement as a chemical probe or therapeutic candidate. While direct experimental data for this specific molecule is not yet in the public domain, this guide provides a robust framework for its comprehensive evaluation. By employing a tiered screening approach, utilizing validated assay technologies, and contextualizing the data against well-characterized inhibitors, researchers can build a detailed and insightful selectivity profile. This, in turn, will enable a more profound understanding of its biological activity and inform its future development.
References
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Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 26, 2026, from [Link]
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Axcelead. (2023, October 20). Discovery of Selective Inhibitors for 123 Kinases: Kinase Inhibitor Discovery Platform [Video]. YouTube. [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 26, 2026, from [Link]
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HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 26, 2026, from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 26, 2026, from [Link]
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Dermatology Times. (2025, May 19). Expert Insights Highlight Novel ITK Inhibition With Soquelitinib for AD. [Link]
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Zhang, T., et al. (2024). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Acta Pharmaceutica Sinica B. [Link]
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Vijayakrishnan, R., & Agarkar, V. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics, 15(Suppl 16), S6. [Link]
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Wang, Y., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Cell Communication and Signaling, 21(1), 136. [Link]
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Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]
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Yang, F., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 956535. [Link]
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Karaman, M. W., et al. (2008). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 26(1), 127–132. [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
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Gardner, L. B., et al. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS One, 10(9), e0137022. [Link]
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Hahn, A. W., et al. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved January 26, 2026, from [Link]
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Meggio, F., et al. (1995). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. Journal of Biological Chemistry, 270(25), 14936–14942. [Link]
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Li, Y., et al. (2025). Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. International Journal of Molecular Sciences, 26(1), 522. [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435–1448.e6. [Link]
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Tuccinardi, T., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Pharmaceuticals, 18(5), 653. [Link]
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Wei, W., et al. (2017). Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4. Oncology Letters, 14(3), 3525–3530. [Link]
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A Researcher's Guide to Selectivity Profiling: A Comparative Study of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the core of numerous approved and investigational drugs.[1] This guide focuses on a novel derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , and provides a comprehensive, technically-grounded framework for assessing its cross-reactivity profile. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously characterize the selectivity of this, and similar, ATP-competitive inhibitors.
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it an ideal anchor for binding to the highly conserved ATP pocket of kinases.[1] This inherent affinity underscores the critical need for meticulous cross-reactivity studies to ensure that a therapeutic candidate's biological effects are due to modulation of the intended target, thereby minimizing off-target toxicities.[2] This guide will compare and contrast various experimental approaches, providing not just protocols, but the strategic thinking behind creating a robust, self-validating selectivity profile.
The Strategic Imperative: A Tiered Approach to Selectivity Profiling
A cost-effective and scientifically robust strategy for characterizing a novel inhibitor is a tiered or cascaded approach.[3] This methodology begins with a broad, single-concentration screen to identify potential off-targets, followed by more focused, quantitative assays for initial "hits." Subsequent tiers then move from biochemical assays to more physiologically relevant cellular models to confirm target engagement and phenotypic consequences.
Here, we propose a four-tiered strategy for characterizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Screening - Casting a Wide Net
Objective: To rapidly identify any potential off-target interactions across a large, representative panel of the human kinome.
Rationale: An initial broad screen at a relatively high concentration (e.g., 1 µM) is a cost-effective method to quickly flag potential liabilities.[3] A large panel, ideally covering all major kinase families, is crucial for an unbiased assessment.[4]
Recommended Assay: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it a universal platform for nearly any kinase.[5][6]
Indicative Data from Tier 1 Screening
Below is a hypothetical dataset for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid screened at 1 µM against a selection of kinases.
| Kinase Target | Kinase Family | % Inhibition @ 1µM | Hit? ( >70%) |
| Target X | Tyrosine Kinase | 98% | Yes |
| ABL1 | Tyrosine Kinase | 25% | No |
| SRC | Tyrosine Kinase | 32% | No |
| EGFR | Tyrosine Kinase | 85% | Yes |
| VEGFR2 | Tyrosine Kinase | 15% | No |
| CDK2 | CMGC | 78% | Yes |
| p38α (MAPK14) | CMGC | 40% | No |
| AKT1 | AGC | 12% | No |
| PIM1 | CAMK | 91% | Yes |
Experimental Protocol: Single-Dose ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[7] Prepare a 10 mM stock of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix. This includes the specific kinase, its substrate, and ATP at a concentration near the Km,ATP for that enzyme to reflect the inhibitor's intrinsic affinity.[4]
-
Compound Addition: Add the test compound to a final concentration of 1 µM. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP.[8] Incubate for 30-60 minutes at room temperature.[8]
-
Signal Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to the DMSO control.
Tier 2: Hit Validation and Potency Determination
Objective: To confirm the hits from Tier 1 and quantify their potency through IC50 value determination.
Rationale: A single-point screen can be misleading due to assay artifacts or steep dose-response curves. A full 10-point dose-response curve provides a robust measure of potency (IC50), which is essential for ranking off-targets and guiding further studies.[3]
Indicative Data from Tier 2 Screening
| Kinase Target | IC50 (nM) |
| Target X | 15 |
| EGFR | 850 |
| CDK2 | 1,200 |
| PIM1 | 450 |
Interpretation: The hypothetical data shows that while EGFR, CDK2, and PIM1 were flagged in the initial screen, their potency is significantly lower (higher IC50) than for the intended Target X. This provides an initial selectivity window.
Tier 3: Cellular Target Engagement - Proving It in a Relevant Context
Objective: To confirm that the compound binds to the primary target and identified off-targets in a live-cell environment.
Rationale: Biochemical assays use purified, often truncated, enzymes.[9] Cellular assays are critical to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and is not immediately effluxed. The Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays are two powerful, yet distinct, methods to measure intracellular target engagement.
Comparison of Cellular Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay |
| Principle | Ligand binding stabilizes a protein against thermal denaturation.[1] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] |
| Throughput | Moderate to high with plate-based formats.[12] | High. |
| Requirement | A specific antibody for the target protein (for Western blot readout). | Requires genetic modification of cells to express the NanoLuc®-fusion protein. |
| Key Advantage | Label-free; uses the endogenous or unmodified target protein.[1] | Provides quantitative affinity data (IC50) in live cells; can measure residence time.[13] |
| Key Limitation | Provides a qualitative or semi-quantitative measure of engagement. | Requires a specific fluorescent tracer for the kinase family of interest. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.[14]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.[14][15]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at 25°C).[14]
-
Separation: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes to pellet the precipitated proteins.[15]
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Quantifying Selectivity: Beyond Simple Potency Ratios
To provide a more holistic view of selectivity, several metrics can be calculated from the Tier 1 screening data.
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 70%) by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, this metric quantifies the evenness of inhibition across the kinome. A Gini coefficient of 0 represents a completely non-selective compound (inhibiting all kinases equally), while a value approaching 1 indicates exquisite selectivity for a single target.[4][16][17]
These quantitative measures are invaluable for comparing different compounds in a lead optimization program and for making data-driven decisions about which candidates to advance.
Conclusion and Future Directions
The comprehensive characterization of a novel kinase inhibitor like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a multi-faceted process that relies on a logical, tiered experimental strategy. By progressing from broad biochemical profiling to focused, quantitative cellular assays, researchers can build a robust, self-validating dataset. This guide has outlined a proven path, comparing key technologies like the universal ADP-Glo™ assay with powerful cellular methods such as CETSA and NanoBRET®. The ultimate goal is to ensure that the therapeutic effects observed are a direct result of on-target activity, a foundational principle for developing safer and more effective medicines. The insights gained from these studies will be critical for the continued development of this promising compound and the broader class of pyrrolo[2,3-d]pyrimidine inhibitors.
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Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779. [Link]
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Zegzouti, H., Zdanovska, J., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo™: A new bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]
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A Guide to JAK Kinase Inhibition: A Structure-Activity Relationship Analysis of the Pyrrolo[2,3-d]pyrimidine Scaffold versus Tofacitinib
This guide provides a detailed comparison of the Janus kinase (JAK) inhibitory potential of the foundational chemical scaffold, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, and the highly optimized, clinically approved drug, tofacitinib. For researchers in drug discovery, understanding the structure-activity relationships (SAR) that transform a simple heterocyclic core into a potent and selective therapeutic agent is paramount. This document will dissect the molecular features that confer potent JAK inhibition upon tofacitinib, using its basic scaffold as a crucial reference point.
The Therapeutic Rationale: Targeting the JAK-STAT Pathway
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that are central to hematopoiesis and immune cell function.[1] Dysregulation of this pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3]
The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[1] Activated JAKs phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate the expression of inflammatory genes.[4] Tofacitinib functions by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream gene expression.[5]
Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
From Scaffold to Selective Inhibitor: A Molecular Comparison
The development of potent kinase inhibitors is a story of molecular optimization. The starting point is often a heterocyclic scaffold that can mimic the adenine region of ATP, allowing it to anchor within the enzyme's active site. However, this core structure alone rarely possesses the desired potency or selectivity.
| Compound Name | Molecular Structure | Role in JAK Inhibition |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | ![]() | Core Scaffold: A foundational chemical structure. It represents the pyrrolo[2,3-d]pyrimidine core common to a class of kinase inhibitors.[6] By itself, it lacks the specific functional groups required for high-affinity binding and potent inhibition of JAK enzymes. |
| Tofacitinib | ![]() | Optimized Drug: A highly derivatized version of the scaffold, engineered for potent and selective JAK inhibition.[7] Key additions (a cyano group and a piperidinyl moiety) are crucial for its therapeutic activity. |
The Structure-Activity Relationship (SAR) Breakdown:
The transformation from the simple 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold to tofacitinib involves critical chemical modifications that dramatically enhance its inhibitory power.
-
The Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-rich bicyclic system acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in kinases. This anchors the molecule in the ATP-binding pocket.
-
The C4-Piperidine Moiety: The large substituent at the C4 position of the pyrimidine ring is perhaps the most significant addition. In tofacitinib, this is a (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidine-1-carbonitrile group. This complex group extends out of the hinge region towards the solvent-exposed front of the ATP pocket. Its specific stereochemistry and size are optimized to create favorable interactions with amino acid residues unique to the JAK family, which is a primary determinant of both potency and selectivity.
-
The Nitrile Group (-C≡N): The cyano group on the piperidine ring is a key pharmacophore. It acts as a hydrogen bond acceptor and engages with specific residues within the active site, significantly increasing binding affinity.[8] This feature is common in modern JAK inhibitors and is critical for achieving nanomolar potency.
In contrast, the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold lacks these crucial potency-driving modifications. The carboxylic acid group at the C5 position is not oriented to form the same high-affinity interactions as the complex side chain of tofacitinib. Consequently, its inhibitory activity, if any, would be orders of magnitude weaker.
Quantitative Inhibitory Profile
The success of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
Tofacitinib was designed to be a selective JAK3 inhibitor but also potently inhibits JAK1 and, to a lesser extent, JAK2.[1][9] This profile is crucial to its therapeutic effect, as JAK1 and JAK3 are essential for the signaling of many pro-inflammatory cytokines.[10] Inhibition of JAK2 is associated with potential side effects like anemia, making selectivity an important goal in the development of next-generation inhibitors.[9][11]
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Tofacitinib | 1 - 112 | 20 - 1377 | 1 - 5.6 | 344 - 4300 |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | >10,000 (Estimated) | >10,000 (Estimated) | >10,000 (Estimated) | >10,000 (Estimated) |
Note: IC50 values for Tofacitinib can vary between studies and assay conditions. The ranges presented are representative of published data. Data for the scaffold is estimated, as it is not a characterized inhibitor and is expected to have negligible activity.
Experimental Protocol: In Vitro ADP-Glo™ Kinase Assay
To quantitatively determine and compare the potency of compounds like tofacitinib, a robust and high-throughput in vitro kinase assay is essential.[12] The ADP-Glo™ Kinase Assay is a widely used luminescent method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[13]
Causality Behind Experimental Choices:
-
Why measure ADP? The phosphorylation reaction catalyzed by JAKs consumes ATP and produces ADP. Measuring the ADP product is a direct and universal method for quantifying the activity of any kinase.
-
Why a luminescent readout? Luminescence offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based methods.
-
Why deplete remaining ATP? The assay's second step converts the newly formed ADP back to ATP for detection. It is critical to first eliminate the initial, unconsumed ATP from the reaction mixture to ensure that the final luminescent signal is proportional only to the ADP produced by the kinase.
Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.
Step-by-Step Methodology:
This protocol is designed for a 384-well plate format.
-
Compound Preparation: a. Prepare a 10-point serial dilution series of the test inhibitor (e.g., tofacitinib) in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Start with a high concentration (e.g., 10 µM) and dilute 1:3 for subsequent points. b. Include "no inhibitor" (vehicle control, e.g., DMSO) for 100% activity and "no enzyme" for background controls.
-
Kinase Reaction: a. To each well, add 2.5 µL of the test inhibitor dilution. b. Add 5 µL of a 2X kinase/substrate mixture containing the specific JAK isoform (e.g., JAK1) and a suitable peptide substrate (e.g., a poly-GT peptide). c. Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibition is accurately measured. d. Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from that newly formed ATP. d. Incubate at room temperature for 30 minutes to stabilize the signal.
-
Data Acquisition and Analysis: a. Read the luminescence on a compatible microplate reader. b. Subtract the "no enzyme" background from all wells. c. Normalize the data by setting the vehicle control as 100% activity and a high concentration of a potent inhibitor as 0% activity. d. Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The comparative analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and tofacitinib provides a clear and compelling illustration of structure-activity relationships in modern drug design. While the pyrrolo[2,3-d]pyrimidine core serves as an effective anchor within the kinase hinge region, it is insufficient on its own to confer potent inhibitory activity. The remarkable potency and specific isoform profile of tofacitinib are the direct result of targeted chemical modifications—specifically, the addition of a complex piperidine-carbonitrile side chain—that create extensive, high-affinity interactions within the ATP-binding pocket of JAK1 and JAK3. This journey from a simple scaffold to a clinically effective drug underscores the power of medicinal chemistry in optimizing molecular interactions to achieve therapeutic benefit.
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Dr.Oracle. (2025). What class of drug is tofacitinib (Janus kinase inhibitor)? Retrieved from Dr.Oracle. [Link]
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Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. Retrieved from YouTube. [Link]
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Kling, J. (2022). A deep dive on tofacitinib's mode of action. Retrieved from MDedge. [Link]
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Wang, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters. [Link]
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Versus Arthritis. (n.d.). Tofacitinib. Retrieved from Versus Arthritis. [Link]
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Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Animated biology with Arpan. (2023). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. Retrieved from YouTube. [Link]
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Al-Salama, Z. T. (2023). Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. Cureus. [Link]
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Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry. [Link]
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Ahmad, F., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. [Link]
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Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Liu, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
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Ghoreschi, K., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Journal of Allergy and Clinical Immunology. [Link]
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Forster, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry. [Link]
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LaBranche, T. P., et al. (2012). JAK inhibition with tofacitinib suppresses arthritic joint structural damage through decreased RANKL production. Arthritis and Rheumatism. [Link]
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Zhang, M., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. [Link]
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Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][14]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Head-to-Head Comparison of Ruxolitinib and Tofacitinib for JAK2 Inhibition: A Guide for Researchers
In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling pathways, making them attractive targets for a host of inflammatory diseases and myeloproliferative neoplasms. The dysregulation of the JAK-STAT pathway, particularly through JAK2, is a central pathogenic mechanism in these conditions. This guide provides a detailed, data-driven comparison of two prominent JAK inhibitors: ruxolitinib, a potent JAK1/JAK2 inhibitor, and tofacitinib, which also demonstrates significant JAK inhibitory activity with a distinct selectivity profile. While both molecules share the capacity to inhibit JAK2, their nuanced differences in kinase selectivity, cellular potency, and pharmacokinetics have important implications for their therapeutic application and future drug development efforts.
This analysis moves beyond a simple cataloging of features to offer a causal understanding of how structural distinctions between these two molecules, both of which are rooted in the versatile pyrrolo[2,3-d]pyrimidine scaffold, translate into their respective biological activities.
The JAK-STAT Signaling Pathway: A Primer
The JAK-STAT signaling cascade is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, inflammation, and hematopoiesis. The pathway is initiated by the binding of a ligand to its cognate receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene transcription. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2, each playing distinct but sometimes overlapping roles in cellular signaling.
Caption: Chemical structures of Ruxolitinib and Tofacitinib.
Head-to-Head Comparison: Biochemical Potency
The in vitro inhibitory activity of ruxolitinib and tofacitinib against the JAK family of kinases reveals key differences in their selectivity. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3. [1]In contrast, tofacitinib is a potent inhibitor of JAK1 and JAK3, with slightly less potency against JAK2. [2]
| Parameter | Ruxolitinib | Tofacitinib | Reference |
|---|---|---|---|
| Target(s) | JAK1 and JAK2 | JAK1, JAK2, and JAK3 | [3][4] |
| IC50 JAK1 (nM) | 3.3 | 1.7 - 3.7 | [5][6] |
| IC50 JAK2 (nM) | 2.8 | 1.8 - 4.1 | [5][6] |
| IC50 JAK3 (nM) | 428 | 0.75 - 1.6 | [5][6] |
| IC50 TYK2 (nM) | 19 | 16 - 34 | [5][6]|
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay. Lower values indicate greater potency.
These biochemical profiles suggest that ruxolitinib's therapeutic effects are primarily mediated through the inhibition of JAK1 and JAK2, while tofacitinib exerts its effects through a broader inhibition of JAK1, JAK2, and JAK3. The more than 130-fold selectivity of ruxolitinib for JAK1/2 over JAK3 is a notable feature of its profile.
Cellular Potency and Downstream Signaling
The inhibitory activity of these compounds in a cellular context provides a more physiologically relevant measure of their potency. In cellular assays, both ruxolitinib and tofacitinib effectively inhibit cytokine-induced STAT phosphorylation, a key downstream event in the JAK-STAT pathway.
Ruxolitinib has been shown to inhibit the proliferation of JAK2V617F-expressing cell lines with IC50 values in the nanomolar range and to reduce STAT5 phosphorylation. [5]In a cellular assay monitoring JAK2 signaling via pSTAT5 levels in SET2 cells, ruxolitinib was the most potent agent with an IC50 of 14 nM. [7] Tofacitinib has also been demonstrated to suppress multiple JAK-STAT pathways in vivo in patients with rheumatoid arthritis. [8]It significantly decreases cytokine-induced phosphorylation of various STATs in different leukocyte subtypes. [8]
| Parameter | Ruxolitinib | Tofacitinib | Reference |
|---|---|---|---|
| Cellular Assay | Inhibition of pSTAT5 in SET2 cells | Inhibition of cytokine-induced pSTATs in PBMCs | [7][8] |
| Cellular IC50 | 14 nM (pSTAT5 in SET2 cells) | Varies by cytokine and cell type (10% to 73% inhibition) | [7][9]|
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for its clinical efficacy and dosing regimen. Both ruxolitinib and tofacitinib are orally bioavailable.
| Parameter | Ruxolitinib | Tofacitinib | Reference |
| Oral Bioavailability | ~95% | ~74% | [10][11] |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 with minor contribution from CYP2C19 | [10][11] |
Ruxolitinib is well absorbed and has a high bioavailability. [10]Tofacitinib also has good oral bioavailability. [11]Both drugs are primarily metabolized by the cytochrome P450 system, particularly CYP3A4, which has implications for potential drug-drug interactions.
Experimental Methodologies: A Closer Look
To provide a deeper understanding of how the comparative data is generated, below are outlines of standard experimental protocols for key assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant JAK2 enzyme, a specific peptide substrate, and ATP in an appropriate assay buffer.
-
Compound Dilution: Create a serial dilution of the test compound (ruxolitinib or tofacitinib) in the assay buffer.
-
Assay Plate Setup: Add the enzyme, substrate, and test compound to the wells of a microtiter plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated product.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay
This assay measures the inhibition of downstream signaling in a cellular context.
Protocol:
-
Cell Culture: Culture a cytokine-dependent cell line (e.g., SET2 cells, which have a JAK2 mutation) under standard conditions.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., erythropoietin for JAK2 activation) to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated STAT (pSTAT) and total STAT using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Quantify the pSTAT signal and normalize it to the total STAT signal. Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration and determine the cellular IC50 value.
Conclusion and Future Directions
This comparative analysis of ruxolitinib and tofacitinib underscores the subtleties in the design and activity of JAK inhibitors. Ruxolitinib's potent and selective inhibition of JAK1 and JAK2 has established it as a key therapy for myeloproliferative neoplasms. [3]Tofacitinib's broader JAK inhibition profile, encompassing JAK1, JAK2, and JAK3, has proven effective in treating autoimmune conditions like rheumatoid arthritis. [4] For researchers and drug development professionals, the key takeaways are:
-
Structure-Activity Relationship: The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure for ATP-competitive kinase inhibitors. Subtle modifications to this core can significantly alter the potency and selectivity profile.
-
Selectivity Matters: The choice of a JAK inhibitor for a specific therapeutic indication is heavily influenced by its selectivity profile. Targeting specific JAK isoforms can maximize efficacy while potentially minimizing off-target effects.
-
Translational Relevance: While biochemical assays provide crucial initial data, cellular assays that measure downstream signaling are essential for understanding a compound's activity in a more physiologically relevant context.
Future research in this area will likely focus on developing next-generation JAK inhibitors with even greater isoform selectivity or with unique mechanisms of action, such as allosteric inhibition, to further refine the therapeutic window and address unmet medical needs.
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A Comparative Guide to Validating the Inhibitory Activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Against the Janus Kinase (JAK) Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the inhibitory potential of a novel compound, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, against the Janus Kinase (JAK) family. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, acting as an ATP-competitive hinge-binding motif.[1][2] Notable approved drugs like Tofacitinib and Ruxolitinib are built upon this core structure, demonstrating potent inhibition of JAKs.[3] This guide will therefore use the JAK family as a probable and high-value target class for the novel compound .
We will present a logical, multi-step validation workflow, from initial biochemical potency assessment to cellular target engagement. This guide will compare the hypothetical performance of our test compound with established clinical inhibitors, Tofacitinib and Ruxolitinib, providing the scientific rationale and detailed protocols required for rigorous validation.
The Scientific Rationale: Targeting the JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, playing a pivotal role in immunity, inflammation, and hematopoiesis.[4] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to modulate gene expression.[5] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[6][7]
Our test compound, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is a structural analog of adenine and is designed to compete with ATP for the kinase's active site.[1] The validation strategy outlined below is designed to confirm this mechanism, quantify its potency and selectivity, and verify its activity in a cellular context.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow: A Phased Approach to Validation
A robust validation process begins with simple, direct measures of biochemical activity and progresses to more complex, physiologically relevant cellular models.[8] This tiered approach ensures that resources are used efficiently and that each step provides a solid foundation for the next.
Caption: A multi-phase workflow for inhibitor validation.
Phase 1: Biochemical Potency and Selectivity Profiling
The initial step is to determine the compound's direct inhibitory effect on the purified kinase enzyme.[9] This provides a clean, artifact-free measure of potency (IC50).
Chosen Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput biochemical assay format for measuring kinase activity.[10][11] It relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled anti-phospho-antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate). Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal. This method is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods.[12]
Experimental Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, Tofacitinib, and Ruxolitinib in 100% DMSO.
-
Create a serial dilution plate (11-point, 1:3 dilution) for each compound in DMSO, starting from 1 mM.
-
Prepare kinase reaction buffer as recommended by the enzyme/kit manufacturer.
-
Prepare solutions of recombinant human JAK1, JAK2, and JAK3 enzymes, the corresponding peptide substrate, and ATP. The ATP concentration should be at or near the Km for each enzyme to ensure competitive inhibitors can be fairly evaluated.[13]
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of kinase/substrate solution to each well.
-
Add 100 nL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 5 µL of the TR-FRET detection mix (containing Eu-labeled antibody and acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis :
-
Calculate the ratio of acceptor to donor emission.
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[14][15]
-
Comparative Data (Hypothetical)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Test Compound | 25 | 150 | 10 |
| Tofacitinib | 1.1 | 20 | 0.8 |
| Ruxolitinib | 3.3 | 2.8 | >400 |
This hypothetical data suggests our test compound is a potent JAK3 inhibitor with selectivity over JAK1 and particularly JAK2.
Phase 2: Cellular On-Target Engagement
After establishing biochemical potency, it is crucial to confirm that the compound can enter cells and inhibit the target in its native environment.[16] This is achieved by measuring the phosphorylation of the direct downstream substrate of JAK, which is STAT.
Chosen Methodology: Phospho-STAT3 (Tyr705) ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of a specific protein's phosphorylation status in cell lysates.[17] We will use a human cell line (e.g., TF-1 or HEL cells) that has a constitutively active JAK/STAT pathway or can be stimulated with a cytokine like IL-6 to induce STAT3 phosphorylation.
Experimental Protocol: Cellular pSTAT3 Inhibition Assay
-
Cell Culture and Treatment :
-
Seed TF-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and starve overnight in a low-serum medium.
-
Pre-treat cells with serially diluted concentrations of the test compound and controls for 1 hour.
-
Stimulate the cells with a pre-determined EC80 concentration of IL-6 for 30 minutes to activate the JAK-STAT pathway.
-
-
Cell Lysis :
-
Pellet the cells by centrifugation and remove the supernatant.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure :
-
Use a sandwich ELISA kit for phosphorylated STAT3 (Tyr705).
-
Add cell lysates to wells pre-coated with a capture antibody for total STAT3.
-
Incubate, wash, and then add a detection antibody specific for the phosphorylated form of STAT3.
-
Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis :
-
Normalize the data to the IL-6 stimulated control (0% inhibition) and unstimulated control (100% inhibition).
-
Plot and fit the data as described for the biochemical assay to determine the cellular IC50.
-
Comparative Data (Hypothetical)
| Compound | Cellular pSTAT3 IC50 (nM) |
| Test Compound | 150 |
| Tofacitinib | 50 |
| Ruxolitinib | 80 |
This hypothetical data confirms our test compound is cell-permeable and inhibits JAK signaling, though it is less potent than the clinical comparators in this cellular context.
Phase 3: Cellular Functional Outcome
The final validation step is to measure the compound's effect on a downstream physiological process controlled by the JAK-STAT pathway.[18] A key function of this pathway is the production and release of inflammatory cytokines.
Chosen Methodology: IL-2 Release Assay from Activated T-Cells
T-cell activation and subsequent cytokine release are heavily dependent on JAK1 and JAK3 signaling.[19] Measuring the inhibition of Interleukin-2 (IL-2) release from stimulated primary human T-cells or a T-cell line (e.g., Jurkat) provides a robust functional readout.
Experimental Protocol: IL-2 Release Assay
-
Cell Culture and Treatment :
-
Culture Jurkat T-cells in appropriate media.
-
Pre-treat the cells with serially diluted compounds for 1 hour.
-
Activate the T-cells using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubate for 24 hours to allow for cytokine production and release.
-
-
Cytokine Measurement :
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant containing the secreted cytokines.
-
Quantify the amount of IL-2 in the supernatant using a specific ELISA kit.
-
-
Data Analysis :
-
Normalize the data to the PMA/Ionomycin stimulated control (0% inhibition) and unstimulated control (100% inhibition).
-
Plot and fit the data to determine the functional IC50.
-
Comparative Data (Hypothetical)
| Compound | Functional IL-2 Release IC50 (nM) |
| Test Compound | 200 |
| Tofacitinib | 75 |
| Ruxolitinib | 350 |
This data demonstrates the compound's ability to modulate an immune response in a functional assay, with a potency profile consistent with its cellular target engagement data.
Conclusion and Future Directions
This validation guide outlines a systematic approach to characterizing the inhibitory activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. The proposed workflow, moving from biochemical assays to cellular target engagement and functional readouts, provides a comprehensive and reliable assessment of the compound's potential as a JAK inhibitor.
The hypothetical data presented suggests that the test compound is a potent, cell-active inhibitor of the JAK-STAT pathway, with a preference for JAK3. In comparison to the established drugs Tofacitinib and Ruxolitinib, it shows a distinct selectivity profile.
Further steps would involve a broader kinase selectivity screen (e.g., against a panel of over 400 kinases) to assess off-target activities, detailed mechanism of action studies to confirm ATP-competitive binding, and in vivo experiments in animal models of autoimmune disease or cancer to establish preclinical efficacy and safety.
References
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Murray, B. W., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7338–7364. [Link]
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Chen, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 269–281. [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? [Link]
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Dai, J., et al. (2024). Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. Blood, 144(2), 162–173. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a well-established privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide range of protein kinases, making them attractive candidates for the development of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid framework, in particular, has emerged as a versatile starting point for the design of potent and selective inhibitors of various kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. We will explore how modifications to this core structure, particularly at the C5-carboxamide, N7-methyl, and other key positions, influence their inhibitory potency and selectivity against different kinase targets. This in-depth comparison is intended to provide researchers, scientists, and drug development professionals with actionable insights to guide future inhibitor design and optimization.
General Synthetic Strategies for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogs
The synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid analogs typically involves a multi-step sequence starting from a commercially available or readily prepared pyrrolo[2,3-d]pyrimidine core. A common strategy involves the initial protection of the pyrrole nitrogen, followed by functionalization at various positions of the bicyclic system. The C5-carboxylic acid moiety is often introduced via metallation and subsequent carboxylation or through a palladium-catalyzed carbonylation reaction. This acid is then typically converted to a more diverse range of analogs, with the C5-carboxamide being a particularly important functional group for achieving potent kinase inhibition. The final steps often involve deprotection and further diversification through cross-coupling reactions to introduce various substituents at other positions of the scaffold.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for the described inhibitors.
Key SAR Insights for JAK Inhibitors:
-
C5-Carboxamide: This moiety is crucial for potent JAK inhibition. The nature of the substituent on the amide nitrogen significantly influences potency and selectivity. Small, polar groups are often well-tolerated.
-
N7-Position: The methyl group at the N7 position is a common feature and is generally important for maintaining activity.
-
C4-Position: Substitution at the C4 position with an amino group is a key feature for many potent JAK inhibitors. The substituents on this amino group can be varied to fine-tune selectivity across the JAK family. For instance, a recent study on JAK1-selective inhibitors utilized 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives with a piperidinyl fragment, where compound 12a showed an IC50 of 12.6 nM for JAK1 with 10.7-fold selectivity over JAK2. [6]* C2 and C6-Positions: These positions are often left unsubstituted in many potent JAK inhibitors. However, modifications at these sites can impact selectivity and pharmacokinetic properties.
Table 1: Comparative Activity of Representative 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogs as JAK Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Features | Reference |
| 8m | JAK1 | 0.16 | Hydrazinyl moiety | [7] |
| 8o | JAK1 | 0.3 | Hydrazinyl moiety, improved PK profile | [7] |
| 9a | JAK3 | 0.29 | High selectivity over other JAKs (>3300-fold) | [5] |
| 12a | JAK1 | 12.6 | 4-amino with piperidinyl fragment | [6] |
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. [1]The 7-deazapurine scaffold has been extensively explored for the development of inhibitors targeting these kinases. [1] Key SAR Insights for EGFR/VEGFR Inhibitors:
-
C4-Position: A key interaction point for EGFR and VEGFR inhibitors is the C4-position, which often bears a substituted aniline or a similar aromatic moiety. This group typically forms a hydrogen bond with the hinge region of the kinase.
-
C5 and C6-Positions: Modifications at the C5 and C6 positions of the pyrrole ring are less common for potent EGFR/VEGFR inhibition compared to modifications at the C4 position. In fact, one study noted that 5-arylated pyrrolopyrimidines had low activity against CSF1R, a related tyrosine kinase. [4]However, strategic substitutions can influence selectivity and potency.
-
N7-Position: While the parent topic specifies an N7-methyl group, in the broader context of pyrrolo[2,3-d]pyrimidine EGFR inhibitors, this position is often substituted with larger groups to enhance potency and modulate pharmacokinetic properties. For instance, in a series of EGFR inhibitors, the N7 position was protected with a pivaloyloxymethyl (POM) group during synthesis. [3] Table 2: Comparative Activity of Representative Pyrrolo[2,3-d]pyrimidine Analogs as EGFR/VEGFR Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Features | Reference |
| Compound 12i | EGFR (T790M mutant) | 0.21 | Covalent inhibitor | [3] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Multi-targeted inhibitor | [8] |
Other Kinase Targets
The versatility of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold extends to a range of other kinases.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A series of highly selective pyrrolo[2,3-d]pyrimidines have been developed as CSF1R inhibitors. SAR studies revealed that 6-arylated pyrrolopyrimidines were preferred over 5-arylated analogs, which showed low activity. [4]* p21-Activated Kinase 4 (PAK4): 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown good inhibitory capacity for PAK4, with differences in substituents leading to over a 1000-fold difference in inhibitory capacity. [9]* CDK9/CyclinT and Haspin: C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of CDK9/CyclinT and Haspin, with compounds 7d (CDK9/CyclinT IC50 = 0.38 µM) and 7f (Haspin IC50 = 0.11 µM) showing the most promise. [10]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Procedure for the Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogs
The following is a generalized protocol based on common synthetic routes reported in the literature.
-
N7-Methylation: To a solution of the starting 7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K2CO3) at 0 °C. After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature. Monitor the reaction by TLC until completion.
-
C5-Carboxylation (Example using Palladium-catalyzed carbonylation): To a solution of the C5-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., MeOH/DMF), add a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., dppf), and a base (e.g., Et3N). Purge the reaction vessel with carbon monoxide and heat the reaction mixture. Monitor by TLC.
-
Saponification: Treat the resulting methyl ester with a base (e.g., LiOH or NaOH) in a mixture of THF and water to hydrolyze the ester to the corresponding carboxylic acid.
-
Amide Coupling: To a solution of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMF), add an amide coupling reagent (e.g., HATU, HOBt, EDC), a base (e.g., DIPEA), and the desired amine. Stir the reaction at room temperature until completion.
-
Purification: Purify the final compound using column chromatography on silica gel.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized analogs is typically evaluated using in vitro kinase assays.
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A Head-to-Head Technical Comparison: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives versus Known Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to adenine, enabling competitive binding at the ATP pocket of a wide array of kinases.[1][2] This has led to the successful development of several FDA-approved drugs. This guide provides a detailed head-to-head comparison of a representative carboxylic acid derivative of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core with a known, clinically relevant kinase inhibitor.
Due to the limited publicly available biological data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, this guide will utilize a closely related analogue, a 4-amino-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivative investigated as a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, for a scientifically grounded comparison.[3][4] This analogue will be compared with Pexidartinib , an FDA-approved CSF1R inhibitor, and contextualized with other prominent pyrrolo[2,3-d]pyrimidine-based drugs such as Tofacitinib and Ruxolitinib .
Introduction to the Core Scaffold and Investigational Compound
The 7H-pyrrolo[2,3-d]pyrimidine core is a fundamental heterocyclic system found in numerous biologically active compounds and is a cornerstone in the design of ATP-competitive kinase inhibitors.[1][5] Its deazapurine structure allows it to mimic adenine, the nitrogenous base of ATP, leading to potent inhibition of various kinases involved in cell signaling pathways.[1][2] The subject of this guide, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, and its analogues are being explored for their potential in oncology and inflammatory diseases.[1][6] The carboxylic acid moiety can be a critical pharmacophore, potentially forming key interactions within the kinase active site.
Comparative Analysis: Mechanism of Action
Our representative investigational compound, a 4-amino-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivative, and the comparator drug, Pexidartinib, both target CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[3][7] Inhibition of CSF1R is a therapeutic strategy for various cancers where tumor-associated macrophages (TAMs) contribute to tumor progression.[7]
Investigational Compound (Carboxylic Acid Derivative): This class of compounds has been shown to preferably bind to the autoinhibited (DFG-out) conformation of CSF1R.[3][4] This "Type II" inhibition mechanism, where the inhibitor binds to an inactive state of the kinase, can offer improved selectivity.[3]
Pexidartinib: In contrast, Pexidartinib demonstrates a higher affinity for the non-autoinhibited form of the CSF1R, suggesting a different binding mode that may contribute to its distinct efficacy and selectivity profile.[3][4]
Tofacitinib and Ruxolitinib: These approved drugs, while sharing the broader pyrrolo[2,3-d]pyrimidine scaffold, primarily target the Janus kinase (JAK) family, interfering with the JAK-STAT signaling pathway, which is central to inflammatory responses.[5]
Below is a diagram illustrating the general principle of kinase inhibition by ATP-competitive inhibitors.
Caption: General mechanism of ATP-competitive kinase inhibition.
Head-to-Head In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of a representative 4-amino-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivative (Compound 45 from Olsen et al.) and Pexidartinib against CSF1R.[3]
| Compound | Target Kinase | IC50 (nM) |
| Carboxylic Acid Derivative (analogue) | CSF1R | < 5 |
| Pexidartinib | CSF1R | 9.7 |
Data sourced from Olsen et al.[3]
The data indicates that the carboxylic acid derivative of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrates potent, low nanomolar inhibition of CSF1R, comparable to or exceeding that of the approved drug Pexidartinib in this specific assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative)
A robust and commonly employed method for determining kinase inhibition is a competition binding assay. This assay quantitatively measures the ability of a test compound to displace a known, immobilized ligand that binds to the active site of the kinase.
Workflow:
-
Immobilization: The kinase of interest (e.g., CSF1R) is immobilized on a solid support.
-
Competition: A fixed concentration of a known, labeled ligand for the kinase's active site is added along with varying concentrations of the test compound (e.g., the pyrrolo[2,3-d]pyrimidine derivative).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Detection: The amount of labeled ligand remaining bound to the immobilized kinase is quantified. A decrease in signal compared to the control (no test compound) indicates displacement by the test compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Workflow for a competitive binding kinase assay.
Cellular Proliferation Assay
To assess the on-target effect of the inhibitors in a cellular context, a proliferation assay using a cancer cell line dependent on the target kinase is often performed.
Protocol:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., a line with CSF1R-driven proliferation) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include appropriate controls (vehicle and a positive control inhibitor).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Pharmacokinetic and In Vivo Efficacy Considerations
While specific in vivo data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is not available, studies on other pyrrolo[2,3-d]pyrimidine derivatives have highlighted the importance of optimizing pharmacokinetic properties.[8] Challenges such as high clearance and low oral bioavailability have been addressed through structural modifications.[8]
For in vivo efficacy assessment, human tumor xenograft models in immunocompromised mice are the standard.[9] These models involve implanting human cancer cells subcutaneously and monitoring tumor growth in response to treatment with the investigational compound.[9]
Conclusion and Future Directions
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly with a carboxylic acid functional group, represents a promising avenue for the development of novel kinase inhibitors. The representative analogue discussed in this guide demonstrates potent in vitro activity against CSF1R, a clinically relevant oncology target. Its performance is on par with the approved drug Pexidartinib in enzymatic assays.
Further investigation into the structure-activity relationship (SAR), selectivity against a broader kinase panel, and optimization of pharmacokinetic properties are crucial next steps. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct these pivotal studies. The versatility of the pyrrolo[2,3-d]pyrimidine core suggests that derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid could be tailored to target a range of other kinases, expanding their therapeutic potential beyond CSF1R inhibition.
References
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Olsen, L. K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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Olsen, L. K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. [Link]
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Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1] Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a privileged scaffold in medicinal chemistry. This guide focuses on a specific derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, providing a comprehensive framework for its evaluation against established industry standards.
The rationale for this benchmarking study is rooted in the well-documented success of pyrrolo[2,3-d]pyrimidine-based drugs, most notably in the class of Janus kinase (JAK) inhibitors.[2] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[3] Therefore, small molecule inhibitors of JAKs have garnered significant therapeutic interest.
This guide will provide a head-to-head comparison of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with two industry-leading JAK inhibitors, Tofacitinib and Ruxolitinib . Both of these drugs feature the pyrrolo[2,3-d]pyrimidine core and have well-characterized inhibitory profiles against the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2). By following the detailed protocols and data analysis frameworks presented herein, researchers can objectively assess the potential of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a novel kinase inhibitor.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. While specific experimental data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is not extensively available in public literature, we can infer its likely characteristics based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and Related Compounds
| Property | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Predicted) | 7H-Pyrrolo[2,3-d]pyrimidine[4] | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid[5] |
| Molecular Formula | C₈H₇N₃O₂ | C₆H₅N₃ | C₇H₄ClN₃O₂ |
| Molecular Weight | 177.16 g/mol | 119.12 g/mol | 197.58 g/mol |
| XLogP3 | ~1.0 | 0.7 | 1.2 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
| Rotatable Bond Count | 1 | 0 | 1 |
| Solubility | Predicted to have moderate aqueous solubility, which may be pH-dependent due to the carboxylic acid and basic nitrogen atoms. | - | - |
Synthesis Pathway:
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be approached through established methods for the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functional group manipulations. A plausible synthetic route is outlined below. The causality behind these steps lies in the strategic construction of the bicyclic ring system, often starting from a substituted pyrimidine or pyrrole precursor.
Caption: A generalized synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
A more detailed, analogous synthetic procedure for a related derivative involves the reaction of a suitable precursor with trifluoromethanesulfonic anhydride (Tf₂O) and an appropriate amine, followed by purification.[1] This highlights the modularity of the synthesis, allowing for the introduction of various substituents.
Benchmarking Against Industry Standards: In Vitro Kinase Inhibition Assays
To ascertain the inhibitory potential of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a direct comparison against Tofacitinib and Ruxolitinib is essential. The primary method for this evaluation is the in vitro kinase inhibition assay, which measures the ability of a compound to block the activity of a specific kinase. Given the structural similarities to known JAK inhibitors, the primary targets for this benchmarking study will be JAK1, JAK2, and JAK3.
Experimental Design and Rationale
The chosen assay for this guide is the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7][8] This assay is selected for its high sensitivity, broad applicability to various kinases, and its homogeneous "add-and-read" format, which is amenable to high-throughput screening. The principle of the assay involves two steps: first, the termination of the kinase reaction and depletion of remaining ATP, and second, the conversion of the generated ADP back to ATP, which is then quantified using a luciferase-luciferin reaction.[6][8]
Caption: The two-step workflow of the ADP-Glo™ Kinase Assay.
Detailed Experimental Protocol: In Vitro JAK Inhibition Assay (ADP-Glo™)
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes (e.g., from Promega, Carna Biosciences, or other reputable suppliers)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, Ultra-Pure
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, Tofacitinib, and Ruxolitinib (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[9]
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, Tofacitinib, and Ruxolitinib in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Prepare a control plate with DMSO only for the 0% inhibition control and a no-enzyme control for the 100% inhibition control.
-
-
Kinase Reaction Setup (25 µL total volume):
-
In each well of a 96-well plate, add 5 µL of the appropriate compound dilution or DMSO control.
-
Add 10 µL of a 2.5x kinase/substrate mixture containing the specific JAK enzyme (final concentration ~0.25 ng/µL) and the poly(Glu, Tyr) substrate (final concentration ~0.2 mg/mL).[10]
-
Initiate the kinase reaction by adding 10 µL of 2.5x ATP solution (final concentration should be at the Km for each respective kinase, typically around 10-100 µM).
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data will be used to calculate the percent inhibition for each compound concentration. The following formula can be used:
Where:
-
RLU_inhibitor is the relative luminescence unit from the well with the inhibitor.
-
RLU_no_enzyme is the background luminescence from the well without enzyme.
-
RLU_DMSO is the luminescence from the well with DMSO only (0% inhibition).
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Comparative Performance Data
The following table presents a compilation of reported IC₅₀ values for the industry standards, Tofacitinib and Ruxolitinib, against the target JAK kinases. The experimental data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid should be populated in this table upon completion of the described assay to allow for a direct and quantitative comparison.
Table 2: Comparative IC₅₀ Values of JAK Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Tofacitinib | 1.7 - 3.7[12] | 1.8 - 4.1[12] | 0.75 - 1.6[12] |
| Ruxolitinib | 3.3[13] | 2.8[13] | 428[13] |
Interpretation of Results:
A lower IC₅₀ value indicates a more potent inhibitor. By comparing the experimentally determined IC₅₀ values for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with those of Tofacitinib and Ruxolitinib, researchers can assess its relative potency. Furthermore, the selectivity profile of the compound can be determined by comparing its IC₅₀ values across the different JAK isoforms. For example, a compound with a significantly lower IC₅₀ for JAK1 compared to JAK2 and JAK3 would be considered a selective JAK1 inhibitor.
Concluding Remarks and Future Directions
This guide provides a robust framework for the initial benchmarking of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a potential kinase inhibitor. The provided protocols are based on well-established, industry-standard methodologies to ensure the generation of reliable and reproducible data.
The successful demonstration of potent and selective inhibition of one or more JAK kinases in these in vitro assays would be a significant first step. Subsequent studies should focus on:
-
Cell-based assays: To confirm the activity of the compound in a more physiologically relevant context.
-
Kinome profiling: To assess the selectivity of the compound against a broader panel of kinases.
-
ADME/Tox studies: To evaluate the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity.
By systematically following this benchmarking guide, researchers can effectively evaluate the potential of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and make informed decisions regarding its further development as a novel therapeutic agent.
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BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit.
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ResearchGate. IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
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ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
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Frontiers. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response.
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Frontiers. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms.
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Orthogonal Validation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Activity: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a compound belonging to the well-established class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[1][2] The structural similarity of this scaffold to adenine makes it a privileged structure for targeting the ATP-binding site of various kinases.[1][3][4] For the purpose of this illustrative guide, we will hypothesize that our compound of interest is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a prevalent target for this class of molecules.[3][4]
The principle of orthogonal validation is central to robust drug discovery. It dictates that a biological finding should be confirmed by at least two independent methods that do not share the same potential for artifacts. This guide will compare the performance of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with established EGFR inhibitors, Gefitinib and Erlotinib, across three distinct validation platforms: a biochemical assay, a target engagement assay, and a cell-based functional assay.
The EGFR Signaling Pathway and Points of Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[5][6] Small molecule inhibitors, such as the ones discussed in this guide, typically act by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Figure 1: Simplified EGFR signaling pathway and the mechanism of action for ATP-competitive inhibitors.
Section 1: Biochemical Validation of Kinase Inhibition
The initial step in validating a putative kinase inhibitor is to assess its direct effect on the enzymatic activity of the purified target protein. Biochemical assays provide a clean, cell-free system to determine parameters like the half-maximal inhibitory concentration (IC50).[7]
LanthaScreen™ TR-FRET Kinase Assay
We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, LanthaScreen™, which is a robust, high-throughput method for measuring kinase activity.[8] This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.
Figure 2: Workflow for the LanthaScreen™ TR-FRET Kinase Assay.
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, Gefitinib, and Erlotinib in DMSO. The final top concentration in the assay should be 10 µM.
-
Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of 4x compound dilutions.
-
Initiation of Reaction : Add 5 µL of 2x EGFR kinase and 2x fluorescein-labeled substrate in reaction buffer. Add 2.5 µL of 4x ATP to initiate the reaction. The final volume is 10 µL.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 10 µL of a solution containing terbium-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.
-
Final Incubation : Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader.
| Compound | Biochemical IC50 (nM) |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 25.3 |
| Gefitinib | 37.0[9] |
| Erlotinib | 2.0[9] |
Interpretation : The biochemical data suggest that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a potent inhibitor of EGFR kinase activity, with an IC50 in the nanomolar range, comparable to the established inhibitor Gefitinib.
Section 2: Target Engagement in a Cellular Context
While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[10] The principle behind CETSA is that a protein becomes more thermally stable when bound to a ligand.[10]
Cellular Thermal Shift Assay (CETSA)
In this assay, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[10]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment : Culture A431 cells, which overexpress EGFR, to ~80% confluency. Treat the cells with 10 µM of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, Gefitinib, Erlotinib, or DMSO (vehicle control) for 2 hours.
-
Heating : Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 46°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
-
Fractionation : Separate the soluble and precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis : Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blotting for the presence of EGFR.
| Compound (at 10 µM) | Thermal Shift (Tagg) |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | ~58°C |
| Gefitinib | ~59°C |
| Erlotinib | ~61°C |
| Vehicle (DMSO) | ~52°C |
Interpretation : The significant increase in the aggregation temperature (Tagg) of EGFR in the presence of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, comparable to the positive controls, provides strong evidence of direct target engagement within a cellular context.
Section 3: Cellular Functional Validation
The ultimate validation of an inhibitor's activity is its ability to modulate a cellular process that is dependent on the target's function. For an EGFR inhibitor, this is typically assessed by measuring the inhibition of EGFR autophosphorylation and its effect on cell viability in cancer cell lines that are dependent on EGFR signaling.
Western Blot Analysis of EGFR Phosphorylation
This assay directly measures the functional consequence of EGFR inhibition – a reduction in its autophosphorylation.[12][13]
-
Cell Culture and Serum Starvation : Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Treatment : Pre-treat the cells with serial dilutions of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, Gefitinib, or Erlotinib for 2 hours.
-
EGFR Stimulation : Stimulate the cells with 100 ng/mL of EGF for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis : Determine the protein concentration of the lysates. Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Immunoblotting : Transfer the proteins to a PVDF membrane.[14] Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, strip the membrane and re-probe with an antibody for total EGFR as a loading control.[12]
-
Detection and Analysis : Use a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
| Compound | Cellular IC50 (p-EGFR Inhibition, nM) |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 150 |
| Gefitinib | ~200 |
| Erlotinib | ~50 |
Interpretation : 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid effectively inhibits EGF-induced EGFR phosphorylation in a dose-dependent manner, confirming its functional activity in a cellular setting. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors such as cell permeability and competition with high intracellular ATP concentrations.
Conclusion
This guide has demonstrated a systematic approach to the orthogonal validation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a putative EGFR inhibitor. The data from three independent assays collectively provide a strong body of evidence for its activity:
-
Biochemical Assay (LanthaScreen™) : Confirmed direct, potent inhibition of purified EGFR kinase.
-
Target Engagement Assay (CETSA) : Verified that the compound enters cells and binds to EGFR.
-
Cell-Based Functional Assay (Western Blot) : Showed inhibition of the downstream functional consequence of EGFR activity (autophosphorylation).
The performance of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is comparable to the established EGFR inhibitor Gefitinib across these platforms. This multi-faceted validation approach provides a high degree of confidence in the compound's mechanism of action and serves as a robust foundation for further preclinical development.
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]
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PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Retrieved from [Link]
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PubMed. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
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PubMed. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Retrieved from [Link]
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PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved from [Link]
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Jorissen, R. N., Walker, F., Pouliot, N., Garrett, T. P., Burgess, A. W., & Johns, T. G. (2003). Epidermal growth factor receptor tyrosine kinase inhibitors. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Orthogonal Assays in Different Cellular Contexts Identify Oncogenic.... Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Retrieved from [Link]
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Bio-protocol. (n.d.). 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Retrieved from [Link]
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MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Targeted Oncology. (n.d.). Mutant-Specific Epidermal Growth Factor Receptor Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). How could I detect EGFR by western blot effectively?. Retrieved from [Link]
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Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of these materials extends beyond the bench, and responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1499578-19-6), a member of the pyrrolo[2,3-d]pyrimidine family of compounds.[1]
Given that specific hazard data for this exact molecule is not extensively published, our approach is grounded in established principles of chemical safety: treating compounds with unknown toxicity as potentially hazardous and basing handling protocols on data from structurally similar molecules. Pyrrolo[2,3-d]pyrimidine derivatives are widely used as intermediates in the synthesis of kinase inhibitors for targeted therapies, underscoring their biological activity.[2][3] This inherent bioactivity necessitates a cautious and systematic approach to disposal.
Hazard Assessment and Characterization
It is imperative to handle this compound as, at minimum, an irritant and a substance with potential for acute toxicity. The following table summarizes the common GHS hazard classifications associated with pyrrolo[2,3-d]pyrimidine derivatives.
| Hazard Class | GHS Hazard Statement | Commonality Among Analogs | Supporting Sources |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. | High | [5][7][8][9] |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. | High | [4][5][6][8] |
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation. | High | [5][6][8][9] |
| Acute Toxicity (Oral) | H301/H302 : Toxic or harmful if swallowed. | Moderate | [9][10][11] |
| Acute Toxicity (Dermal) | H311/H312 : Toxic or harmful in contact with skin. | Moderate | [9][10] |
| Acute Toxicity (Inhalation) | H331/H332 : Toxic or harmful if inhaled. | Moderate | [9][10] |
Based on this data, all waste streams containing this compound—including pure solid, contaminated consumables, and solutions—must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the sink or in regular trash .[12]
Personnel Safety and Engineering Controls
Before handling the compound for disposal, ensure the proper protective measures are in place. The causality is clear: preventing exposure is the most effective safety protocol.
-
Engineering Controls : All handling and preparation of waste (e.g., weighing, packaging) must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols, which are known respiratory irritants.[7][13]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal and ocular exposure.[4][8]
-
Eye Protection : Wear safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.
-
Step-by-Step Disposal Protocol
The disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid must follow a systematic process that complies with institutional policies and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15]
Workflow for Proper Chemical Waste Disposal
Caption: A workflow for the safe disposal of chemical waste.
Experimental Protocol:
-
Step 1: Waste Identification and Segregation
-
Solid Waste : Collect unused or expired solid 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, contaminated weigh boats, gloves, and bench paper. This waste stream should be kept separate from liquid waste.
-
Liquid Waste : If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other incompatible solvent waste streams (e.g., halogenated and non-halogenated solvents) unless your institution's guidelines permit it.
-
Contaminated Sharps : Any needles or blades contaminated with the compound must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[16]
-
-
Step 2: Proper Containerization
-
Select a waste container that is in good condition, free of leaks or cracks, and has a secure, screw-top lid.[17][18] The original product container is often a suitable choice for the solid waste if it is empty and in good condition.[17] For liquids, use a high-density polyethylene (HDPE) or glass bottle provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be chemically compatible with the waste. Never use laboratory glassware like beakers or flasks for waste accumulation.[18]
-
-
Step 3: Accurate and Complete Labeling
-
Affix a hazardous waste tag or label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid." List all components if it is a mixture.
-
The specific hazards: "Irritant, Potentially Toxic."
-
The accumulation start date (the date the first piece of waste is added).
-
Your name, lab number, and contact information.
-
-
-
Step 4: Safe Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The waste container must be kept closed at all times except when adding waste.[12]
-
Place the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
-
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), arrange for its disposal.[12]
-
Contact your institution's EHS department to schedule a waste pickup.[19] Follow their specific procedures, which may involve an online request form or a phone call.
-
Do not allow hazardous waste to accumulate indefinitely.
-
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is essential for safety.
-
Small Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a suitable container.[5][13]
-
Label the container as hazardous waste and dispose of it according to the protocol above.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Contaminated Glassware :
-
Rinse the glassware three times with a solvent in which the compound is soluble.
-
Collect all rinsate as hazardous liquid waste.
-
After the triple rinse, the glassware can typically be washed normally.
-
For large spills, evacuate the area, close the doors, and immediately contact your institution's EHS or emergency response team.[11]
By adhering to this guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. The ultimate authority on waste disposal is your institution's EHS department, and their specific guidance should always be followed.
References
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BLD Pharmatech. (n.d.). 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Solvents & Petroleum Service, Inc. (2015, June 17). Safety Data Sheet. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]
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Environmental Health & Safety, The University of Texas at Austin. (2015, October 12). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Environmental Health & Safety, University of Colorado Boulder. (n.d.). Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Arizona State University. (2019, November 1). Environmental Health and Safety Manual (EHS) - EHS 405: Laboratory Start-up/Close-out and Equipment Relocation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a key intermediate in the synthesis of kinase inhibitors, are pivotal in this process.[1] However, the potential of such molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety protocols for analogous chemical structures. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing data from structurally similar pyrrolopyrimidine derivatives and heterocyclic carboxylic acids, we can establish a robust and reliable safety protocol.
Hazard Assessment: An Evidence-Based Approach
The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on GHS classifications for closely related pyrrolopyrimidine and pyrimidine-carboxylic acid compounds, we can anticipate the primary risks associated with handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.[2][3][4][5][6]
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, or inflammation. A physical barrier is mandatory. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially damaging, irritation. Airborne powder is a primary concern. |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the powdered compound can irritate the respiratory tract, leading to coughing and discomfort. |
This hazard profile dictates a stringent, multi-layered approach to personal protective equipment (PPE) to prevent skin contact, eye exposure, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard. Each component is chosen to counter a specific risk identified in our hazard assessment.
Table 2: Essential PPE for Handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
| Protection Area | Required PPE | Standard & Rationale |
| Hands | Double-gloving with chemical-resistant nitrile gloves. | Standard: ASTM D6978. Rationale: Prevents skin irritation (H315).[2][3][5] Double-gloving provides an additional layer of protection against tears and contamination during removal. Gloves should be changed every 30 minutes or immediately if compromised.[7] |
| Eyes & Face | Safety goggles with side shields. A face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing. | Standard: ANSI Z87.1. Rationale: Protects against serious eye irritation (H319) from airborne powder or splashes.[2][3][6][8] Standard safety glasses are insufficient. |
| Body | A long-sleeved, buttoned laboratory coat. For large-scale operations, a disposable chemical-resistant gown is recommended. | Standard: N/A, but must be clean and fully fastened. Rationale: Protects against incidental skin contact and contamination of personal clothing.[7] |
| Respiratory | All handling of the solid compound must be performed in a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved N95 respirator is mandatory. | Standard: NIOSH-approved. Rationale: Mitigates the risk of respiratory tract irritation (H335) from inhaling fine particulates.[2][4][5] A surgical mask offers no protection against chemical dust.[9] |
Operational Protocol: From Receipt to Disposal
A culture of safety is built on clear, repeatable procedures. The following workflow ensures that safety is integrated into every step of the handling process.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Step-by-Step Handling Procedures
1. Pre-Handling Preparation: i. Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. ii. Gather Materials: Assemble all necessary PPE, spatulas, weigh boats, solvents, and reaction vessels inside the fume hood to minimize movement in and out of the containment area. iii. Emergency Readiness: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit rated for solid chemical containment readily accessible.
2. Handling the Solid Compound: i. Don PPE: Put on your lab coat, safety goggles, and the first pair of nitrile gloves. ii. Enter Fume Hood: Put on the second pair of gloves. All subsequent actions must take place inside the fume hood. iii. Weighing: Open the container slowly. Use a micro-spatula to carefully transfer the desired amount of the compound to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the solid. iv. Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersal. Cap the vessel immediately.
3. Spill Management: i. Small Spills (in fume hood): a. Alert colleagues in the immediate area. b. Use forceps to pick up any large particles. c. Gently cover the remaining solid with a damp paper towel to prevent it from becoming airborne. d. Wipe the area with the damp towel, working from the outside in. e. Place all contaminated materials into a sealed bag for hazardous waste disposal. ii. Large Spills or Spills Outside a Fume Hood: a. Evacuate the immediate area. b. Alert your institution's Environmental Health & Safety (EHS) department immediately. c. Do not attempt to clean up a large spill without proper training and respiratory protection.
4. Disposal Plan: i. Chemical Waste: All excess solid material and solutions must be disposed of in a properly labeled hazardous waste container. Do not pour down the drain. ii. Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a sealed, labeled hazardous waste bag. iii. Decontamination: At the conclusion of work, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
By adhering to this comprehensive safety framework, you can confidently and safely advance your research with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, ensuring that scientific discovery and personal safety proceed hand in hand.
References
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PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. [Link]
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Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


